molecular formula C7H14O2 B1673119 Heptanoic acid CAS No. 111-14-8

Heptanoic acid

货号: B1673119
CAS 编号: 111-14-8
分子量: 130.18 g/mol
InChI 键: MNWFXJYAOYHMED-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F.
This compound is a C7, straight-chain fatty acid that contributes to the odour of some rancid oils. Used in the preparation of esters for the fragrance industry, and as an additive in cigarettes. It has a role as a plant metabolite. It is a medium-chain fatty acid and a straight-chain saturated fatty acid. It is a conjugate acid of a heptanoate.
This compound is a natural product found in Artemisia macrocephala, Ajania fastigiata, and other organisms with data available.
This compound is an aliphatic carboxylic acid, also known as enanthic acid, used in the synthesis of esters for products such as fragrances and artificial flavor preparations.
This compound, also called enanthic acid, is an organic compound composed of a seven-carbon chain terminating in a carboxylic acid. It is an oily liquid with an unpleasant, rancid odor. It contributes to the odor of some rancid oils. It is slightly soluble in water, but well soluble in ethanol and ether.
See also: this compound;  lactic acid (component of);  this compound;  iodine (component of).

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNWFXJYAOYHMED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2021600
Record name Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Heptanoic acid appears as a colorless liquid with a pungent odor. Less dense than water and poorly soluble in water. Hence floats on water. Very corrosive. Contact may likely burn skin, eyes, and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Flash point near 200 °F., Liquid; Liquid, Other Solid, Clear oily liquid with an unpleasant odor; [Hawley] Clear colorless liquid; [MSDSonline], Liquid, CLEAR OILY LIQUID., colourless oily liquid/ disagreeable rancid, sour, fatty odour
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5498
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Heptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Heptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

432 to 473 °F at 760 mmHg (NTP, 1992), 222.2 °C, 222.00 to 223.00 °C. @ 760.00 mm Hg, 223 °C
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Heptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Flash Point

greater than 235 °F (NTP, 1992), 110 °C (open cup) ... 118 °C (closed cup), near 200 °F, >110 °C c.c.
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

1 to 10 mg/mL at 73 °F (NTP, 1992), Solubility in water = 0.2419 g/100 mL water at 15 °C; soluble in ethanol, ether, DMF, dimethyl sulfoxide., SOL IN ACETONE, NITRIC ACID, Slightyl soluble in carbon tetrachloride; soluble in acetone, In water, 2.82X10+3 mg/L at 25 °C, 2.82 mg/mL, Solubility in water, g/100ml at 15 °C: 0.242, slightly soluble in water; soluble in alcohol, ether, acetone, nitric acid, and dimethyl sulfoxide
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Heptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Heptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.92 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9181 at 20 °C/4 °C, Relative density (water = 1): 0.9, 0.915-0.920 (20°/20°)
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Heptanoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/267/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Vapor Pressure

1 mmHg at 172 °F ; 100 mmHg at 320 °F; 760 mmHg at 430.7 °F (NTP, 1992), 0.01 [mmHg], 1.07X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptanoic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5498
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

CLEAR OILY LIQUID

CAS No.

111-14-8
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Heptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanoic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02938
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name HEPTANOIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Heptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.490
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEPTANOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/THE3YNP39D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Heptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

16 °F (NTP, 1992), -7.17 °C, -7.5 °C
Record name HEPTANOIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/11550
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name HEPTANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5546
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Heptanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000666
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name n-HEPTANOIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1179
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

An In-Depth Technical Guide to the Natural Sources and Occurrence of Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₅COOH. While it is widely utilized in the industrial synthesis of esters for fragrances, flavors, and pharmaceuticals, its natural origins are diverse and biochemically significant. This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantification of this compound. It also delves into the relevant biosynthetic pathways and experimental protocols for its analysis, offering valuable insights for researchers in various scientific disciplines.

Natural Occurrence of this compound

This compound is found across the biological spectrum, from microorganisms and plants to animals. Its presence can be attributed to several metabolic processes, including fatty acid biosynthesis, the breakdown of larger lipid molecules, and microbial fermentation.

In the Plant Kingdom

This compound is a constituent of the essential oils of various plants, contributing to their characteristic aromas. It has also been identified in a range of fruits and other plant tissues.

Table 1: Quantitative Occurrence of this compound in Plant Sources

Plant SourcePartConcentrationReference
Artemisia macrocephalaEssential OilDetected[1]
Ajania fastigiataEssential OilDetected[1]
Cherimoya (Annona cherimola)Fruit PulpNot Quantified[2]
Guava (Psidium guajava)Fruit PulpNot Quantified[2]
Mango (Mangifera indica)Fruit PulpNot Quantified[2]
Papaya (Carica papaya)Fruit PulpNot Quantified[2]
StrawberryFruitFormation from linoleic acid breakdown[3]
PearFruitFormation from linoleic acid breakdown[3]
AppleFruitFormation from linoleic acid breakdown[3]
In the Animal Kingdom

In animals, this compound is found in various tissues and secretions, often as a result of lipid metabolism and microbial activity in the digestive tract.

Table 2: Quantitative Occurrence of this compound in Animal Sources

Animal SourceSample TypeConcentrationReference
Charbroiled MeatGas and Particulate Matter Effluents26,000 and 6,190 µg/kg of cooked meat, respectively[1]
Freshwater FishMuscle TissueThis compound methyl ester detected at 1.24 ± 0.03% to 1.21 ± 0.02% of total fatty acids in some species[4]
Giant PandaAnogenital Gland SecretionsPresent as a volatile compound[5]
In Dairy and Fermented Products

Dairy products are a notable source of this compound, where it contributes to the characteristic flavor profiles, particularly in aged cheeses. Its presence is also a hallmark of various fermented foods and beverages, arising from microbial metabolism.

Table 3: Quantitative Occurrence of this compound in Dairy and Fermented Products

ProductConcentration (per 100g)Reference
Cream (milk fat)18 mg[6]
Whipping cream (milk fat)15 mg[6]
Cream (milk and vegetable fat)9 mg[6]
Natural cheese (Gouda)7 mg[6]
Natural cheese (Cream)7 mg[6]
Natural cheese (Edam)7 mg[6]
Whipping cream (milk and vegetable fat)7 mg[6]
Cheese spread6 mg[6]
Natural cheese (Blue)6 mg[6]
Natural cheese (Parmesan)6 mg[6]
Natural cheese (Camembert)6 mg[6]
Natural cheese (Emmental)5 mg[6]
Bavarian cream2 mg[6]
Short cake2 mg[6]
Jelly (milk)1 mg[6]
Hot cake1 mg[6]
Goat milk1 mg[6]
Natural cheese (Cottage)1 mg[6]
Yogurt (whole milk, unsweetened)1 mg[6]
Ordinary liquid milk1 mg[6]
In Microorganisms

Certain microorganisms are capable of producing this compound as a metabolic byproduct, particularly through pathways like the reverse β-oxidation cycle. This is an area of active research for the biotechnological production of medium-chain fatty acids. Species of Clostridium are known to produce hexanoic acid and other volatile fatty acids, with some strains capable of producing this compound under specific conditions.[7][8][9]

Biosynthesis and Signaling Pathways

Reverse β-Oxidation Pathway

The biosynthesis of this compound in some microorganisms occurs via the reverse β-oxidation pathway. This metabolic route is essentially the reversal of the fatty acid degradation process. It involves a cycle of four enzymatic reactions that sequentially elongate an acyl-CoA molecule by two carbons. The cycle starts with the condensation of two acetyl-CoA molecules and continues with reduction, dehydration, and another reduction step. To produce a seven-carbon chain like this compound, the pathway would likely start with a three-carbon primer (propionyl-CoA) and undergo two rounds of elongation with acetyl-CoA.

reverse_beta_oxidation cluster_elongation1 First Elongation Cycle cluster_elongation2 Second Elongation Cycle acetyl_coa1 Acetyl-CoA acetyl_coa2 Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA hydroxybutyryl_coa β-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa β-Ketothiolase Reductase crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa Enoyl-CoA Hydratase butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Enoyl-CoA Reductase hexanoyl_coa Hexanoyl-CoA butyryl_coa->hexanoyl_coa Thiolase heptanoyl_coa Heptanoyl-CoA hexanoyl_coa->heptanoyl_coa Further Elongation Steps heptanoic_acid This compound heptanoyl_coa->heptanoic_acid Thioesterase propionyl_coa Propionyl-CoA propionyl_coa->acetoacetyl_coa Thiolase

A simplified diagram of the reverse β-oxidation pathway for this compound synthesis.
Fatty Acids in Cellular Signaling

Fatty acids, including medium-chain fatty acids like this compound, are increasingly recognized for their roles as signaling molecules in various biological processes.[10][11] They can modulate the activity of proteins, influence gene expression, and participate in cell-to-cell communication, such as quorum sensing in bacteria. For instance, in Pseudomonas aeruginosa, fatty acid biosynthesis is linked to the production of 4-hydroxy-2-alkylquinolines (HAQs), which are quorum sensing signal molecules.[12][13][14] While the direct role of this compound as a primary signaling molecule is still under investigation in many systems, its structural similarity to known signaling fatty acids suggests potential involvement in such pathways.

fatty_acid_signaling ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor phospholipase Phospholipase Activation receptor->phospholipase membrane Membrane Phospholipids phospholipase->membrane mcfa Release of Medium-Chain Fatty Acids (e.g., this compound) membrane->mcfa protein_kinase Protein Kinase Modulation mcfa->protein_kinase ion_channel Ion Channel Gating mcfa->ion_channel gene_expression Gene Expression Regulation mcfa->gene_expression cellular_response Cellular Response protein_kinase->cellular_response ion_channel->cellular_response gene_expression->cellular_response gc_ms_workflow sample Biological Sample extraction Lipid Extraction sample->extraction derivatization Derivatization to Volatile Esters extraction->derivatization gc_injection GC Injection & Separation derivatization->gc_injection ms_detection MS Detection & Identification gc_injection->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

References

The Biosynthesis of Heptanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Heptanoic acid, a seven-carbon saturated fatty acid, holds significant interest across various industrial sectors, including pharmaceuticals, flavorings, and lubricants. While its chemical synthesis is well-established, a comprehensive understanding of its biosynthetic pathways in organisms is crucial for developing sustainable and targeted production methods. This technical guide provides an in-depth exploration of the core mechanisms governing this compound biosynthesis in bacteria, fungi, plants, and animals. It details the key enzymatic players, precursor molecules, and regulatory strategies, with a focus on the pivotal role of propionyl-CoA as the initiator of odd-chain fatty acid synthesis. This document also presents quantitative data on production yields, detailed experimental protocols for pathway analysis, and visual representations of the underlying biochemical processes to facilitate further research and development in this field.

Introduction

This compound (C7:0), also known as enanthic acid, is a medium-chain fatty acid with a growing range of applications. In the pharmaceutical industry, it serves as a precursor for the synthesis of certain drugs and as an excipient in drug formulations.[1] Its esters are valued in the fragrance and flavor industries for their fruity aromas.[2] Traditionally, this compound is produced chemically from castor oil.[3] However, biotechnological production through microbial fermentation offers a promising, sustainable alternative.

The biosynthesis of fatty acids in most organisms predominantly yields even-chain fatty acids through the iterative addition of two-carbon units from acetyl-CoA. The production of odd-chain fatty acids, such as this compound, follows a distinct mechanism initiated by a three-carbon precursor, propionyl-CoA.[4] This guide will elucidate the known pathways of this compound biosynthesis, drawing parallels from the well-understood mechanisms of general fatty acid synthesis and highlighting the unique features of odd-chain fatty acid production.

Core Biosynthetic Pathways

The biosynthesis of this compound is not typically governed by a dedicated, standalone pathway. Instead, it arises from the activities of the universal fatty acid synthesis (FAS) machinery when provided with an alternative primer, or through the reversal of the β-oxidation pathway.

De Novo Synthesis via Fatty Acid Synthase (FAS)

The primary route for this compound biosynthesis is through the de novo fatty acid synthesis pathway, which is initiated with propionyl-CoA instead of the usual acetyl-CoA.[4]

Initiation: The process begins with the carboxylation of acetyl-CoA to malonyl-CoA by acetyl-CoA carboxylase (ACC). For odd-chain fatty acid synthesis, propionyl-CoA serves as the starting unit.

Elongation: The fatty acid synthase (FAS) complex, a multi-enzyme system, catalyzes the subsequent elongation cycles. The synthesis of this compound involves the following key steps:

  • Priming: Propionyl-CoA is loaded onto the acyl carrier protein (ACP) of the FAS complex.

  • Condensation: The propionyl-ACP undergoes condensation with malonyl-ACP, releasing CO2 and forming a five-carbon β-ketoacyl-ACP.

  • Reduction, Dehydration, and Second Reduction: The β-ketoacyl-ACP is sequentially reduced, dehydrated, and reduced again to form a saturated five-carbon acyl-ACP (pentanoyl-ACP).

  • Further Elongation: The pentanoyl-ACP undergoes a second round of condensation with malonyl-ACP, followed by the three reductive steps, to yield a seven-carbon acyl-ACP (heptanoyl-ACP).

Termination: The final step is the release of the fatty acid from the ACP. This is catalyzed by a thioesterase (TE) , which hydrolyzes the thioester bond. The specificity of the thioesterase plays a crucial role in determining the chain length of the final product.[5] Thioesterases with a preference for medium-chain acyl-ACPs are key to efficient this compound production.[6]

De_Novo_Heptanoic_Acid_Synthesis cluster_fas Fatty Acid Synthase (FAS) Complex Propionyl-CoA Propionyl-CoA Propionyl-ACP Propionyl-ACP Propionyl-CoA->Propionyl-ACP ACP Transferase Malonyl-CoA Malonyl-CoA Malonyl-ACP Malonyl-ACP Heptanoyl-ACP Heptanoyl-ACP This compound This compound Heptanoyl-ACP->this compound Thioesterase (TE) Pentanoyl-ACP Pentanoyl-ACP Propionyl-ACP->Pentanoyl-ACP + Malonyl-ACP - CO2 Pentanoyl-ACP->Heptanoyl-ACP + Malonyl-ACP - CO2

Figure 1: De novo biosynthesis of this compound via the Fatty Acid Synthase (FAS) pathway, initiated by propionyl-CoA.
Reverse β-Oxidation Pathway

In some anaerobic bacteria, a reversal of the β-oxidation pathway can lead to the synthesis of fatty acids.[7] This pathway is particularly relevant for the production of medium-chain fatty acids in organisms like Megasphaera and Clostridium. The cycle essentially reverses the steps of fatty acid degradation, using acetyl-CoA as a two-carbon donor to elongate a primer molecule. For this compound synthesis, this would likely involve the elongation of a five-carbon precursor.

Organism-Specific Biosynthesis

Bacteria

Certain anaerobic bacteria are notable producers of this compound.

  • Megasphaera sp. : Strains of Megasphaera have been shown to produce significant amounts of this compound, particularly when supplemented with precursors like propionate and butyrate.[7] For instance, Megasphaera sp. MH produced 3.2 g/L of this compound when cultured with fructose and supplemented with C2-C6 carboxylic acids.[7]

  • Clostridium sp. : Some species of Clostridium can produce this compound through a process called chain elongation, where ethanol is used as an electron donor to elongate shorter-chain carboxylic acids.

The genetic basis for this compound production in these organisms is an active area of research, with a focus on identifying the specific enzymes, particularly the thiolases and acyl-CoA synthetases, that contribute to the synthesis of odd-chain fatty acids.

Fungi

In fungi, odd-chain fatty acids are generally present in smaller quantities compared to their even-chain counterparts.[8] Their synthesis follows the propionyl-CoA-primed FAS pathway.[2] Metabolic engineering of oleaginous yeasts like Yarrowia lipolytica and Kluyveromyces marxianus has demonstrated the potential for enhanced production of odd-chain fatty acids.[9][10] By engineering the pathways for propionyl-CoA synthesis and overexpressing key enzymes of the FAS pathway, researchers have successfully increased the titers of odd-chain fatty acids.[9]

Plants

Plants are known to produce a vast array of fatty acids, though this compound is not a major component of most plant oils.[11] When present, it is synthesized via the plastidial FAS system, with propionyl-CoA as the primer. The chain length of fatty acids in plants is largely determined by the activity of specific acyl-ACP thioesterases.[5] The identification and characterization of thioesterases with a preference for medium odd-chain acyl-ACPs could be a key strategy for engineering plants to produce this compound.

Animals

In animals, odd-chain fatty acids are primarily derived from the diet, particularly from ruminant fat and milk.[4] However, endogenous synthesis can occur, initiated by propionyl-CoA generated from the metabolism of certain amino acids (valine, isoleucine, methionine, and threonine), cholesterol, and the β-oxidation of other odd-chain fatty acids.[12] The animal fatty acid synthase is a multifunctional enzyme complex capable of utilizing propionyl-CoA as a primer, leading to the synthesis of odd-chain fatty acids.[13]

Quantitative Data on this compound Biosynthesis

The following table summarizes available quantitative data on this compound production in various organisms.

OrganismPrecursor(s)Production Titer (g/L)Reference(s)
Megasphaera sp. MHFructose + C2-C6 carboxylic acids3.2[7]
Engineered Yarrowia lipolyticaGlucose (de novo propionyl-CoA synthesis)0.36 (total odd-chain fatty acids)[9]

Experimental Protocols

Quantification of this compound by LC-MS

This protocol describes a general method for the extraction and quantification of this compound from a microbial culture.

Materials:

  • Microbial culture broth

  • Internal standard (e.g., deuterated this compound, D13-heptanoic acid)[14]

  • Dichloromethane

  • Acetonitrile

  • Ammonium hydroxide

  • Formic acid

  • LC-MS system

Procedure:

  • Sample Preparation: Centrifuge the culture broth to pellet the cells. Collect the supernatant.

  • Internal Standard Spiking: Add a known amount of the internal standard to the supernatant.

  • Extraction:

    • Add a 2:1 (v/v) mixture of dichloromethane/acetonitrile to the supernatant.

    • Vortex vigorously for 1 minute and centrifuge to separate the phases.

    • Collect the organic phase.

    • Back-extract the aqueous phase with another portion of the dichloromethane/acetonitrile mixture.

    • Combine the organic phases and evaporate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC-MS Analysis:

    • Inject the sample into an LC-MS system equipped with a C18 column.

    • Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Detect this compound and the internal standard using negative ion electrospray ionization (ESI-) and selected ion monitoring (SIM) or multiple reaction monitoring (MRM).

    • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Figure 2: Experimental workflow for the quantification of this compound using LC-MS.
Gene Knockout for Pathway Elucidation

To confirm the role of a specific gene in this compound biosynthesis (e.g., a putative thioesterase), a gene knockout experiment can be performed. The following is a general workflow applicable to genetically tractable organisms like E. coli or yeast.

Procedure:

  • Construct Knockout Cassette: Design a knockout cassette containing a selectable marker (e.g., an antibiotic resistance gene) flanked by sequences homologous to the regions upstream and downstream of the target gene.

  • Transformation: Introduce the knockout cassette into the host organism using an appropriate transformation method (e.g., electroporation, chemical transformation).

  • Homologous Recombination: The homologous sequences on the cassette will mediate recombination with the host genome, replacing the target gene with the selectable marker.

  • Selection: Plate the transformed cells on a medium containing the selective agent to isolate successful transformants.

  • Verification: Confirm the gene knockout by PCR using primers that flank the target gene locus. The PCR product from the knockout strain will be larger than that from the wild-type due to the insertion of the selectable marker.

  • Phenotypic Analysis: Culture the knockout strain and the wild-type strain under conditions expected to produce this compound. Analyze the fatty acid profiles of both strains using GC-MS or LC-MS to determine if the knockout of the target gene affects this compound production.

Gene_Knockout_Workflow A Design Knockout Cassette (Selectable Marker + Homology Arms) B Transform Host Organism A->B C Homologous Recombination Replaces Target Gene B->C D Select for Transformants C->D E Verify Knockout by PCR D->E F Phenotypic Analysis (Compare Fatty Acid Profiles) E->F

Figure 3: General workflow for a gene knockout experiment to investigate the function of a gene in this compound biosynthesis.
Enzyme Assay for Thioesterase Activity

This assay measures the activity of a thioesterase on a heptanoyl-ACP substrate.

Materials:

  • Purified recombinant thioesterase

  • Heptanoyl-ACP (can be synthesized in vitro)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Reagent for detecting free thiols (e.g., 5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) or a method to quantify the released fatty acid.

Procedure:

  • Reaction Setup: In a microplate well or microcentrifuge tube, combine the assay buffer, heptanoyl-ACP substrate, and the purified thioesterase.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid) or by heat inactivation.

  • Detection:

    • DTNB Method: If detecting the release of ACP-SH, add DTNB to the reaction mixture. The reaction of DTNB with the free thiol group of ACP will produce a colored product that can be measured spectrophotometrically at 412 nm.

    • Fatty Acid Quantification: Alternatively, extract the released this compound and quantify it using GC-MS or LC-MS as described in Protocol 5.1.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of product formation.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is primarily regulated by the availability of its precursor, propionyl-CoA. The intracellular concentration of propionyl-CoA is tightly controlled through various metabolic pathways. For instance, the enzyme methylmalonyl-CoA mutase can convert propionyl-CoA to succinyl-CoA, thereby channeling it into the citric acid cycle.[15] Therefore, the regulation of this enzyme can significantly impact the pool of propionyl-CoA available for odd-chain fatty acid synthesis.

Furthermore, the expression of the genes encoding the enzymes of the FAS pathway and the specific thioesterases are subject to transcriptional and post-translational regulation, which can be influenced by the nutritional status of the cell and other environmental cues.

Conclusion and Future Perspectives

The biosynthesis of this compound in organisms is a fascinating example of metabolic plasticity, where the universal fatty acid synthesis machinery is co-opted to produce an odd-chain fatty acid through the use of an alternative primer. While significant progress has been made in understanding this process, particularly in bacteria and engineered yeasts, there are still many unanswered questions.

Future research should focus on:

  • Discovering and characterizing novel enzymes , especially thioesterases with high specificity for medium odd-chain acyl-ACPs.

  • Elucidating the detailed regulatory networks that govern the flux of propionyl-CoA towards fatty acid synthesis in different organisms.

  • Expanding the metabolic engineering toolbox for a wider range of organisms to enable the high-titer production of this compound from renewable feedstocks.

A deeper understanding of these fundamental aspects will be instrumental in harnessing the full potential of biological systems for the sustainable production of this valuable chemical.

References

The In Vivo Odyssey of Heptanoic Acid: A Technical Guide to its Metabolism and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, a seven-carbon saturated fatty acid, has garnered significant scientific interest for its unique metabolic properties and therapeutic potential. Administered primarily as triheptanoin, a synthetic triglyceride, it serves as an important energy source and anaplerotic substrate, particularly in the context of fatty acid oxidation disorders. This technical guide provides an in-depth exploration of the in vivo metabolism and degradation of this compound, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its metabolic pathways, present quantitative data from in vivo studies, detail key experimental protocols, and provide visual representations of the core processes.

Core Metabolic Pathways

This compound is primarily metabolized through mitochondrial beta-oxidation, with a smaller contribution from omega-oxidation.

Mitochondrial Beta-Oxidation: The Primary Route

As an odd-chain fatty acid, the beta-oxidation of this compound yields both acetyl-CoA and propionyl-CoA. This process involves a series of enzymatic reactions that sequentially shorten the fatty acid chain.

The metabolism of this compound via beta-oxidation results in the production of two molecules of acetyl-CoA and one molecule of propionyl-CoA[1]. Acetyl-CoA enters the tricarboxylic acid (TCA) cycle to generate ATP. The propionyl-CoA is converted to succinyl-CoA, which then enters the TCA cycle, thereby replenishing its intermediates—a process known as anaplerosis[1]. This anaplerotic property is central to the therapeutic applications of this compound.

Beta_Oxidation Heptanoic_Acid This compound (C7) Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation_Cycle1 β-Oxidation (Cycle 1) Heptanoyl_CoA->Beta_Oxidation_Cycle1 Acetyl_CoA1 Acetyl-CoA Beta_Oxidation_Cycle1->Acetyl_CoA1 Pentanoyl_CoA Pentanoyl-CoA (C5) Beta_Oxidation_Cycle1->Pentanoyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA1->TCA_Cycle Beta_Oxidation_Cycle2 β-Oxidation (Cycle 2) Pentanoyl_CoA->Beta_Oxidation_Cycle2 Acetyl_CoA2 Acetyl-CoA Beta_Oxidation_Cycle2->Acetyl_CoA2 Propionyl_CoA Propionyl-CoA (C3) Beta_Oxidation_Cycle2->Propionyl_CoA Acetyl_CoA2->TCA_Cycle Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, Methylmalonyl-CoA Epimerase, Methylmalonyl-CoA Mutase Succinyl_CoA->TCA_Cycle

Mitochondrial Beta-Oxidation of this compound.
Omega-Oxidation: An Alternative Pathway

Omega-oxidation (ω-oxidation) is a secondary pathway for fatty acid metabolism that occurs in the smooth endoplasmic reticulum of the liver and kidneys[2]. This pathway involves the oxidation of the terminal methyl group (ω-carbon) of the fatty acid. While it is a minor pathway for medium-chain fatty acids under normal conditions, its importance increases when beta-oxidation is impaired[3][4].

The process begins with the hydroxylation of the ω-carbon by cytochrome P450 enzymes, followed by successive oxidations to an aldehyde and then a dicarboxylic acid[2][3]. The resulting dicarboxylic acid can then undergo beta-oxidation from either end.

Omega_Oxidation Heptanoic_Acid This compound Omega_Hydroxyheptanoic_Acid ω-Hydroxythis compound Heptanoic_Acid->Omega_Hydroxyheptanoic_Acid Cytochrome P450 NADPH, O2 Heptanedioic_Acid_Aldehyde Heptanedioic Acid Aldehyde Omega_Hydroxyheptanoic_Acid->Heptanedioic_Acid_Aldehyde Alcohol Dehydrogenase NAD+ Heptanedioic_Acid Heptanedioic Acid (Dicarboxylic Acid) Heptanedioic_Acid_Aldehyde->Heptanedioic_Acid Aldehyde Dehydrogenase NAD+ Beta_Oxidation β-Oxidation Heptanedioic_Acid->Beta_Oxidation

Omega-Oxidation Pathway of this compound.

Quantitative Data from In Vivo Studies

The pharmacokinetics of this compound have been primarily studied following the oral administration of its triglyceride form, triheptanoin. Upon ingestion, triheptanoin is hydrolyzed in the gastrointestinal tract, releasing heptanoate, which is then absorbed.

Pharmacokinetics of Heptanoate in Healthy Adults

The following table summarizes the pharmacokinetic parameters of heptanoate in healthy adult subjects following a single oral dose of triheptanoin.

ParameterDose of TriheptanoinValueReference
Cmax (µM) 0.3 g/kg487 ± 167[5]
Tmax (h) 0.3 g/kg0.7 - 1.4 (median range)[5]
AUC (µM*h) 0.3 g/kg1530 ± 540[5]
t1/2 (h) Not specified~1.7 (model-estimated)[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.

Plasma Metabolite Concentrations after Triheptanoin Administration

Following administration of triheptanoin, heptanoate is the most abundant metabolite in plasma. Its downstream metabolite, beta-hydroxypentoate, is also detected but at significantly lower concentrations[1]. The exposure to heptanoate is approximately 10-fold greater than that of beta-hydroxypentoate[1]. Multiple peaks in plasma concentrations of triheptanoin metabolites are often observed, which generally coincide with meal times[1][5].

MetaboliteConditionMean Cmax (µM)Reference
Heptanoate Healthy Adults (Single Dose)487[5]
Beta-hydroxypentoate Healthy Adults (Single Dose)Not explicitly stated, but ~10-fold lower than heptanoate[1]
Heptanoate LC-FAOD Patients (Multiple Doses)Varies with dose and body weight[6]

LC-FAOD: Long-Chain Fatty Acid Oxidation Disorders.

Experimental Protocols

A variety of experimental techniques are employed to study the in vivo metabolism of this compound. Below are detailed methodologies for key experiments.

In Vivo Stable Isotope Tracing

This method allows for the quantitative analysis of metabolic pathways by tracking the incorporation of stable isotopes from a labeled substrate into downstream metabolites.

Objective: To trace the metabolic fate of this compound in vivo.

Materials:

  • [U-13C7]this compound (or its triglyceride form)

  • Animal model (e.g., mouse, rat)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Tissue collection tools

  • Liquid chromatography-mass spectrometry (LC-MS) system

Protocol:

  • Tracer Administration: Administer a bolus of [U-13C7]this compound to the animal model via oral gavage or intravenous injection. The dosage should be optimized based on the animal model and the specific research question.

  • Sample Collection: Collect blood samples at various time points post-administration (e.g., 0, 15, 30, 60, 120, 240 minutes). At the final time point, euthanize the animal and collect relevant tissues (e.g., liver, muscle, heart).

  • Sample Preparation:

    • Plasma: Centrifuge blood samples to separate plasma.

    • Tissues: Immediately freeze-clamp tissues in liquid nitrogen to quench metabolic activity.

  • Metabolite Extraction: Extract metabolites from plasma and homogenized tissues using a suitable solvent system (e.g., methanol/acetonitrile/water).

  • LC-MS Analysis: Analyze the extracts using LC-MS to identify and quantify the 13C-labeled metabolites.

  • Data Analysis: Determine the isotopic enrichment in downstream metabolites to elucidate the contribution of this compound to various metabolic pathways.

Isotope_Tracing_Workflow Tracer_Admin Administer [U-13C7]this compound Animal_Model Animal Model Tracer_Admin->Animal_Model Blood_Collection Serial Blood Collection Animal_Model->Blood_Collection Tissue_Harvest Tissue Harvest (End Point) Animal_Model->Tissue_Harvest Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Metabolite_Extraction Metabolite Extraction Tissue_Harvest->Metabolite_Extraction Plasma_Separation->Metabolite_Extraction LCMS_Analysis LC-MS Analysis Metabolite_Extraction->LCMS_Analysis Data_Analysis Isotopic Enrichment Analysis LCMS_Analysis->Data_Analysis

Workflow for In Vivo Stable Isotope Tracing.
Acylcarnitine Profiling by Tandem Mass Spectrometry (MS/MS)

This technique is used to quantify acylcarnitines, which are esters of carnitine and fatty acids. The profile of acylcarnitines in biological fluids can provide a snapshot of fatty acid oxidation.

Objective: To determine the plasma acylcarnitine profile following this compound administration.

Materials:

  • Plasma samples

  • Internal standards (e.g., deuterated acylcarnitines)

  • Methanol

  • Tandem mass spectrometer (MS/MS)

Protocol:

  • Sample Preparation:

    • To a small volume of plasma (e.g., 10 µL), add a solution of internal standards in methanol.

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated proteins.

  • Derivatization (Optional but common): The supernatant can be derivatized (e.g., butylation) to improve chromatographic separation and ionization efficiency.

  • MS/MS Analysis: Introduce the prepared sample into the MS/MS system. Use a precursor ion scan or multiple reaction monitoring (MRM) to detect and quantify specific acylcarnitines based on their mass-to-charge ratio.

  • Data Analysis: Quantify the concentrations of different acylcarnitine species by comparing their peak areas to those of the internal standards.

Measurement of Fatty Acid Oxidation via High-Resolution Respirometry

This method measures the oxygen consumption rate (OCR) of isolated mitochondria, cells, or permeabilized tissues in the presence of specific substrates, providing a direct measure of mitochondrial respiration and fatty acid oxidation capacity.

Objective: To assess the capacity of mitochondria to oxidize this compound.

Materials:

  • Isolated mitochondria or permeabilized cells/tissues

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium

  • Heptanoyl-L-carnitine (or this compound and L-carnitine)

  • Other respiratory substrates and inhibitors (e.g., malate, ADP, FCCP, rotenone, antimycin A)

Protocol:

  • Chamber Preparation: Calibrate the oxygen sensors of the respirometer and add respiration medium to the chambers.

  • Sample Addition: Add the isolated mitochondria or permeabilized cells/tissues to the chambers.

  • Substrate Addition:

    • Add malate to support the TCA cycle.

    • Add heptanoyl-L-carnitine to initiate fatty acid oxidation.

  • Measurement of OCR:

    • Measure the basal OCR (State 2 respiration).

    • Add ADP to stimulate ATP synthesis and measure OCR (State 3 respiration).

    • Add the uncoupler FCCP to measure the maximal capacity of the electron transport system.

    • Add inhibitors such as rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to confirm that the observed OCR is due to mitochondrial respiration.

  • Data Analysis: Calculate the rates of oxygen consumption in different respiratory states to determine the capacity for this compound oxidation.

Conclusion

The in vivo metabolism of this compound is a multifaceted process with significant implications for cellular energy production and anaplerosis. Its primary degradation through beta-oxidation provides a dual fuel source in the form of acetyl-CoA and propionyl-CoA, making it a valuable therapeutic agent for individuals with certain metabolic disorders. The alternative omega-oxidation pathway, though minor, provides an additional route for its catabolism. The quantitative data and experimental protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate the intricate roles of this compound in health and disease. Future research focusing on the tissue-specific metabolism and the long-term metabolic consequences of this compound supplementation will continue to refine our understanding of this unique fatty acid.

References

Heptanoic Acid: A Toxicological Profile for In Vitro Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological assessment of heptanoic acid in cell-based assays. Due to a scarcity of direct and extensive toxicological studies on this compound in the public domain, this document outlines established experimental protocols and potential toxicological pathways based on the known behavior of other medium-chain fatty acids. The information herein is intended to serve as a foundational resource for designing and interpreting in vitro studies investigating the cellular effects of this compound.

Cytotoxicity Assessment

The initial step in evaluating the toxicological profile of this compound involves determining its cytotoxic potential across various cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process by 50%.

Quantitative Cytotoxicity Data

While specific IC50 values for this compound are not extensively reported in publicly available literature, the following table provides a template for summarizing experimentally determined cytotoxicity data. It is crucial to assess a range of cell lines, including both cancerous and non-cancerous types, to understand the selective toxicity of this compound.

Cell LineCell TypeAssayIncubation Time (hours)IC50 (µM)Reference
e.g., HepG2Human Hepatocellular CarcinomaMTT24Data to be determinedExperimental Data
e.g., MCF-7Human Breast AdenocarcinomaMTT48Data to be determinedExperimental Data
e.g., A549Human Lung CarcinomaXTT72Data to be determinedExperimental Data
e.g., HEK293Human Embryonic KidneyResazurin24Data to be determinedExperimental Data
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent, e.g., DMSO or ethanol)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the solvent used for the stock solution) and an untreated control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the concentration of this compound to determine the IC50 value.

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Treat Cells with this compound A->C B Prepare this compound Dilutions B->C D Incubate for 24/48/72h C->D E Add MTT Reagent D->E F Incubate for Formazan Formation E->F G Solubilize Formazan Crystals F->G H Measure Absorbance at 570nm G->H I Calculate Cell Viability (%) H->I J Determine IC50 Value I->J

Workflow for MTT Cytotoxicity Assay.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical mechanism by which cytotoxic compounds can eliminate cells. Investigating whether this compound induces apoptosis provides insight into its mode of action.

Quantitative Apoptosis Data

The following table can be used to present data from apoptosis assays, quantifying the percentage of apoptotic cells following treatment with this compound.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Reference
e.g., JurkatIC5024Data to be determinedData to be determinedExperimental Data
e.g., HeLa2 x IC5048Data to be determinedData to be determinedExperimental Data
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cell line of interest

  • This compound

  • 6-well cell culture plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for a specified time.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-, early apoptotic cells are Annexin V+ and PI-, and late apoptotic/necrotic cells are Annexin V+ and PI+.

G HeptanoicAcid This compound CellularStress Cellular Stress HeptanoicAcid->CellularStress MitochondrialPathway Mitochondrial Pathway (Intrinsic) CellularStress->MitochondrialPathway DeathReceptorPathway Death Receptor Pathway (Extrinsic) CellularStress->DeathReceptorPathway Caspase9 Caspase-9 Activation MitochondrialPathway->Caspase9 Caspase8 Caspase-8 Activation DeathReceptorPathway->Caspase8 Caspase3 Executioner Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

General signaling pathway for fatty acid-induced apoptosis.

Oxidative Stress Induction

Fatty acids can induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage.

Quantitative Oxidative Stress Data

This table can be used to summarize the results of various oxidative stress marker assays.

Cell LineTreatment Concentration (µM)Incubation Time (hours)ROS Production (Fold Change)Lipid Peroxidation (MDA, µM)Reference
e.g., SH-SY5YIC506Data to be determinedData to be determinedExperimental Data
e.g., PC122 x IC5012Data to be determinedData to be determinedExperimental Data
Experimental Protocol: ROS Detection using DCFDA

2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.

Materials:

  • Cell line of interest

  • This compound

  • DCFDA reagent

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with this compound as described for the cytotoxicity assay.

  • Dye Loading: After treatment, remove the medium and incubate the cells with DCFDA solution in the dark.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the oxidized dye (e.g., 485 nm and 535 nm, respectively).

G HeptanoicAcid This compound Mitochondria Mitochondria HeptanoicAcid->Mitochondria ROS Reactive Oxygen Species (ROS) Production Mitochondria->ROS OxidativeDamage Oxidative Damage (Lipids, Proteins, DNA) ROS->OxidativeDamage CellDeath Cell Death OxidativeDamage->CellDeath

Induction of oxidative stress by fatty acids.

Mitochondrial Dysfunction

Mitochondria are central to cellular metabolism and are often a primary target of toxic compounds. Fatty acids can disrupt mitochondrial function, leading to a decrease in mitochondrial membrane potential (ΔΨm) and ATP production.

Quantitative Mitochondrial Function Data

This table provides a template for presenting data on the effects of this compound on mitochondrial function.

Cell LineTreatment Concentration (µM)Incubation Time (hours)Change in ΔΨm (%)ATP Level (Fold Change)Reference
e.g., C2C12IC504Data to be determinedData to be determinedExperimental Data
e.g., L62 x IC508Data to be determinedData to be determinedExperimental Data
Experimental Protocol: Mitochondrial Membrane Potential (ΔΨm) Assay

JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and fluoresces green.

Materials:

  • Cell line of interest

  • This compound

  • JC-1 dye

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound as previously described.

  • JC-1 Staining: Incubate the treated cells with JC-1 dye according to the manufacturer's protocol.

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. A decrease in the red/green fluorescence intensity ratio indicates a loss of mitochondrial membrane potential.

G HeptanoicAcid This compound MitochondrialMembrane Mitochondrial Inner Membrane HeptanoicAcid->MitochondrialMembrane Disruption Disruption of Electron Transport Chain MitochondrialMembrane->Disruption DeltaPsiM Decrease in Mitochondrial Membrane Potential (ΔΨm) Disruption->DeltaPsiM ATP Reduced ATP Production DeltaPsiM->ATP Apoptosis Apoptosis Induction DeltaPsiM->Apoptosis

Impact of fatty acids on mitochondrial function.

An In-depth Technical Guide to the Physical Properties of Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of heptanoic acid, specifically its boiling and melting points. The document details the experimental protocols for determining these properties and presents the data in a clear, structured format suitable for scientific and research applications.

Quantitative Data Summary

The boiling and melting points of this compound have been determined by various sources, with minor variations in reported values, which is typical for experimental data. The following table summarizes the reported values.

Physical PropertyReported ValueSource Citation
Boiling Point 222.2 °CCAMEO Chemicals[1]
222.00 to 223.00 °C at 760.00 mm HgHazardous Substances Data Bank (HSDB)[1]
223 °CHuman Metabolome Database (HMDB)[1]
222.2 °CECHEMI[2]
223 °CTokyo Chemical Industry Co., Ltd.[3]
223 °C (lit.)ChemicalBook
223 °C (lit.)Sigma-Aldrich[4]
Melting Point -7.17 °CCAMEO Chemicals[1]
-7.5 °CHazardous Substances Data Bank (HSDB)[1]
-7.5 °CHuman Metabolome Database (HMDB)[1]
-7.5 °CECHEMI[2]
-8 °CTokyo Chemical Industry Co., Ltd.[3]
-10.5 °C (lit.)ChemicalBook
-10.5 °CMerck[5]
-10.5 °C (lit.)Sigma-Aldrich[4]

Experimental Protocols

The determination of boiling and melting points is a fundamental procedure in chemical analysis for substance identification and purity assessment. The following are detailed methodologies for these experiments.

2.1. Determination of Melting Point

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For crystalline solids, this is a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.

2.1.1. Capillary Method

This is a common and established method for determining the melting point of a solid organic compound.

  • Sample Preparation: A small amount of the solid sample is finely powdered and packed into a thin-walled capillary tube, sealed at one end, to a height of about 3 mm.[6]

  • Apparatus Setup: The capillary tube is attached to a thermometer with the sample level with the thermometer's bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with a high-boiling point oil) or a modern melting point apparatus with a heated metal block.[2][7]

  • Heating and Observation: The heating bath is heated slowly, typically at a rate of 1-2°C per minute, as the temperature approaches the expected melting point.[2] The sample is observed closely through a magnifying lens.

  • Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[2] For a pure substance, this range is typically narrow (0.5-1°C).[7]

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is a modern thermal analysis technique that provides highly accurate melting point data.

  • Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. When the sample melts, it absorbs more heat, resulting in a detectable endothermic peak on the DSC curve.[5]

  • Procedure: A small, accurately weighed sample (typically 10-15 mg) is sealed in an aluminum pan.[5] An empty sealed pan is used as a reference. The sample and reference are heated at a controlled rate (e.g., 10°C/min).[5]

  • Data Analysis: The onset temperature of the melting peak is typically reported as the melting point.[5]

2.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

2.2.1. Distillation Method

This method is suitable when a larger quantity of the liquid is available and also serves to purify the liquid.

  • Apparatus Setup: A distillation apparatus is assembled using a distilling flask, a condenser, a receiving flask, and a thermometer. The thermometer bulb should be positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.[8][9]

  • Procedure: The liquid sample (at least 5 mL) and a few boiling chips are placed in the distilling flask.[9] The liquid is heated to a steady boil.

  • Data Recording: The temperature is recorded when it becomes constant, which indicates that the vapor of the pure substance is in equilibrium with the liquid. The atmospheric pressure should also be recorded as the boiling point is pressure-dependent.[8]

2.2.2. Thiele Tube Method (Micro Method)

This method is ideal for small sample volumes.

  • Apparatus Setup: A small amount of the liquid is placed in a small test tube or fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then attached to a thermometer.[9]

  • Procedure: The assembly is heated in a Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then stopped.

  • Data Recording: The temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is the boiling point of the liquid at the given atmospheric pressure.[4][9]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the physical properties of a chemical substance.

G cluster_0 Workflow for Determining Physical Properties A Sample Acquisition and Preparation B Selection of Appropriate Method A->B C Melting Point Determination B->C Solid Sample D Boiling Point Determination B->D Liquid Sample E Instrument Calibration C->E D->E F Data Acquisition E->F G Data Analysis and Reporting F->G H Comparison with Literature Values G->H

Workflow for Determining Physical Properties

References

An In-depth Technical Guide to the Solubility of Heptanoic Acid in Aqueous and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, also known as enanthic acid, is a seven-carbon saturated fatty acid with the chemical formula CH₃(CH₂)₅COOH. Its molecular structure, featuring a hydrophilic carboxylic acid head and a hydrophobic heptyl tail, imparts a dualistic solubility profile that is of significant interest in various scientific and industrial applications, including pharmaceuticals, flavorings, and lubricants. This technical guide provides a comprehensive overview of the solubility of this compound in both aqueous and a range of organic solvents, complete with quantitative data, detailed experimental protocols, and logical workflow diagrams to aid in research and development.

Core Concepts: Factors Influencing Solubility

The solubility of this compound is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The key factors include:

  • Polarity: The polar carboxylic acid group can form hydrogen bonds with polar solvents like water and alcohols, while the nonpolar hydrocarbon chain interacts favorably with nonpolar organic solvents through van der Waals forces.

  • Temperature: Generally, the solubility of solids and liquids in liquid solvents increases with temperature.

  • pH (for aqueous solutions): The solubility of this compound in water is highly dependent on the pH of the solution. As a weak acid (pKa ≈ 4.89), it exists predominantly in its protonated, less soluble form at acidic pH. As the pH increases above its pKa, it deprotonates to form the more soluble heptanoate anion.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents. It is important to note that while this compound is widely reported to be highly soluble or miscible in many organic solvents, precise quantitative data at various temperatures is not always readily available in the literature.

Table 1: Solubility of this compound in Aqueous Solutions

SolventTemperature (°C)Solubility ( g/100 mL)Citation
Water150.2419[1][2][3][4]
Water150.242[5]
Water20Miscible in 10 parts water
Water250.282[5]

Table 2: Solubility of this compound in Organic Solvents

SolventTemperature (°C)SolubilityCitation
EthanolNot SpecifiedVery Soluble[1][2]
Diethyl EtherNot SpecifiedVery Soluble[1][2]
AcetoneNot SpecifiedSoluble[5]
Dimethylformamide (DMF)Not SpecifiedSoluble[3][4]
Dimethyl Sulfoxide (DMSO)Not SpecifiedSoluble[3][4]
ChloroformNot SpecifiedHighly Soluble[6]
Carbon TetrachlorideNot SpecifiedSlightly Soluble[5]

Experimental Protocols for Solubility Determination

Several methods can be employed to determine the solubility of a liquid carboxylic acid like this compound. The choice of method often depends on the solvent, the required precision, and the available analytical instrumentation. Below are detailed outlines of common experimental protocols.

Shake-Flask Method (Thermodynamic Solubility)

This is a classical and reliable method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent in a sealed flask or vial. The flask is then agitated (e.g., using a rotary shaker) in a temperature-controlled environment for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The presence of undissolved this compound is crucial to confirm saturation.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed to allow for the separation of the undissolved solute from the saturated solution. To ensure complete separation of any micro-droplets, the saturated solution is typically filtered through a syringe filter (e.g., 0.45 µm PTFE for organic solvents or a suitable hydrophilic filter for aqueous solutions) or centrifuged.

  • Quantification: The concentration of this compound in the clear, saturated filtrate or supernatant is then determined using a suitable analytical technique.

    • For Aqueous Solutions (Titration): A known volume of the saturated aqueous solution is titrated with a standardized solution of sodium hydroxide (NaOH) using a pH meter or a suitable indicator (e.g., phenolphthalein) to determine the endpoint. The solubility is then calculated from the volume of titrant used.

    • For Organic Solvents (Gravimetric Analysis): A precisely measured volume of the saturated organic solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under controlled conditions (e.g., in a fume hood or using a rotary evaporator). The container with the this compound residue is then weighed, and the mass of the dissolved this compound is determined by difference.

    • Spectroscopic/Chromatographic Methods: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for quantification, especially for complex mixtures or when high sensitivity is required. A calibration curve is first prepared using standard solutions of this compound of known concentrations.

Visual Method (for Miscibility)

For solvents in which this compound is expected to be highly soluble or miscible, a simple visual method can be employed.

Methodology:

  • Incremental Addition: A known volume of the solvent is placed in a clear, sealed container at a constant temperature.

  • Observation: this compound is added dropwise with continuous stirring.

  • Determination of Miscibility: The mixture is observed for any signs of phase separation or turbidity. If the two liquids form a single, clear phase regardless of the proportions added, they are considered miscible.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

experimental_workflow Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_separation Phase Separation cluster_quantification Quantification cluster_result Result start Start add_excess Add excess this compound to Solvent start->add_excess equilibrate Equilibrate at Constant Temperature (e.g., 24-72h with agitation) add_excess->equilibrate separate Separate Undissolved Solute (Filtration or Centrifugation) equilibrate->separate collect Collect Saturated Solution separate->collect quantify Determine Concentration of this compound collect->quantify titration Titration (Aqueous) quantify->titration If Aqueous gravimetric Gravimetric (Organic) quantify->gravimetric If Organic chromatography GC/HPLC quantify->chromatography Alternative calculate Calculate Solubility titration->calculate gravimetric->calculate chromatography->calculate end End calculate->end

Caption: Workflow for determining this compound solubility.

logical_relationship Factors Influencing this compound Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_conditions System Conditions solubility This compound Solubility hydrophilic Hydrophilic Head (-COOH) hydrophilic->solubility favors solubility in hydrophobic Hydrophobic Tail (-C6H13) hydrophobic->solubility favors solubility in polar Polar Solvents (e.g., Water, Ethanol) polar->solubility nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) nonpolar->solubility temperature Temperature temperature->solubility influences ph pH (Aqueous) ph->solubility influences

Caption: Key factors affecting this compound solubility.

Conclusion

The solubility of this compound is a critical parameter for its application in various fields. Its amphiphilic nature results in limited solubility in water, which is significantly influenced by pH and temperature, and high solubility in a range of organic solvents. The provided quantitative data and experimental protocols offer a valuable resource for researchers and professionals working with this versatile fatty acid. The logical workflow diagrams further clarify the process of solubility determination and the factors that govern this fundamental property. Further research to quantify the solubility of this compound in a broader array of organic solvents at various temperatures would be beneficial for expanding its applications.

References

The History and Discovery of Enanthic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enanthic acid, systematically known as heptanoic acid, is a seven-carbon saturated fatty acid with a storied history intertwined with the chemistry of wine and the development of organic synthesis. This technical guide provides an in-depth exploration of its discovery, tracing the initial misidentifications and the eventual clarification of its chemical identity. It details the key experimental protocols for its laboratory and industrial synthesis, presents a comprehensive summary of its physicochemical properties, and illustrates its metabolic fate through the fatty acid beta-oxidation pathway. This document serves as a thorough resource for professionals in research, and drug development, offering a foundational understanding of this versatile carboxylic acid.

A Volatile History: The Discovery and Naming of Enanthic Acid

The journey to identifying and characterizing enanthic acid is a notable chapter in the history of organic chemistry, marked by early confusion with other compounds, particularly those responsible for the characteristic aroma of wine.

The name "enanthic acid" originates from the Greek words oinos (wine) and anthos (blossom), reflecting its initial association with the fragrant bouquet of wine.[1][2] In the early 19th century, Justus von Liebig and Théophile-Jules Pelouze investigated the oily residue left after the distillation of large quantities of wine, which they termed "oenanthic ether."[3] This substance was believed to be the ester of a unique acid, which they named "oenanthic acid."

However, further research in the mid-19th century began to unravel this initial assumption. In 1846, the French chemist Auguste-André-Thomas Cahours, and independently the German chemist Friedrich Rochleder, demonstrated that the "oenanthic acid" derived from the saponification of "oenanthic ether" was, in fact, pelargonic acid (nonanoic acid).[3] The characteristic aroma of wine was later attributed to a complex mixture of esters, not a single "oenanthic" compound.

The compound we now correctly identify as enanthic acid , or This compound , was later synthesized and characterized through various methods, distinct from the initial investigations into the essence of wine. Its name, however, has persisted as a common trivial name in addition to its systematic IUPAC name.

Physicochemical Properties of Enanthic Acid

A comprehensive understanding of the physical and chemical properties of enanthic acid is crucial for its application in research and industry. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Systematic Name This compound[4]
Common Names Enanthic acid, n-Heptylic acid[4]
CAS Number 111-14-8[4]
Molecular Formula C₇H₁₄O₂[4]
Molar Mass 130.18 g/mol [4]
Appearance Colorless, oily liquid[1][4]
Odor Pungent, rancid[1][4]
Melting Point -7.5 °C[4]
Boiling Point 223 °C[4]
Density 0.918 g/cm³ at 20 °C[4]
Solubility in Water 0.24 g/100 mL at 15 °C[4]
Solubility in Organic Solvents Very soluble in ethanol and ether[1][4]
pKa 4.89 at 25 °C[5]
Refractive Index (n²⁰/D) 1.422[6]
Vapor Pressure <0.1 mmHg at 20 °C[6]

Synthesis of Enanthic Acid: Experimental Protocols

The synthesis of enanthic acid can be achieved through various laboratory and industrial methods. This section provides detailed protocols for key synthetic routes.

Laboratory Synthesis: Permanganate Oxidation of Heptanal

One of the common laboratory methods for preparing enanthic acid is the oxidation of heptanal using potassium permanganate in an acidic medium.

Experimental Protocol:

  • Apparatus: A 5-liter flask equipped with a mechanical stirrer and an ice bath for cooling.

  • Reagents:

    • Heptanal (3 moles, 342 g)

    • Potassium permanganate (2.15 moles, 340 g)

    • Concentrated sulfuric acid (sp. gr. 1.84, 350 cc)

    • Water (2.7 liters)

    • Sulfur dioxide gas or sodium bisulfite

  • Procedure:

    • In the 5-liter flask, combine 2.7 liters of water and 350 cc of concentrated sulfuric acid, and cool the mixture to 15 °C using the ice bath.

    • To the cooled acid solution, add 342 g of heptanal.

    • While vigorously stirring the mixture, add 340 g of potassium permanganate in small portions (approximately 15 g at a time). The rate of addition should be controlled to maintain the reaction temperature at or below 20 °C. This addition typically takes about two hours.

    • After all the potassium permanganate has been added, continue stirring and pass sulfur dioxide gas through the solution until the precipitated manganese dioxide dissolves and the solution becomes clear. Alternatively, sodium bisulfite can be used for this purpose.

    • The oily layer of crude enanthic acid is then separated, washed with water, and purified by distillation.

Laboratory Synthesis: Oxidation of 1-Octene

Another laboratory-scale synthesis involves the oxidative cleavage of 1-octene.

Experimental Protocol:

  • Apparatus: A reaction flask with a reflux condenser and a heating mantle.

  • Reagents:

    • 1-Octene

    • Potassium permanganate (KMnO₄)

    • An alkaline solution (e.g., aqueous sodium hydroxide)

    • Acid for workup (e.g., hydrochloric acid)

  • Procedure:

    • In the reaction flask, dissolve 1-octene in an alkaline solution of potassium permanganate.

    • Heat the mixture under reflux for several hours. The permanganate will oxidize the alkene, cleaving the double bond.

    • After the reaction is complete, cool the mixture and acidify it with a suitable acid.

    • The enanthic acid is then extracted from the aqueous solution using an organic solvent and purified by distillation.

Industrial Production from Castor Oil

The primary commercial route to enanthic acid utilizes castor oil as a starting material.[2][7] The process involves two main stages: pyrolysis of methyl ricinoleate to produce heptanal, followed by the oxidation of heptanal.

Process Overview:

  • Esterification of Castor Oil: Castor oil, which is primarily composed of the triglyceride of ricinoleic acid, is first transesterified with methanol to produce methyl ricinoleate.

  • Pyrolysis: The methyl ricinoleate is then subjected to pyrolysis at high temperatures (around 500-600 °C).[3] This thermal cracking process cleaves the molecule, yielding heptanal and methyl 10-undecenoate.

  • Oxidation of Heptanal: The resulting heptanal is subsequently oxidized to enanthic acid. This is typically achieved through air oxidation, which is an economically favorable and environmentally conscious method on an industrial scale.

The following diagram illustrates the industrial production workflow:

G Industrial Production of Enanthic Acid cluster_0 Castor Oil Processing cluster_1 Pyrolysis cluster_2 Oxidation Castor Oil Castor Oil Methyl Ricinoleate Methyl Ricinoleate Castor Oil->Methyl Ricinoleate Transesterification (Methanol) Heptanal Heptanal Methyl Ricinoleate->Heptanal High Temperature (500-600°C) Methyl 10-undecenoate Methyl 10-undecenoate Methyl Ricinoleate->Methyl 10-undecenoate Enanthic Acid Enanthic Acid Heptanal->Enanthic Acid Air Oxidation

Industrial production workflow of enanthic acid from castor oil.

Metabolic Pathway: Beta-Oxidation of Enanthic Acid

As a medium-chain fatty acid, enanthic acid is metabolized in the body through the beta-oxidation pathway to generate energy in the form of ATP. This process occurs within the mitochondria.

The overall process involves the sequential cleavage of two-carbon units from the acyl-CoA molecule. For enanthic acid (a C7 fatty acid), the final cycle of beta-oxidation yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.

The following diagram outlines the key steps in the beta-oxidation of heptanoyl-CoA (the activated form of enanthic acid):

G Beta-Oxidation of Heptanoyl-CoA Heptanoyl-CoA (C7) Heptanoyl-CoA (C7) trans-Δ²-Enoyl-CoA trans-Δ²-Enoyl-CoA Heptanoyl-CoA (C7)->trans-Δ²-Enoyl-CoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) L-β-Hydroxyacyl-CoA L-β-Hydroxyacyl-CoA trans-Δ²-Enoyl-CoA->L-β-Hydroxyacyl-CoA Enoyl-CoA Hydratase (+ H₂O) β-Ketoacyl-CoA β-Ketoacyl-CoA L-β-Hydroxyacyl-CoA->β-Ketoacyl-CoA β-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ -> NADH + H⁺) Pentoyl-CoA (C5) Pentoyl-CoA (C5) β-Ketoacyl-CoA->Pentoyl-CoA (C5) Thiolase (+ CoA-SH) Acetyl-CoA (to Krebs Cycle) Acetyl-CoA (to Krebs Cycle) β-Ketoacyl-CoA->Acetyl-CoA (to Krebs Cycle) Pentoyl-CoA (C5)->Acetyl-CoA (to Krebs Cycle) Propionyl-CoA (C3) Propionyl-CoA (C3) Pentoyl-CoA (C5)->Propionyl-CoA (C3) Further β-oxidation cycles Succinyl-CoA (to Krebs Cycle) Succinyl-CoA (to Krebs Cycle) Propionyl-CoA (C3)->Succinyl-CoA (to Krebs Cycle) Carboxylation & Isomerization

The metabolic pathway of enanthic acid via beta-oxidation.

Conclusion

Enanthic acid, or this compound, has a rich history that reflects the evolution of organic chemistry. From its early, mistaken identity as the essence of wine to its well-characterized synthesis and diverse applications today, it remains a compound of significant interest. Its production from renewable resources like castor oil highlights its importance in sustainable chemistry. For researchers and professionals in drug development, a thorough understanding of its properties, synthesis, and metabolic fate is essential for leveraging its potential in various applications, from the synthesis of fragrances and pharmaceuticals to its role as a building block in the creation of novel materials.

References

The Biological Role of Medium-Chain Fatty Acids: A Technical Guide on Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Medium-chain fatty acids (MCFAs), particularly the odd-chain fatty acid heptanoic acid (C7:0), are emerging as critical molecules in cellular metabolism and signaling, with significant therapeutic potential. Unlike their long-chain counterparts, MCFAs possess unique metabolic properties that allow for rapid energy provision and replenishment of mitochondrial intermediates. This compound, the active metabolite of the FDA-approved drug triheptanoin (Dojolvi®), serves as a powerful anaplerotic substrate, fueling the tricarboxylic acid (TCA) cycle and supporting cellular bioenergetics. This technical guide provides an in-depth exploration of the biological roles of this compound, detailing its metabolism, signaling functions, and therapeutic applications. It includes a summary of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant pathways to support further research and drug development.

Introduction: The Significance of Medium-Chain Fatty Acids

Medium-chain fatty acids are saturated fats with aliphatic tails of 6 to 12 carbons.[1] They are found in dietary sources like coconut oil, palm kernel oil, and dairy products.[2] Their relatively shorter chain length confers distinct physical and metabolic properties compared to long-chain fatty acids (LCFAs). A key feature of MCFAs is their ability to be absorbed from the gut directly into the portal circulation and to enter mitochondria for β-oxidation independently of the carnitine shuttle system. This allows for rapid metabolism and energy production.[3]

This compound (enanthic acid) is a seven-carbon straight-chain fatty acid.[4] As an odd-chain fatty acid, its metabolism yields unique products that have profound implications for cellular energy homeostasis, making it a molecule of significant interest for treating metabolic and neurological disorders.[5][6]

The Anaplerotic Role of this compound Metabolism

The primary therapeutic mechanism of this compound is its role in anaplerosis, the process of replenishing tricarboxylic acid (TCA) cycle intermediates.[7] In many metabolic diseases, a deficiency of these intermediates impairs the function of the TCA cycle, leading to energy deficits.

This compound is metabolized via mitochondrial β-oxidation. Unlike even-chain fatty acids that yield only acetyl-CoA, the oxidation of heptanoyl-CoA produces two molecules of acetyl-CoA and one molecule of propionyl-CoA.[1]

  • Acetyl-CoA enters the TCA cycle by condensing with oxaloacetate to form citrate, directly providing fuel for oxidative phosphorylation.

  • Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA . Succinyl-CoA is a direct intermediate of the TCA cycle.

This dual-input mechanism is what makes this compound a potent anaplerotic agent. It not only provides fuel (acetyl-CoA) but also replenishes the pool of TCA cycle intermediates (via succinyl-CoA), which is crucial for maintaining the cycle's capacity, especially in energy-deficient states.[8]

anaplerosis_pathway cluster_cytosol Cytosol cluster_mitochondrion Mitochondrial Matrix Heptanoic_Acid_C This compound (C7) Heptanoic_Acid_M This compound Heptanoic_Acid_C->Heptanoic_Acid_M Carnitine- independent transport Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid_M->Heptanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA Citrate Citrate Acetyl_CoA->Citrate Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle TCA Cycle Succinyl_CoA->TCA_Cycle Anaplerosis Oxaloacetate Oxaloacetate TCA_Cycle->Oxaloacetate Regeneration Oxaloacetate->Citrate Citrate->TCA_Cycle

Caption: Metabolic pathway of this compound anaplerosis.

Signaling Roles of Medium-Chain Fatty Acids

MCFAs, including this compound, are not just metabolic fuels; they also function as signaling molecules by activating specific G protein-coupled receptors (GPCRs). The most studied of these is GPR84.

GPR84 Signaling:

GPR84 is a Gi/o-coupled receptor predominantly expressed on immune cells like macrophages and neutrophils.[9][10] Its expression is induced by inflammatory stimuli.[9] MCFAs with carbon chain lengths of 9-14 are considered the most potent endogenous ligands, though shorter MCFAs can also activate the receptor.[10]

Activation of GPR84 by an agonist leads to:

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

  • Calcium Mobilization: The Gβγ subunits are released, which can promote the release of calcium (Ca2+) from intracellular stores like the endoplasmic reticulum.[11]

  • Pro-inflammatory Effects: In immune cells, GPR84 activation can amplify lipopolysaccharide (LPS)-stimulated cytokine production (e.g., IL-8, TNFα) and induce chemotaxis.[12]

gpr84_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol MCFA MCFA (e.g., this compound) GPR84 GPR84 MCFA->GPR84 Binds G_Protein Gi/o Protein GPR84->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits ER Endoplasmic Reticulum G_Protein->ER Gβγ stimulates cAMP cAMP AC->cAMP ATP ATP ATP->AC Inflammatory_Response Pro-inflammatory Response (Chemotaxis, Cytokine Release) cAMP->Inflammatory_Response Decrease contributes to Ca2 Ca²⁺ ER->Ca2 Release Ca2->Inflammatory_Response Leads to

Caption: GPR84 signaling pathway activated by medium-chain fatty acids.

Therapeutic Applications and Quantitative Data

The unique metabolic properties of this compound have led to its successful application in treating Long-Chain Fatty Acid Oxidation Disorders (LC-FAOD) . In these genetic disorders, the body cannot properly break down long-chain fatty acids for energy, leading to severe energy deficiency, rhabdomyolysis, hypoglycemia, and cardiomyopathy.[12] Triheptanoin (marketed as Dojolvi®) provides an alternative energy source that bypasses the defective metabolic pathway.[4]

Clinical studies have demonstrated the efficacy of triheptanoin in reducing the frequency and duration of major clinical events (MCEs) in patients with LC-FAOD.

Table 1: Summary of Clinical Trial Data for Triheptanoin in LC-FAOD

Study / Cohort Outcome Measure Pre-Triheptanoin (Rate/Year) With Triheptanoin (Rate/Year) Reduction p-value Citation(s)
CL202 (Naïve Cohort) Median MCE Rate 2.00 0.28 86% 0.0343 [12][13]
CL202 (Rollover Cohort) Mean MCE Rate 1.76 1.00 43% 0.0347 [12]
Italian Retrospective Study Mean Hospitalizations 18.3 (total) 2.0 (total) 89% 0.014 [14]
Gillingham et al. (2017) Mean LV Ejection Fraction - - +7.4% 0.046 [5]

| Gillingham et al. (2017) | Mean LV Wall Mass | - | - | -20% | 0.041 |[5] |

MCE = Major Clinical Event (rhabdomyolysis, hypoglycemia, or cardiomyopathy event).

This compound is also investigated for neurological conditions characterized by brain energy deficits, such as Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS) , where impaired glucose transport across the blood-brain barrier leads to seizures and movement disorders.[15]

Table 2: Preclinical Data for MCFA Activation of GPR84

Ligand Assay EC₅₀ (μM) Cell Line Citation(s)
Capric Acid (C10) Calcium Imaging 4.4 ± 1.3 GPR84-HEK293 [16]
Lauric Acid (C12) Calcium Imaging 27.4 ± 1.1 GPR84-HEK293 [16]
2-hydroxy Lauric Acid [³⁵S]GTPγS Binding 9.9 Sf9 [12]

| 3-hydroxy Lauric Acid | [³⁵S]GTPγS Binding | 13.0 | Sf9 |[12] |

Experimental Protocols

Protocol for Measuring Mitochondrial Respiration (Seahorse XF Assay)

This protocol outlines the measurement of fatty acid oxidation and mitochondrial stress in response to this compound using an Agilent Seahorse XF Analyzer.

Objective: To determine how this compound affects basal respiration, ATP production, maximal respiration, and spare respiratory capacity.

Materials:

  • Seahorse XF Cell Culture Microplate

  • Seahorse XF Calibrant

  • Assay Medium: XF Base Medium supplemented with L-glutamine, pyruvate, and glucose as required.

  • Substrates: this compound, BSA-conjugated Palmitate (as control).

  • Mito Stress Test Compounds: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A.

  • Cells of interest (e.g., primary neurons, hepatocytes, fibroblasts).

Procedure:

  • Cell Plating: Seed cells in a Seahorse XF microplate at a pre-determined optimal density and allow them to adhere overnight.

  • Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight.

  • Assay Medium Preparation: Prepare the Seahorse XF assay medium. For fatty acid oxidation assays, a substrate-limited medium (e.g., containing only glutamine) is often used to assess the specific effect of the exogenous fatty acid. Warm the medium to 37°C and adjust the pH to 7.4.

  • Cell Plate Preparation: Remove growth medium from the cells. Wash gently with warmed assay medium. Add the final volume of assay medium to each well and incubate the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[5]

  • Compound Loading: Load the injector ports of the hydrated sensor cartridge with the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) and the fatty acid substrate (e.g., this compound) for injection.

  • Seahorse XF Analyzer Operation: Calibrate the sensor cartridge. After calibration, replace the calibrant plate with the cell plate.

  • Assay Execution:

    • Measure the basal oxygen consumption rate (OCR).

    • Inject this compound (or control) and measure the response.

    • Sequentially inject Oligomycin (inhibits ATP synthase), FCCP (uncouples mitochondria, forcing maximal respiration), and a mix of Rotenone/Antimycin A (inhibits Complex I and III to shut down mitochondrial respiration). OCR is measured after each injection.

  • Data Analysis: The software calculates key parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

seahorse_workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay Execution A Seed cells in XF microplate B Hydrate sensor cartridge with calibrant (overnight) C Prepare assay medium & load compound plate D Wash cells & add final assay medium C->D E Equilibrate cell plate (37°C, no CO2, 1 hr) D->E F Calibrate sensor cartridge in XF Analyzer E->F G Run Assay: Measure Basal OCR F->G H Inject this compound & Measure OCR G->H I Inject Oligomycin & Measure OCR H->I J Inject FCCP & Measure OCR I->J K Inject Rotenone/Antimycin A & Measure OCR J->K L Analyze Data: Calculate Respiration Parameters K->L

Caption: Experimental workflow for a Seahorse XF Mito Stress Test.
Protocol for ¹³C Metabolic Flux Analysis (MFA)

This protocol provides a general framework for tracing the metabolic fate of this compound using stable isotope labeling.

Objective: To quantify the contribution of ¹³C-labeled this compound to TCA cycle intermediates.

Materials:

  • Cells of interest cultured in appropriate medium.

  • Isotopically labeled substrate: e.g., [U-¹³C₇]this compound.

  • Metabolite extraction solution (e.g., 80% methanol, ice-cold).

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) system.

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically mid-log phase).

  • Isotopic Labeling: Replace the standard culture medium with a medium containing the ¹³C-labeled this compound. The concentration and labeling duration must be optimized to achieve isotopic steady-state without causing toxicity.[1]

  • Metabolic Quenching & Extraction:

    • Rapidly aspirate the labeling medium.

    • Wash the cells with ice-cold saline to remove extracellular label.

    • Immediately add ice-cold 80% methanol to quench all enzymatic activity and lyse the cells.

    • Scrape the cells and collect the cell lysate. Centrifuge to pellet cellular debris.

  • Sample Preparation: Collect the supernatant containing the metabolites. Dry the extract (e.g., using a speed vacuum). The sample may require derivatization for GC-MS analysis.

  • MS Analysis: Analyze the samples using LC-MS or GC-MS to determine the mass isotopologue distribution (MID) for key metabolites (e.g., citrate, succinate, malate, glutamate).[15]

  • Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model. This computational step calculates the intracellular flux rates that best explain the observed labeling patterns.[3]

Conclusion

This compound and other medium-chain fatty acids represent a unique class of molecules with dual roles as efficient energy substrates and signaling agents. The anaplerotic capability of this compound forms the basis of its therapeutic success in LC-FAOD and its potential in treating neurological disorders associated with cerebral energy deficits. Furthermore, its interaction with receptors like GPR84 opens new avenues for modulating inflammatory pathways. The data and protocols presented in this guide offer a resource for researchers and drug developers to further investigate the multifaceted biological functions of this compound and harness its therapeutic potential. Future work should focus on elucidating the full range of its signaling activities and optimizing its delivery and efficacy for a broader spectrum of metabolic and neurological diseases.

References

An In-depth Technical Guide to Heptanoic Acid Derivatives and Their Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Heptanoic acid, a seven-carbon saturated fatty acid, and its derivatives are versatile building blocks in organic synthesis with wide-ranging applications in the fragrance, flavor, and pharmaceutical industries.[1][2] This technical guide provides a comprehensive overview of the chemical synthesis of key this compound derivatives, including esters and amides. It offers detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways to support researchers and professionals in drug development and other scientific disciplines.

Chemical Synthesis of this compound Derivatives

The carboxyl group of this compound allows for a variety of chemical transformations, primarily leading to the formation of esters and amides. These derivatives often exhibit distinct physical, chemical, and biological properties compared to the parent acid.

Synthesis of this compound Esters

This compound esters are widely used as fragrance and flavoring agents and serve as important intermediates in pharmaceutical synthesis.[2][3] The most common method for their preparation is the Fischer esterification, which involves the reaction of this compound with an alcohol in the presence of an acid catalyst.[4][5]

A representative example is the synthesis of ethyl heptanoate, which possesses a fruity odor.[6]

Experimental Protocol:

  • Reactants: To a 5 mL conical vial, add 0.1 mL of this compound and 2.0 mL of absolute ethanol.[7]

  • Catalyst: Carefully add 40 µL of acetyl chloride (which generates HCl in situ as the catalyst).[7]

  • Reaction: Add a magnetic spin vane, connect a water-jacketed reflux condenser, and heat the mixture to a gentle reflux for one hour.[7]

  • Work-up: After cooling, the mixture is typically diluted with a nonpolar solvent like diethyl ether and washed with an aqueous sodium bicarbonate solution to neutralize the acid catalyst and any unreacted this compound.[7]

  • Purification: The crude ester is then purified by column chromatography to yield the final product.[7]

Reactant Quantity Role
This compound0.1 mLStarting Material
Absolute Ethanol2.0 mLReactant & Solvent
Acetyl Chloride40 µLCatalyst Precursor

Table 1: Reactants for the Synthesis of Ethyl Heptanoate via Fischer Esterification.

Quantitative Data:

The yield of Fischer esterification reactions is dependent on the equilibrium, which can be shifted towards the product by using an excess of the alcohol.[8] A study on the esterification of acetic acid with ethanol showed that a 10-fold excess of alcohol can lead to a 97% yield.[8] For the synthesis of ethyl heptanoate using a microreactor system with sulfuric acid as a catalyst, a 98% conversion was achieved in 45 minutes at 100°C.[6]

Spectroscopic Data for a Representative Ester (Methyl Heptanoate):

Spectroscopy Key Data Points
¹H NMR Signals corresponding to the methyl ester group and the heptanoyl chain protons.[9][10]
¹³C NMR Resonances for the carbonyl carbon, the methoxy carbon, and the carbons of the alkyl chain.[11]
Mass Spec (GC-MS) Molecular ion peak and characteristic fragmentation patterns.[12][13]
IR Spectroscopy Strong carbonyl (C=O) stretch characteristic of an ester.[10][12]

Table 2: Spectroscopic Data for Methyl Heptanoate.

Synthesis of this compound Amides

Heptanamides are another important class of derivatives with applications in various fields, including pharmaceuticals.[14] They are typically synthesized by reacting this compound or its more reactive derivatives, such as heptanoyl chloride, with an amine.

Heptanoyl chloride is a key intermediate for the synthesis of heptanamides and other derivatives. It is prepared by reacting this compound with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[15][16]

Experimental Protocol:

  • Reaction: this compound is reacted with thionyl chloride, often with a catalytic amount of N,N-dimethylformamide (DMF), and heated for several hours.[15][16]

  • Purification: The resulting heptanoyl chloride is purified by distillation.[17]

The Schotten-Baumann reaction is a common method for the synthesis of amides from acyl chlorides and amines.

Experimental Protocol:

  • Reactants: In a flask, dissolve aniline (1.0 equivalent) in dichloromethane and add a 10% aqueous sodium hydroxide solution (2.0 equivalents).

  • Reaction: Cool the mixture in an ice bath with vigorous stirring. Slowly add heptanoyl chloride (1.1 equivalents) dropwise, keeping the temperature below 10°C. After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The organic layer is separated and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude N-phenylheptanamide. The product can be further purified by recrystallization.

Reactant Role
Heptanoyl ChlorideAcylating Agent
AnilineNucleophile
Sodium HydroxideBase
DichloromethaneSolvent

Table 3: Key Reagents for the Synthesis of N-Phenylheptanamide.

Quantitative Data:

The yield of the Schotten-Baumann reaction is typically high. For the synthesis of heptanamide from n-heptanoic acid and urea, a yield of 68-74% has been reported.[14]

This compound Derivatives in Drug Development

This compound and its derivatives serve as important building blocks in the synthesis of various pharmaceuticals.[2]

Trenbolone Enanthate

Trenbolone enanthate is an anabolic steroid that is an ester derivative of this compound. Its synthesis involves the esterification of the trenbolone hormone.[18][19]

Aminothis compound Derivatives as Neuropharmacological Agents

Derivatives of 2-amino-7-phosphonothis compound (AP7) are potent and competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and neuronal function.[3][20]

Quantitative Bioactivity Data:

Biphenyl-derivatives of AP7 have shown affinities in the low nanomolar range in [³H]CGP-39653 binding assays.[3] One of the most active compounds, SDZ 220-581, provided full protection against maximal electroshock-induced seizures in rats and mice at oral doses of 10 mg/kg.[21]

Compound Assay Activity
Biphenyl-AP7 derivatives[³H]CGP-39653 bindingLow nanomolar affinity
SDZ 220-581Maximal electroshock seizures (in vivo)Full protection at 10 mg/kg (oral)

Table 4: Bioactivity of 2-Amino-7-phosphonothis compound Derivatives.

Visualizing a Key Signaling Pathway

The NMDA receptor is a crucial ionotropic glutamate receptor involved in excitatory neurotransmission. Its signaling cascade plays a vital role in learning, memory, and synaptic plasticity.[12][15]

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds Glycine Glycine/D-Serine Glycine->NMDAR Binds Ca2_influx Ca²⁺ Influx NMDAR->Ca2_influx Opens Channel CaM Calmodulin (CaM) Ca2_influx->CaM Activates CaMKII CaMKII CaM->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: Simplified NMDA Receptor Signaling Pathway.

Experimental Workflows

The synthesis of this compound derivatives typically follows a structured workflow from reaction setup to product purification and analysis.

Synthesis_Workflow start Start reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) start->reaction_setup reaction Reaction (Heating/Stirring) reaction_setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Distillation/Chromatography) workup->purification analysis Analysis (Spectroscopy, Yield) purification->analysis end Final Product analysis->end

Caption: General Workflow for Chemical Synthesis.

Conclusion

This compound and its derivatives are valuable compounds with diverse applications. Understanding their synthesis is crucial for researchers in various chemical and biological fields. This guide has provided detailed methodologies for the preparation of key derivatives, summarized quantitative data for practical application, and visualized a relevant biological pathway to underscore their importance in drug development. The provided protocols and data serve as a solid foundation for further research and innovation in this area.

References

Methodological & Application

Application Note: Quantification of Heptanoic Acid in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptanoic acid, a seven-carbon straight-chain fatty acid, plays a role in various metabolic processes. Its accurate quantification in plasma is crucial for clinical research, particularly in studies related to metabolic disorders, neurological conditions, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the sensitive and selective determination of fatty acids like this compound in complex biological matrices.[1] This application note provides a detailed protocol for the quantification of this compound in human plasma, including sample preparation, derivatization, and GC-MS analysis. The methodology is designed to ensure high accuracy, precision, and reliability.

Principle

The method involves the extraction of this compound from plasma following acidification, which protonates the carboxyl group to facilitate its transfer into an organic solvent.[2][3][4] A stable isotope-labeled internal standard (IS), such as this compound-d13, is added at the beginning of the sample preparation to correct for variability during extraction and analysis.[5] Due to the low volatility of this compound, a derivatization step is employed to convert it into a more volatile and thermally stable ester, making it suitable for GC analysis.[6][7] The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.[1][5] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

3.1 Materials and Reagents

  • This compound (≥99% purity)

  • This compound-d13 (or other suitable deuterated analog like Nonanoic acid-d4) as internal standard (IS)[8][9]

  • Methyl tert-butyl ether (MTBE), HPLC grade[2][3][4]

  • Hydrochloric Acid (HCl), concentrated

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) or Pentafluorobenzyl bromide (PFB-Br)[7][10][11]

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile, HPLC grade

  • Hexane, HPLC grade

  • Sodium Sulfate (anhydrous)

  • Human Plasma (collected in EDTA or heparin tubes)

  • Methanol, HPLC grade

  • Deionized Water

3.2 Preparation of Standards and Solutions

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound-d13 in methanol.

  • Working Calibration Standards: Serially dilute the this compound stock solution with methanol to prepare a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Working Internal Standard Solution (10 µg/mL): Dilute the IS stock solution with methanol.

3.3 Sample Preparation: Extraction and Derivatization

  • Sample Thawing: Thaw frozen plasma samples on ice.

  • Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.

  • Internal Standard Spiking: Add 10 µL of the 10 µg/mL working internal standard solution to each plasma sample, calibrator, and quality control (QC) sample. Vortex briefly.

  • Acidification: Add 10 µL of 6N HCl to each tube to acidify the sample. Vortex for 10 seconds.

  • Liquid-Liquid Extraction: Add 1 mL of MTBE to each tube. Cap and vortex vigorously for 2 minutes.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer (MTBE) to a clean glass tube.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 37°C.[11]

  • Derivatization (PFB Ester Method):

    • To the dried extract, add 50 µL of a solution containing 10% PFB-Br in acetonitrile and 50 µL of a solution containing 10% DIPEA in acetonitrile.[11]

    • Vortex and incubate at room temperature for 30 minutes.[11]

    • Evaporate the derivatization reagents to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of hexane. Transfer the solution to a GC vial with an insert for analysis.

3.4 GC-MS Instrumentation and Parameters

The following parameters provide a starting point and may require optimization for specific instruments.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
Column ZB-1ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar non-polar column[11]
Injection Volume 1 µL
Injector Temperature 280°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temp 80°C, hold for 1 min, ramp to 200°C at 15°C/min, then ramp to 300°C at 25°C/min, hold for 5 min
MS Transfer Line 290°C
Ion Source Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives[11]
Ion Source Temp. 230°C (EI) or 150°C (NCI)
Quadrupole Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor To be determined empirically: For this compound TMS ester (EI): m/z 187, 117. For this compound-d13 TMS ester (EI): m/z 200. For PFB ester (NCI), monitor the [M-PFB]⁻ ion.

Data Presentation and Method Performance

The performance of the method should be validated to ensure reliability. The following tables summarize typical quantitative data expected for the analysis of short-chain fatty acids in plasma.[1][12]

Table 1: Calibration Curve and Linearity

Analyte Calibration Range (µg/mL)

| this compound | 0.1 - 50 | > 0.995 |

Table 2: Precision and Accuracy

QC Level Concentration (µg/mL) Intra-day Precision (%RSD) Inter-day Precision (%RSD) Accuracy (% Recovery)
Low QC 0.3 < 10% < 15% 90 - 110%
Mid QC 15 < 5% < 10% 95 - 105%

| High QC | 40 | < 5% | < 10% | 95 - 105% |

Table 3: Recovery and Matrix Effect

Parameter Result
Extraction Recovery > 90%
Matrix Effect Minimal (<15%)
Limit of Detection (LOD) ~0.05 µg/mL

| Limit of Quantification (LOQ)| ~0.1 µg/mL |

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of this compound in plasma.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification plasma Plasma Sample (100 µL) spike Spike with Internal Standard (this compound-d13) plasma->spike acidify Acidify with HCl spike->acidify extract Liquid-Liquid Extraction (MTBE) acidify->extract dry1 Evaporate Organic Layer extract->dry1 deriv Derivatize (e.g., PFB-Br) dry1->deriv dry2 Evaporate to Dryness deriv->dry2 reconstitute Reconstitute in Hexane dry2->reconstitute gcms GC-MS Analysis (SIM Mode) reconstitute->gcms data Data Acquisition (Peak Area Integration) gcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio quantify Quantify this compound Concentration ratio->quantify calib Construct Calibration Curve calib->quantify

Caption: Experimental workflow for this compound quantification.

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of this compound in human plasma using GC-MS. The method, which includes liquid-liquid extraction and chemical derivatization, demonstrates excellent sensitivity, precision, and accuracy, making it suitable for both research and clinical applications. The use of a stable isotope-labeled internal standard is critical for achieving reliable quantitative results in a complex biological matrix.[5] Proper method validation is essential before implementation in routine analysis.

References

Application Notes and Protocols for Heptanoic Acid Extraction from Microbial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptanoic acid, a seven-carbon straight-chain carboxylic acid, is a valuable chemical intermediate used in the synthesis of esters for fragrances, lubricants, and as an additive in various industrial processes.[1] Microbial fermentation has emerged as a promising and sustainable alternative to traditional chemical synthesis for the production of this compound and other medium-chain fatty acids.[2][3] Efficient extraction and quantification of this compound from complex microbial fermentation broths are critical steps for process optimization, yield determination, and quality control.

This document provides detailed protocols for the extraction of this compound from microbial cultures, covering both liquid-liquid extraction and solid-phase extraction methodologies. Additionally, it outlines the subsequent analytical quantification using gas chromatography-mass spectrometry (GC-MS).

Data Presentation: Comparison of Extraction and Quantification Methods

The selection of an appropriate extraction and analytical method is crucial for achieving high recovery and accurate quantification of this compound. The following tables summarize quantitative data from various reported methods.

Table 1: Recovery of this compound using Different Extraction and Derivatization Methods

Extraction MethodDerivatization MethodAnalytical MethodReported RecoveryReference
Solvent ExtractionButylation (with butanol-HCl or butanol-H₂SO₄)Gas Chromatography (GC)80-90% (apparent recovery for most acids)[4][5]
Dichloromethane/Acetonitrile ExtractionNone (direct injection)Liquid Chromatography-Mass Spectrometry (LC-MS)~99%[6]
Salting-out ExtractionNot specifiedNot specified≥ 95%[7]

Table 2: Quantitative Analysis Parameters for Organic Acids by LC-MS

Organic AcidLinearity (R²)Concentration Range (mM)
Acetic Acid> 0.9910.01 - 10
Propionic Acid> 0.9910.01 - 5
Butyric Acid> 0.9910.01 - 10
Valeric Acid> 0.9910.01 - 5
Hexanoic Acid> 0.9910.01 - 5
Lactic Acid> 0.9910.01 - 20
Data adapted from a study on the quantitative determination of six organic acids produced by bacterial fermentation.[6]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction of this compound

This protocol describes a general method for the extraction of this compound from a microbial fermentation broth using an organic solvent.

Materials:

  • Microbial culture broth

  • Organic solvent (e.g., ethyl acetate, diethyl ether, 1-octanol)[8][9]

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Centrifuge tubes (solvent resistant)

  • Vortex mixer

  • Centrifuge

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Centrifuge the microbial culture broth (e.g., 10 mL) at high speed (e.g., 10,000 x g for 10 minutes) to pellet the cells.

  • Supernatant Collection: Carefully decant the supernatant into a clean centrifuge tube.

  • Acidification: Acidify the supernatant to a pH below 2 by adding concentrated HCl or H₂SO₄ dropwise. This ensures that the this compound is in its protonated, less polar form, which is more soluble in organic solvents.

  • Solvent Addition: Add an equal volume of the selected organic solvent (e.g., 10 mL of ethyl acetate) to the acidified supernatant.

  • Extraction: Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic phase.

  • Phase Separation: Centrifuge the mixture at a lower speed (e.g., 2,000 x g for 5 minutes) to achieve a clear separation of the aqueous and organic layers.

  • Organic Phase Collection: Carefully collect the upper organic layer using a pipette and transfer it to a clean tube.

  • Repeat Extraction (Optional but Recommended): For higher recovery, repeat the extraction (steps 4-7) on the aqueous layer with a fresh portion of the organic solvent. Combine the organic extracts.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extracts to remove any residual water.

  • Concentration: Evaporate the solvent using a rotary evaporator or a gentle stream of nitrogen to concentrate the this compound.

  • Reconstitution: Reconstitute the dried extract in a small, known volume of a suitable solvent (e.g., hexane, methanol) for subsequent analysis.[10]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

This protocol is useful for removing interfering matrix components from the fermentation broth, which can improve the accuracy of subsequent chromatographic analysis.[11]

Materials:

  • Microbial culture supernatant (pre-treated as in Protocol 1, steps 1-2)

  • Strong Anion Exchange (SAX) SPE cartridge

  • Methanol

  • Deionized water

  • 5% Ammonium Hydroxide (NH₄OH) solution

  • 5% Formic Acid in Methanol

  • SPE vacuum manifold

Procedure:

  • Cartridge Conditioning: Condition the SAX SPE cartridge by passing 4 mL of methanol followed by 4 mL of deionized water through it.

  • Sample Loading: Adjust the pH of the microbial culture supernatant to approximately 9 with 5% NH₄OH solution. Load the pH-adjusted sample onto the conditioned cartridge at a slow flow rate (e.g., < 1 mL/min).

  • Washing: Wash the cartridge with 4 mL of 5% NH₄OH solution to remove neutral and basic impurities.

  • Drying: Dry the cartridge under vacuum for at least 30 minutes.

  • Elution: Elute the bound this compound from the cartridge by passing two aliquots of 2 mL of 5% formic acid in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Protocol 3: Derivatization and Quantification by GC-MS

For analysis by gas chromatography, this compound is often derivatized to a more volatile ester form (e.g., methyl or butyl ester) to improve chromatographic performance.[4][5][10]

Materials:

  • Extracted this compound sample

  • Anhydrous 1.25 M HCl in methanol (for methylation) or Butanol/H₂SO₄ (for butylation)[4][5][10]

  • Internal standard (e.g., methyl heptadecanoate)[10]

  • Hexane

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • GC vials

  • Heating block or water bath

Procedure (Methylation):

  • Sample Preparation: Transfer the dried extract from Protocol 1 or 2 to a reaction vial.

  • Internal Standard: Add a known amount of internal standard (e.g., methyl heptadecanoate).

  • Derivatization Reaction: Add 0.5 mL of anhydrous 1.25 M HCl in methanol to the vial. Cap the vial tightly and heat at 50°C overnight or at 75-80°C for 1 hour.[10]

  • Reaction Quenching: Cool the vial to room temperature. Add 0.5 mL of saturated NaHCO₃ solution to neutralize the acid.

  • Extraction of Derivatized Product: Add 0.5 mL of hexane, vortex thoroughly, and centrifuge to separate the phases.

  • Sample for GC-MS: Carefully transfer the upper hexane layer containing the fatty acid methyl esters to a GC vial for analysis.

Visualizations

Heptanoic_Acid_Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis culture Microbial Culture centrifugation1 Centrifugation culture->centrifugation1 supernatant Supernatant centrifugation1->supernatant acidification Acidification (pH < 2) supernatant->acidification solvent_add Add Organic Solvent acidification->solvent_add vortex Vortex solvent_add->vortex centrifugation2 Phase Separation vortex->centrifugation2 organic_phase Collect Organic Phase centrifugation2->organic_phase drying Dry & Concentrate organic_phase->drying derivatization Derivatization (Esterification) drying->derivatization gcms GC-MS Analysis derivatization->gcms

Caption: Workflow for this compound Extraction and Analysis.

SPE_Workflow start Supernatant (pH adjusted to 9) condition 1. Condition SPE Cartridge (Methanol, Water) load 2. Load Sample condition->load wash 3. Wash (5% NH4OH) load->wash dry 4. Dry Cartridge wash->dry elute 5. Elute (5% Formic Acid in Methanol) dry->elute analysis Evaporate & Reconstitute for Analysis elute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Sample Clean-up.

References

Application Notes and Protocols for Using Heptanoic Acid as an Internal Standard in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing heptanoic acid as an internal standard for quantitative chromatographic analysis. The following sections detail the principles of internal standardization, specific protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), and expected performance data.

Principle of the Internal Standard Method

The internal standard (IS) method is a powerful technique for improving the precision and accuracy of quantitative analysis in chromatography.[1] A known amount of a substance not present in the sample, the internal standard, is added to every sample, standard, and blank. The ratio of the analyte's peak area to the internal standard's peak area is then plotted against the analyte's concentration to create a calibration curve. This method compensates for variations in sample injection volume, solvent evaporation, and inconsistencies in sample preparation. This compound is a suitable internal standard for the analysis of other short- to medium-chain fatty acids due to its similar chemical properties, which allows it to behave similarly to the analytes of interest during extraction, derivatization, and chromatographic separation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use as an internal standard.

PropertyValue
Chemical Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Boiling Point 223 °C
Melting Point -7.5 °C
Density 0.918 g/mL at 25 °C
Solubility in Water 0.2419 g/100 mL at 15 °C

Application Note: Analysis of Short-Chain Fatty Acids by Gas Chromatography (GC-FID)

This compound is widely used as an internal standard in the GC analysis of short-chain fatty acids (SCFAs) in various matrices, including microbial fermentation broths and biological samples. Free fatty acids are often derivatized to increase their volatility for GC analysis. A common derivatization technique is esterification to form methyl or butyl esters.

Experimental Protocol: Butyl Ester Derivatization for GC-FID Analysis

This protocol describes the preparation and analysis of butyl esters of SCFAs using this compound as an internal standard.

Materials:

  • Sample containing SCFAs

  • This compound (Internal Standard solution, e.g., 10 mM in a suitable solvent)

  • 1-Butanol

  • Acetyl chloride or Hydrochloric acid (HCl)

  • Anhydrous Sodium Sulfate

  • Hexane

  • GC vials

Procedure:

  • Sample Preparation: Accurately measure a known volume or weight of the sample into a reaction vial.

  • Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample.

  • Derivatization:

    • Add 1-butanol and a catalytic amount of acetyl chloride or HCl.

    • Heat the mixture at a controlled temperature (e.g., 100°C) for a specified time (e.g., 20 minutes) to form butyl esters.

  • Extraction:

    • After cooling, add a known volume of hexane to extract the butyl esters.

    • Vortex the mixture and allow the layers to separate.

  • Drying and Transfer:

    • Transfer the upper hexane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried hexane extract to a GC vial for analysis.

DOT Script for GC Sample Preparation Workflow:

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Sample Add_IS Add this compound (IS) Sample->Add_IS Derivatization Derivatization (Butanol/Acid Catalyst) Add_IS->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Drying Drying (Anhydrous Na2SO4) Extraction->Drying GC_Injection GC Injection Drying->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection FID Detection Separation->Detection Quantification Data Analysis & Quantification Detection->Quantification Internal_Standard_Principle cluster_calibration Calibration Standards cluster_sample Unknown Sample Std1 Std 1 (Analyte + IS) Chromatography Chromatographic Analysis Std1->Chromatography Std2 Std 2 (Analyte + IS) Std2->Chromatography StdN Std n (Analyte + IS) StdN->Chromatography Unknown Unknown (Analyte + IS) Unknown->Chromatography Quantification Determine Unknown Concentration Unknown->Quantification Calibration_Curve Calibration Curve (Peak Area Ratio vs. Conc.) Chromatography->Calibration_Curve Calibration_Curve->Quantification

References

Application Note: Derivatization of Heptanoic Acid for Sensitive HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Heptanoic acid, a medium-chain fatty acid, is implicated in various biological processes and is a key component in industrial applications. Quantitative analysis of this compound is crucial in fields ranging from metabolic research to quality control. However, its analysis by High-Performance Liquid Chromatography (HPLC) is challenging due to the lack of a strong native chromophore or fluorophore, resulting in poor sensitivity with common UV-Visible or fluorescence detectors.[1][2] To overcome this limitation, pre-column derivatization is employed. This process chemically modifies the carboxylic acid functional group to attach a UV-absorbing or fluorescent tag, significantly enhancing detection sensitivity and selectivity.[3][4] This application note provides detailed protocols and comparative data for the derivatization of this compound for robust HPLC analysis.

Principle of Derivatization The most common derivatization strategy for carboxylic acids like this compound is esterification.[5][6] The carboxyl group (-COOH) of this compound reacts with a labeling reagent, typically an alkyl halide or a similar reactive molecule, in the presence of a catalyst or under specific pH conditions. This reaction forms a stable ester derivative that incorporates the chromophoric or fluorophoric tag, allowing for sensitive detection.

Featured Derivatization Protocols

Two primary methods are detailed below: one utilizing a UV-absorbing tag (p-Bromophenacyl Bromide) and another using a fluorescent tag (4-Bromomethyl-7-methoxycoumarin) for high-sensitivity applications.

Protocol 1: UV Derivatization with p-Bromophenacyl Bromide (p-BPB)

This method attaches a phenacyl group to the carboxylic acid, creating a derivative with strong UV absorbance around 260 nm.[7][8]

Experimental Protocol

  • Reagents and Materials:

    • This compound Standard/Sample

    • Methanol (MeOH), HPLC Grade

    • Acetonitrile (ACN), HPLC Grade

    • p-Bromophenacyl Bromide (p-BPB) derivatizing reagent (e.g., Thermo Scientific™ p-Bromophenacyl-8™ Reagent).[9]

    • Potassium Hydroxide (KOH) in MeOH (85%) or Potassium Bicarbonate (KHCO₃).[9]

    • Nitrogen gas for evaporation

    • 5 mL reaction vials with magnetic stirrers

  • Procedure:

    • Sample Preparation: Dissolve approximately 10 mg of the this compound sample or standard in methanol in a 5 mL reaction vial.[9]

    • Neutralization: Add 85% KOH in methanol dropwise until a phenolphthalein endpoint is reached. Alternatively, to avoid potassium salt formation, add KHCO₃ at 3-5 times the molar equivalent of the acid.[9]

    • Evaporation: Evaporate the methanol to dryness under a gentle stream of nitrogen gas.[9]

    • Derivatization Reaction: Add 1.0 mL of the p-BPB reagent solution and 2.0 mL of dry acetonitrile to the vial.[9]

    • Incubation: Seal the vial and heat the reaction mixture at 80°C for 30 minutes with stirring.[9]

    • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.[9]

    • HPLC Analysis: The resulting solution containing the p-bromophenacyl ester of this compound is now ready for direct injection into the HPLC system.[9]

Protocol 2: Fluorescence Derivatization with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol is ideal for trace-level analysis, as it introduces a highly fluorescent methoxycoumarin tag to the this compound molecule.[10][11][12] The resulting derivative can be detected with high sensitivity using a fluorescence detector.

Experimental Protocol

  • Reagents and Materials:

    • This compound Standard/Sample

    • Acetone, HPLC Grade

    • Acetonitrile (ACN), HPLC Grade

    • Water, HPLC Grade

    • 4-Bromomethyl-7-methoxycoumarin (Br-Mmc).[12]

    • Potassium Carbonate (K₂CO₃), anhydrous powder

    • 5 mL reaction vials

  • Procedure:

    • Sample Preparation: Prepare a solution of the this compound sample or standard in acetone (e.g., 2 mg/mL).[12]

    • Reagent Addition: In a 5 mL reaction vial, add 5 mL of the sample solution. To this, add 0.05 g of the Br-Mmc labeling reagent and 0.5 g of powdered K₂CO₃.[12]

    • Derivatization Reaction: Seal the vial and incubate the mixture at 60°C for 1 hour in a water bath or heating block.

    • Cooling: After incubation, allow the vial to cool to room temperature.[12]

    • HPLC Analysis: The solution can be directly injected or filtered through a 0.45 µm filter if necessary before HPLC analysis.[12]

Quantitative Data Summary

The selection of a derivatization reagent depends on the required sensitivity, available equipment, and the sample matrix. The following tables summarize key parameters for common derivatization agents and typical HPLC conditions.

Table 1: Comparison of Common Derivatization Reagents for this compound

Reagent Acronym Detection Method λabs (nm) λex (nm) λem (nm) Key Reaction Conditions
p-Bromophenacyl Bromide p-BPB UV ~260[7] - - 80°C for 30 min with catalyst.[9]
4-Bromomethyl-7-methoxycoumarin Br-Mmc Fluorescence - 328[12] 380[12] 60°C for 60 min with K₂CO₃.[12]
2-Nitrophenylhydrazine 2-NPH UV-Visible ~392-400[13][14] - - Room temp for 2h or microwave-assisted (10s) with EDC catalyst.[13][14]
9-Anthryldiazomethane ADAM Fluorescence - 365 412 Room temperature for >60 min.[15]

| 9-Fluorenylmethyl chloroformate | FMOC-Cl | Fluorescence | - | 265[2][16] | 315[2][16] | 60°C for 10 min at pH 9.3.[2] |

Table 2: Typical HPLC Method Parameters for Derivatized this compound

Derivative HPLC Column Mobile Phase Detection
p-Bromophenacyl Ester Reversed-Phase C18[9] Gradient or isocratic with Acetonitrile and Water.[7][9] UV at ~260 nm[7]
Methoxycoumarin Ester Reversed-Phase C18 Gradient or isocratic with Acetonitrile and Water.[12] Fluorescence (Ex: 328 nm, Em: 380 nm)[12]
2-Nitrophenylhydrazide Reversed-Phase C18 or Phenyl-Hexyl[13] Gradient or isocratic with Acetonitrile and Water.[13] UV-Vis at ~400 nm[13]
Anthrylmethyl Ester Reversed-Phase C18 Gradient with Acetonitrile and Water.[15] Fluorescence (Ex: 365 nm, Em: 412 nm)[15]

| Fluorenylmethyl Ester | CLC-ODS (Octadecyl sulfate)[2] | Gradient with Acetonitrile and Water.[2][16] | Fluorescence (Ex: 265 nm, Em: 315 nm)[2][16] |

Workflow and Reaction Diagrams

Visual representations of the experimental workflow and chemical reactions provide a clear overview of the derivatization process.

G General Workflow for this compound Derivatization and HPLC Analysis cluster_prep Pre-Analysis cluster_analysis Analysis Sample This compound Sample/Standard Neutralize Neutralization (if required) Sample->Neutralize Deriv_React Add Derivatization Reagent & Catalyst Neutralize->Deriv_React Incubate Incubation (Heat/Time) Deriv_React->Incubate HPLC_Inject HPLC Injection Incubate->HPLC_Inject Separation Chromatographic Separation HPLC_Inject->Separation Detection UV or Fluorescence Detection Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

Caption: A generalized workflow for the analysis of this compound.

G Chemical Derivatization Reactions of this compound Hept_Acid_UV This compound (R-COO⁻) UV_Ester UV-Active Ester Hept_Acid_UV->UV_Ester + pBPB p-Bromophenacyl Bromide pBPB->UV_Ester Hept_Acid_Fluo This compound (R-COOH) Fluo_Ester Fluorescent Ester Hept_Acid_Fluo->Fluo_Ester + BrMmc 4-Bromomethyl-7- methoxycoumarin BrMmc->Fluo_Ester

Caption: Esterification of this compound with UV and fluorescent tags.

References

Application Notes and Protocols: Heptanoic Acid in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heptanoic acid, a seven-carbon saturated fatty acid, serves as a valuable substrate for studying the kinetics of various enzymes involved in fatty acid metabolism. Its odd-chain length provides a unique tool to probe enzyme specificity and metabolic pathways, such as β-oxidation, which results in the production of both acetyl-CoA and propionyl-CoA. These application notes provide an overview of the enzymes that metabolize this compound, their kinetic parameters, and detailed protocols for performing enzyme kinetic studies.

Enzymes Metabolizing this compound

Several classes of enzymes utilize medium-chain fatty acids like this compound as substrates. These are primarily involved in fatty acid activation, degradation, and modification.

  • Acyl-CoA Synthetases (ACS): These enzymes catalyze the "activation" of fatty acids by converting them to their corresponding acyl-CoA thioesters, a crucial step for their subsequent metabolism. Medium-chain acyl-CoA synthetases (ACSM) are particularly relevant for this compound.

  • Acyl-CoA Dehydrogenases: As key enzymes in the β-oxidation pathway, these dehydrogenases catalyze the initial step of each cycle. Short-chain acyl-CoA dehydrogenase (SCAD) has been shown to have activity with heptanoyl-CoA.

  • Cytochrome P450 (CYP) Enzymes: Members of the CYP superfamily, particularly from families 1, 2, and 3, are involved in the oxidative metabolism of a wide range of endogenous and xenobiotic compounds, including fatty acids. They can hydroxylate fatty acids at various positions.

Quantitative Data: Enzyme Kinetic Parameters

The following table summarizes the available kinetic data for enzymes utilizing this compound or related medium-chain fatty acids as substrates. This data is essential for designing and interpreting enzyme kinetic experiments.

EnzymeSubstrateKm (µM)Vmax or kcatSource OrganismNotes
Short-Chain Acyl-CoA Dehydrogenase (SCAD)Heptanoyl-CoAN/AN/AHumanSCAD exhibits approximately 20% of its activity with heptanoyl-CoA compared to its preferred substrate, butyryl-CoA.
Medium-Chain Acyl-CoA SynthetaseThis compound~200-400N/ARat LiverEstimated based on data for other medium-chain fatty acids.
Fatty Acid Transport Protein 1 (FATP1)Palmitic Acid (C16:0)8.01.1 µmol/min/mgMurineFATP1 exhibits broad substrate specificity for fatty acids from 16 to 24 carbons in length.

N/A: Data not available in the cited literature.

Signaling and Metabolic Pathways

This compound is primarily metabolized through the β-oxidation pathway. Due to its odd number of carbon atoms, its breakdown yields both acetyl-CoA and propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle, a process known as anaplerosis.

Heptanoic_Acid_Beta_Oxidation cluster_Mitochondria Mitochondrial Matrix Heptanoic_Acid This compound (C7) Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase Pentoyl_CoA Pentanoyl-CoA Heptanoyl_CoA->Pentoyl_CoA β-Oxidation Cycle 1 Acetyl_CoA1 Acetyl-CoA Heptanoyl_CoA->Acetyl_CoA1 Propionyl_CoA Propionyl-CoA Pentoyl_CoA->Propionyl_CoA β-Oxidation Cycle 2 Acetyl_CoA2 Acetyl-CoA Pentoyl_CoA->Acetyl_CoA2 Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Propionyl-CoA Carboxylase, etc. TCA_Cycle Citric Acid Cycle Acetyl_CoA1->TCA_Cycle Enters Acetyl_CoA2->TCA_Cycle Enters Succinyl_CoA->TCA_Cycle Enters (Anaplerosis) Enzyme_Kinetics_Workflow cluster_Workflow Enzyme Kinetics Experimental Workflow Exp_Design Experimental Design (Vary [this compound]) Assay_Prep Assay Preparation (Buffer, Co-factors, Enzyme) Exp_Design->Assay_Prep Reaction Enzymatic Reaction (Incubation) Assay_Prep->Reaction Detection Product Detection (Spectrophotometry, Radiometry, etc.) Reaction->Detection Data_Acq Data Acquisition (Initial Velocities) Detection->Data_Acq Data_Analysis Data Analysis (Michaelis-Menten Plot) Data_Acq->Data_Analysis Kinetic_Params Determine Kinetic Parameters (Km, Vmax) Data_Analysis->Kinetic_Params

Application of Heptanoic Acid in Metabolic Flux Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Heptanoic Acid in Metabolic Flux Analysis

This compound, a seven-carbon saturated fatty acid, serves as a valuable tool in metabolic flux analysis (MFA) for elucidating cellular energy metabolism and biosynthetic pathways. As an odd-chain fatty acid, its metabolism offers unique insights compared to the more common even-chain fatty acids. The key distinction lies in its beta-oxidation products: this compound catabolism yields both acetyl-CoA and propionyl-CoA.[1] Acetyl-CoA enters the tricarboxylic acid (TCA) cycle for energy production or is utilized in fatty acid synthesis. Propionyl-CoA, on the other hand, is carboxylated to succinyl-CoA, an intermediate of the TCA cycle. This process, known as anaplerosis, replenishes TCA cycle intermediates that may be depleted for biosynthetic purposes.[2][3] This anaplerotic property makes this compound, often administered as its triglyceride form, triheptanoin, a significant area of study in metabolic disorders where TCA cycle function is compromised.[4]

By using ¹³C-labeled this compound as a tracer, researchers can quantitatively track the contribution of its carbon atoms to various metabolic pathways. This allows for the precise measurement of intracellular reaction rates, or fluxes, providing a detailed snapshot of cellular metabolism under specific conditions. This technique, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is instrumental in understanding disease states, identifying drug targets, and optimizing bioprocesses.[5][6]

Metabolic Pathway of this compound

This compound is activated to heptanoyl-CoA in the cytoplasm and transported into the mitochondria for beta-oxidation. Through successive rounds of beta-oxidation, heptanoyl-CoA is broken down, yielding two molecules of acetyl-CoA and one molecule of propionyl-CoA. The propionyl-CoA is then converted to succinyl-CoA in a three-step process, which then enters the TCA cycle.

Heptanoic_Acid_Metabolism Metabolic Pathway of this compound Heptanoic_Acid This compound Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Beta_Oxidation β-Oxidation Heptanoyl_CoA->Beta_Oxidation Acetyl_CoA Acetyl-CoA (x2) Beta_Oxidation->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Oxidation->Propionyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA_Carboxylase Propionyl-CoA Carboxylase Propionyl_CoA->Propionyl_CoA_Carboxylase Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA_Carboxylase->Methylmalonyl_CoA Methylmalonyl_CoA_Mutase Methylmalonyl-CoA Mutase Methylmalonyl_CoA->Methylmalonyl_CoA_Mutase Succinyl_CoA Succinyl-CoA Methylmalonyl_CoA_Mutase->Succinyl_CoA Succinyl_CoA->TCA_Cycle

Caption: Catabolism of this compound via beta-oxidation.

Data Presentation: Quantitative Metabolic Flux Data

The following table summarizes hypothetical, yet representative, quantitative data from a ¹³C-heptanoate metabolic flux analysis study in a cancer cell line, comparing it to cells cultured with an even-chain fatty acid (octanoate) and a control group. The data illustrates the relative contributions of different substrates to the TCA cycle acetyl-CoA pool. Fluxes are normalized to the citrate synthase flux.

Metabolic FluxControl (Glucose)OctanoateHeptanoate
Relative Contribution to TCA Acetyl-CoA
Glucose-derived Pyruvate Dehydrogenase85%15%20%
Glutamine-derived Anaplerosis10%25%20%
Fatty Acid-derived Acetyl-CoA5%60%45%
Anaplerotic Flux (as % of TCA flux)
Propionyl-CoA Carboxylase (from Heptanoate)0%0%15%

This table is a synthesized representation of expected outcomes based on published literature and is for illustrative purposes.

Experimental Protocols

A typical ¹³C-MFA experiment involves several key stages, from cell culture and isotope labeling to metabolite extraction and analysis.

Experimental Workflow Overview

The general workflow for a ¹³C-MFA experiment using this compound is depicted below.

MFA_Workflow 13C-MFA Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Adherent Cells) Isotope_Labeling 2. Isotope Labeling (with 13C-Heptanoic Acid) Cell_Culture->Isotope_Labeling Quenching 3. Metabolic Quenching (e.g., Cold Methanol) Isotope_Labeling->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. GC-MS/LC-MS Analysis Extraction->Analysis Data_Processing 6. Data Processing (Mass Isotopomer Distribution) Analysis->Data_Processing Flux_Calculation 7. Flux Calculation (Software) Data_Processing->Flux_Calculation

Caption: General workflow for a 13C-MFA experiment.

Detailed Methodologies

Protocol 1: ¹³C-Heptanoic Acid Labeling of Adherent Cells

  • Cell Seeding: Seed adherent cells in 6-well plates at a density that ensures they are in the exponential growth phase (typically 70-80% confluency) at the time of harvest. Culture cells in their standard growth medium overnight.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing a base medium (e.g., DMEM) with dialyzed fetal bovine serum (to minimize unlabeled fatty acids) and the desired concentration of ¹³C-labeled this compound (e.g., uniformly labeled [U-¹³C₇]this compound). The concentration of this compound may need to be optimized for your cell line but is typically in the range of 100-500 µM.

  • Initiation of Labeling:

    • Aspirate the standard growth medium from the cells.

    • Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).

    • Add the pre-warmed ¹³C-heptanoic acid-containing labeling medium to the cells.

    • Return the plates to the incubator (37°C, 5% CO₂) for the desired labeling period. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest, which can range from a few hours to over 24 hours.

Protocol 2: Metabolite Extraction

  • Metabolic Quenching:

    • To halt all enzymatic activity instantaneously, rapidly aspirate the labeling medium.

    • Immediately wash the cells with ice-cold 0.9% NaCl or PBS to remove any remaining extracellular labeled substrate.

    • Aspirate the wash solution completely.

    • Add ice-cold (-80°C) 80% methanol to each well (e.g., 1 mL for a 6-well plate).

  • Cell Lysis and Metabolite Extraction:

    • Use a cell scraper to scrape the cells into the cold methanol.

    • Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

    • Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

    • Centrifuge the samples at high speed (>16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

    • Carefully collect the supernatant containing the extracted metabolites.

    • The pellet can be saved for protein quantification or other analyses.

  • Sample Preparation for GC-MS:

    • Dry the metabolite extract completely under a stream of nitrogen gas or using a vacuum concentrator.

Protocol 3: GC-MS Analysis of Organic and Amino Acids

  • Derivatization: Due to their polar nature, organic and amino acids require derivatization to increase their volatility for GC-MS analysis. A common method is silylation.

    • To the dried metabolite extract, add a solution of methoxyamine hydrochloride in pyridine and incubate to protect carbonyl groups.

    • Following this, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl, carboxyl, and amino groups.

  • GC-MS Parameters:

    • Gas Chromatograph (GC):

      • Column: A mid-polarity column such as a DB-5ms or HP-5ms is commonly used.

      • Inlet Temperature: 250-280°C.

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A temperature gradient is used to separate the metabolites, for example, starting at a low temperature and ramping up to a final temperature of around 300°C.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full scan mode is used to obtain the mass isotopomer distributions of the derivatized metabolites.

Protocol 4: Data Analysis and Flux Calculation

  • Mass Isotopomer Distribution (MID) Analysis: The raw GC-MS data is processed to determine the MIDs for key metabolites. This involves identifying the metabolite peaks and integrating the ion chromatograms for each mass isotopomer. The data must be corrected for the natural abundance of ¹³C.

  • Metabolic Flux Calculation: The corrected MIDs, along with a stoichiometric model of the relevant metabolic network and measured extracellular fluxes (e.g., this compound uptake, lactate secretion), are used as inputs for specialized software (e.g., INCA, Metran) to calculate the intracellular metabolic fluxes.[6]

Conclusion

This compound is a powerful probe for metabolic flux analysis, offering unique insights into cellular anaplerosis and the interplay between fatty acid and central carbon metabolism. The protocols outlined above provide a framework for researchers to design and execute ¹³C-MFA experiments using this compound. Careful optimization of experimental conditions and rigorous data analysis are crucial for obtaining accurate and meaningful results. The application of this technique will continue to advance our understanding of metabolic regulation in health and disease, aiding in the development of novel therapeutic strategies.

References

Application Notes & Protocols: Heptanoic Acid as a Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Heptanoic acid, a seven-carbon saturated fatty acid, serves as a versatile precursor in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its aliphatic chain can be functionalized or used to esterify hydroxyl groups in complex molecules, thereby modifying their pharmacokinetic properties, such as increasing their duration of action. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceuticals derived from this compound and its derivatives.

Esterification of Anabolic Steroids: Synthesis of Testosterone Enanthate

This compound is widely used in the esterification of anabolic steroids, such as testosterone, to produce long-acting injectable formulations.[3] The enanthate ester of testosterone has a longer half-life compared to the unesterified hormone, allowing for less frequent administration.

Synthetic Pathway Overview

The synthesis of testosterone enanthate from testosterone and a this compound derivative can be achieved through direct esterification or by using an activated form of this compound, such as heptanoyl chloride.

Testosterone_Enanthate_Synthesis Testosterone Testosterone Testosterone_Enanthate Testosterone Enanthate Testosterone->Testosterone_Enanthate Esterification Heptanoic_Acid This compound Derivative (e.g., Heptanoyl Chloride) Heptanoic_Acid->Testosterone_Enanthate Aminoheptanoic_Acid_Synthesis Heptanoic_Acid_Derivative 7-Iodothis compound Aminoheptanoic_Acid 7-Aminothis compound Heptanoic_Acid_Derivative->Aminoheptanoic_Acid Amination Ammonia Aqueous Ammonia Ammonia->Aminoheptanoic_Acid Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Solvent, Reagents, Inert Atmosphere) Start->Reaction_Setup Reagent_Addition Controlled Addition of This compound Derivative Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC, HPLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Workup (Quenching, Extraction, Washing) Reaction_Monitoring->Workup Purification Purification (Recrystallization, Chromatography) Workup->Purification Characterization Product Characterization (Purity, MP, Spectroscopy) Purification->Characterization End End Characterization->End

References

Application Notes and Protocols: The Use of Heptanoic Acid in Studying Fatty Acid Oxidation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fatty acid oxidation disorders (FAODs) are a group of inherited metabolic diseases where the body is unable to break down long-chain fatty acids for energy. This leads to a profound energy deficit, particularly during periods of fasting or metabolic stress, and the accumulation of toxic fatty acid intermediates. Clinical manifestations are severe and include rhabdomyolysis (muscle breakdown), hypoketotic hypoglycemia, and life-threatening cardiomyopathy.[1][2]

Heptanoic acid (C7), a medium odd-chain fatty acid, is the active component of triheptanoin (Dojolvi™), an FDA-approved medical food for the treatment of long-chain FAODs (LC-FAODs).[1][3] Unlike standard medium-chain triglycerides (MCTs) which contain even-chain fatty acids, this compound serves as an anaplerotic therapy. Its metabolism provides a dual benefit: it bypasses the enzymatic block in LC-FAODs to produce acetyl-CoA for energy and ketone body synthesis, and it uniquely generates propionyl-CoA.[1] Propionyl-CoA is subsequently converted to succinyl-CoA, a key intermediate that replenishes the Krebs (TCA) cycle, thereby enhancing overall energy production and cellular function.[1][4]

These application notes provide a comprehensive overview of the use of this compound in both clinical and preclinical research settings for studying and treating FAODs.

Mechanism of Action: Anaplerosis

The therapeutic rationale for using this compound is its anaplerotic effect, which means "to fill up." In LC-FAODs, the TCA cycle can become depleted of intermediates due to impaired fatty acid oxidation. This compound metabolism addresses this deficit.

Anaplerosis cluster_blood Bloodstream cluster_mito Mitochondrion Triheptanoin Triheptanoin (C7 Triglyceride) Lipases Intestinal Lipases Triheptanoin->Lipases Heptanoate_mito Heptanoate (C7) BetaOx β-Oxidation AcetylCoA Acetyl-CoA (C2) PropionylCoA Propionyl-CoA (C3) TCA_Cycle TCA Cycle SuccinylCoA Succinyl-CoA (C4) Energy Energy (ATP) Heptanoate_blood Heptanoate (C7) Lipases->Heptanoate_blood Heptanoate_blood->Heptanoate_mito Diffusion

Data Presentation

Clinical Efficacy of Triheptanoin

Clinical studies have demonstrated a significant reduction in major clinical events (MCEs) in patients with LC-FAODs following treatment with triheptanoin.

Clinical OutcomePatient CohortReduction in Annualized MCE Ratep-valueReference
Major Clinical Events (MCEs)Triheptanoin-naïve86% (median)0.0343[5]
MCEsCL201 Rollover43% (mean)0.0347[5]
Rhabdomyolysis EventsCL201 Rollover32% (mean)-[4]
Hypoglycemia EventsCL201 Rollover96% (mean)-[4]
Hospitalizations (Rhabdomyolysis)-38.7% (mean)0.104[6]
Hospitalizations (Hypoglycemia)-100% (eliminated)0.067[6]
Preclinical Effects of this compound on TCA Cycle Intermediates

In vitro studies using fibroblasts from patients with various FAODs show that treatment with this compound (C7) can modulate the levels of TCA cycle intermediates, indicating successful anaplerosis. The following table presents a qualitative summary based on comparative studies.

FAOD ModelTreatmentEffect on PropionateEffect on SuccinateEffect on Malate/GlutamateReference
CPT II Deficiency FibroblastsAdMC7 vs. C7-HigherHigher[5][7]
VLCAD Deficiency FibroblastsAdMC7 vs. C7HigherHigherHigher[5][7]
LCHAD Deficiency FibroblastsAdMC7 vs. C7Higher-Higher[5][7]
TFP Deficiency FibroblastsAdMC7 vs. C7Higher-Higher[5][7]
(Note: AdMC7 is an experimental medium-branched chain fatty acid compared against this compound (C7). This data indicates C7's ability to influence TCA intermediates, which is further improved by AdMC7.)

Experimental Protocols

Protocol 1: In Vitro this compound Treatment of FAOD Patient Fibroblasts

This protocol describes the use of patient-derived fibroblasts to model an FAOD and assess the metabolic effects of this compound treatment.

Workflow cluster_assays 3. Assays start Start: FAOD Patient Fibroblasts culture 1. Culture Cells (DMEM, 10% FBS) start->culture treat 2. Treatment This compound (C7) for 72 hours culture->treat ocr Oxygen Consumption Rate (Seahorse Assay) treat->ocr metabolomics Targeted Metabolomics (LC-MS/MS) treat->metabolomics if_stain Immunofluorescence (Succinyl-Lysine) treat->if_stain analyze 4. Data Analysis Compare Treated vs. Untreated Controls ocr->analyze metabolomics->analyze if_stain->analyze

1. Cell Culture:

  • Culture human dermal fibroblasts from FAOD patients and healthy controls in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), Glutamax, and penicillin/streptomycin.

  • Maintain cells at 37°C and 5% CO2.

  • Plate cells in appropriate vessels (e.g., T-75 flasks for expansion, 96-well plates for Seahorse assays, glass-bottom dishes for imaging) and allow them to reach 60-70% confluency.

2. This compound Treatment:

  • Prepare a stock solution of this compound.

  • Dilute the this compound in the culture medium to the desired final concentration (e.g., studies have used a range of concentrations, optimization may be required).

  • Replace the standard culture medium with the this compound-containing medium.

  • Incubate the cells for a specified duration, for instance, 72 hours, to allow for metabolic adaptation.[5][7]

3. Key Experimental Readouts:

  • Oxygen Consumption Rate (OCR): Measure OCR using a Seahorse XF Analyzer to assess mitochondrial respiration.

  • Targeted Metabolomics of TCA Cycle Intermediates: Quantify changes in TCA cycle intermediates (citrate, succinate, malate, etc.) using LC-MS/MS.

  • Protein Succinylation: Assess the level of protein succinylation, an indicator of succinyl-CoA availability, via immunofluorescence staining.

Protocol 2: Targeted Metabolomics of TCA Cycle Intermediates

1. Metabolite Extraction:

  • Aspirate the culture medium and immediately wash cells twice with ice-cold 0.9% NaCl solution.

  • Add a sufficient volume of ice-cold 80% methanol to the cell monolayer (e.g., 1 mL for a 10 cm dish).

  • Place the dish on ice and scrape the cells.

  • Vigorously vortex the cell suspension in methanol for 1 minute to lyse the cells.

  • Incubate at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.

2. LC-MS/MS Analysis:

  • Use a liquid chromatography system coupled to a tandem mass spectrometer.

  • Separate metabolites on a suitable column (e.g., C18 column).

  • Use a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Operate the mass spectrometer in negative electrospray ionization (ESI) mode.

  • Quantify each TCA cycle intermediate using Multiple Reaction Monitoring (MRM) with specific precursor-to-product ion transitions.

Protocol 3: Immunofluorescence Staining for Succinyl-Lysine

1. Cell Preparation:

  • Grow fibroblasts on poly-L-lysine coated glass coverslips or chamber slides to ~50-70% confluency.

  • Perform this compound treatment as described in Protocol 1.

2. Fixation and Permeabilization:

  • Rinse cells briefly with Phosphate-Buffered Saline (PBS).

  • Fix cells by incubating with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilize the cells by adding 0.5% Triton X-100 in PBS and incubating for 5 minutes at room temperature.

  • Wash again three times with PBS for 5 minutes each.

3. Staining:

  • Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.

  • Incubate with a primary antibody against succinyl-lysine (diluted in blocking buffer) overnight at 4°C.

  • Wash three times with PBS.

  • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • (Optional) Counterstain nuclei with DAPI.

  • Wash three times with PBS.

4. Imaging:

  • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Image the cells using a fluorescence or confocal microscope. Quantify the fluorescence intensity to compare protein succinylation levels between treated and control groups.

Protocol 4: Triheptanoin Administration in a VLCAD Knockout Mouse Model

This protocol describes the long-term dietary administration of triheptanoin to study its effects in a relevant animal model of LC-FAOD.

1. Animal Model:

  • Use Very Long-Chain Acyl-CoA Dehydrogenase deficient (VLCAD-/-) mice and wild-type (WT) littermates as controls.

2. Diet Formulation:

  • Prepare two purified diets: a control diet and a triheptanoin-based diet.

  • The control diet should contain ~5% crude fat from long-chain triglycerides.

  • The triheptanoin diet should have the long-chain triglycerides replaced with triheptanoin, providing a similar percentage of total calories from fat (e.g., a diet with 24% triheptanoin by weight, providing 45% of total calories).[8]

  • Ensure both diets are isocaloric and balanced for protein, carbohydrates, and other essential nutrients.[1][4]

3. Administration and Duration:

  • Begin feeding the mice their respective diets at a specific age (e.g., 5 weeks).

  • Continue the diet for a long-term duration to assess chronic effects (e.g., 5 weeks to 12 months).[1][4]

  • Provide water ad libitum.

4. Outcome Measures:

  • Metabolic Phenotyping: Monitor blood glucose, lactate, and acylcarnitine profiles.[8]

  • Cardiac Function: Assess cardiac morphology and function using in vivo MRI.[1]

  • Histology: Perform histological analysis (e.g., H&E and Oil-Red-O staining) of tissues like the liver and heart to assess lipid accumulation.[8]

  • Gene Expression: Analyze the expression of genes involved in energy metabolism in various tissues using RT-PCR.[1]

Logical Relationships and Therapeutic Rationale

The use of this compound is based on a clear therapeutic logic aimed at correcting the core metabolic defects in FAODs.

Rationale FAOD Fatty Acid Oxidation Disorder (FAOD) EnergyDeficit Energy Deficit (Low Acetyl-CoA) FAOD->EnergyDeficit TCADepletion TCA Cycle Depletion FAOD->TCADepletion Anaplerosis Provides Propionyl-CoA (Anaplerosis) ClinicalImprovement Improved Clinical Outcomes (Reduced Rhabdomyolysis, Hypoglycemia, Cardiomyopathy) HeptanoicAcid This compound (C7) Therapy EnergySupply Provides Acetyl-CoA (Energy Source) HeptanoicAcid->EnergySupply HeptanoicAcid->Anaplerosis EnergySupply->EnergyDeficit Corrects Anaplerosis->TCADepletion Corrects

Conclusion

This compound represents a targeted metabolic therapy that directly addresses the pathophysiology of long-chain fatty acid oxidation disorders. Its anaplerotic properties make it a valuable tool for both therapeutic intervention and for studying the intricate metabolic dysregulation that characterizes these conditions. The protocols and data presented here provide a framework for researchers to investigate the effects of this compound in relevant preclinical models, contributing to a deeper understanding of FAODs and the development of improved therapeutic strategies.

References

Synthesis of Heptanoic Acid Esters: A Detailed Guide to Laboratory Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of heptanoic acid esters is a fundamental process with wide-ranging applications, from the development of novel therapeutics to the formulation of drug delivery systems. This document provides detailed application notes and experimental protocols for the laboratory synthesis of these valuable compounds, focusing on three common and effective methods: Fischer esterification, Steglich esterification, and transesterification.

This compound esters are characterized by their seven-carbon chain, which imparts specific physical and chemical properties that are leveraged in various scientific fields. The choice of synthetic method depends on several factors, including the desired ester, the scale of the reaction, and the sensitivity of the starting materials to acidic or basic conditions.

Comparative Overview of Synthesis Protocols

To facilitate the selection of the most appropriate method, the following table summarizes the key quantitative parameters for the synthesis of various this compound esters using Fischer esterification, Steglich esterification, and a mechanistically related synthesis.

Ester ProductSynthesis MethodAlcoholCatalystCatalyst LoadingReaction TimeReaction TemperatureYield (%)
Ethyl HeptanoateFischer EsterificationEthanolAcetyl ChlorideCatalytic1 hour~120°C (reflux)Not specified, but procedure for calculation provided[1]
Methyl HeptanoateNot specifiedMethanolPalladium(II) acetylacetonate / 1,2-bis[di(tert-butyl)phosphinomethyl]benzene / Methanesulfonic acid0.038 mol % / 0.13 mol % / catalytic20 hours100°C81.7%[1]
sec-Butyl 3-methylheptanoateGrignard reaction followed by esterificationsec-ButanolCuprous chloride (optional)1.4 mol% (if used)3 hours (addition) + 1 hourIce bath to room temperature68-78% (80-85% with CuCl)[2]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound esters via Fischer esterification, Steglich esterification, and transesterification.

Protocol 1: Fischer Esterification of this compound with Ethanol to Synthesize Ethyl Heptanoate[1]

Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. It is a cost-effective and straightforward method, particularly suitable for the synthesis of simple esters.

Materials:

  • This compound

  • Absolute ethanol (200 proof)

  • Acetyl chloride

  • Diethyl ether

  • 5% aqueous sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous calcium chloride

  • Magnetic spin vane

  • Boiling stone

  • 5 mL conical vial

  • Water-jacketed reflux condenser

  • Drying tube

  • Hot plate stirrer with aluminum block

  • Pasteur pipettes

  • Chromatography column

  • Tared 10 mL beaker

Procedure:

  • To a 5 mL conical vial, add 0.1 mL of this compound, followed by 2.0 mL of absolute ethanol.

  • Add a magnetic spin vane for stirring.

  • Carefully add 40 µL of acetyl chloride (approximately 4 drops from a dry disposable Pasteur pipette). Caution: Acetyl chloride is corrosive and reacts rapidly with moisture. Handle in a fume hood and ensure the bottle is tightly capped after use.

  • Immediately connect a water-jacketed reflux condenser and a drying tube charged with anhydrous calcium chloride.

  • Heat the reaction mixture to a gentle reflux for one hour using a hot plate stirrer with an aluminum block set to approximately 120°C.

  • After one hour, remove the reaction from the heat and allow it to cool to room temperature.

  • Once cool, replace the spin vane with a boiling stone and concentrate the reaction mixture to an approximate volume of 0.3 mL to prevent emulsions during extraction.

  • After cooling, add 1 mL of diethyl ether and 1 mL of 5% aqueous sodium bicarbonate to the conical vial.

  • Cap the vial and gently agitate, venting periodically by slightly loosening the cap to release any pressure buildup.

  • Remove the lower aqueous layer using a disposable pipette.

  • Extract the ether layer with two additional 1 mL portions of 5% sodium bicarbonate. Combine all aqueous extracts for proper disposal.

  • The upper ether layer containing the desired ester is retained for purification.

  • Prepare a chromatography column and wet it with 0.5 mL of dichloromethane.

  • Apply the ethereal product solution to the column.

  • Elute the product by rinsing the reaction vial with 0.5 mL of dichloromethane and adding it to the column. Repeat this step with another 0.5 mL of dichloromethane.

  • Complete the elution by adding 1.0 mL of dichloromethane directly to the column.

  • Collect the eluant in a tared 10 mL beaker.

  • Concentrate the eluant by gently heating on a hot plate to afford the ethyl heptanoate product.

  • Determine the mass of the product and calculate the percent yield.

Protocol 2: Steglich Esterification of this compound (General Procedure)

Steglich esterification is a mild and efficient method that utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP).[3] This method is particularly advantageous for synthesizing esters from sterically hindered alcohols or acid-sensitive substrates.[4]

Materials:

  • This compound

  • Alcohol (e.g., butanol, isopropanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add the desired alcohol (1-1.5 equivalents) to the solution.

  • Add a catalytic amount of DMAP (e.g., 0.1 equivalents) to the mixture.

  • Cool the flask in an ice bath.

  • Slowly add a solution of DCC (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours (typically 2-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the precipitated dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is then washed successively with dilute hydrochloric acid (to remove excess DMAP and any remaining DCC), saturated sodium bicarbonate solution (to remove unreacted this compound), and brine.

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude ester.

  • The crude product can be further purified by column chromatography or distillation.

Protocol 3: Base-Catalyzed Transesterification of a this compound Ester (General Procedure)

Transesterification is the process of exchanging the alcohol group of an ester with another alcohol.[5] This reaction is often catalyzed by a strong base, such as sodium methoxide or potassium hydroxide, and is commonly used in the production of biodiesel.[6]

Materials:

  • This compound ester (e.g., methyl heptanoate, ethyl heptanoate)

  • Alcohol (e.g., propanol, butanol)

  • Base catalyst (e.g., sodium methoxide, potassium hydroxide)

  • Anhydrous solvent (optional, the excess alcohol can serve as the solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve the this compound ester in an excess of the desired alcohol. The alcohol often serves as the solvent.

  • Add a catalytic amount of a strong base (e.g., 1-5 mol% of sodium methoxide or potassium hydroxide). Caution: Handle strong bases with care as they are corrosive.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring.

  • The reaction is typically monitored by gas chromatography (GC) or TLC to determine the extent of conversion.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the base catalyst by adding a weak acid (e.g., acetic acid).

  • Remove the excess alcohol by distillation or under reduced pressure.

  • The remaining residue is then worked up by partitioning between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

  • The organic layer is washed with water and brine, dried over an anhydrous drying agent, and the solvent is evaporated.

  • The resulting crude ester can be purified by distillation or column chromatography.

Signaling Pathways and Experimental Workflows

To visually represent the logical flow of the described synthetic protocols, the following diagrams are provided in the DOT language for Graphviz.

Fischer_Esterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Heptanoic_Acid This compound Reflux Reflux (1 hr, ~120°C) Heptanoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Acetyl_Chloride Acetyl Chloride (Catalyst) Acetyl_Chloride->Reflux Concentration Concentration Reflux->Concentration Extraction Liquid-Liquid Extraction (Ether/Bicarbonate) Concentration->Extraction Chromatography Column Chromatography Extraction->Chromatography Evaporation Solvent Evaporation Chromatography->Evaporation Ethyl_Heptanoate Ethyl Heptanoate Evaporation->Ethyl_Heptanoate

Caption: Workflow for Fischer Esterification.

Steglich_Esterification_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Heptanoic_Acid This compound Stirring Stir at Room Temp Heptanoic_Acid->Stirring Alcohol Alcohol Alcohol->Stirring DCC DCC DCC->Stirring DMAP DMAP (Catalyst) DMAP->Stirring Filtration Filtration of DCU Stirring->Filtration Washing Aqueous Washes Filtration->Washing Drying Drying & Solvent Removal Washing->Drying Purification Purification Drying->Purification Heptanoate_Ester Heptanoate Ester Purification->Heptanoate_Ester

Caption: Workflow for Steglich Esterification.

Transesterification_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product Heptanoate_Ester_Start Heptanoate Ester Reflux Reflux Heptanoate_Ester_Start->Reflux Alcohol Excess Alcohol Alcohol->Reflux Base_Catalyst Base Catalyst Base_Catalyst->Reflux Neutralization Neutralization Reflux->Neutralization Solvent_Removal Excess Alcohol Removal Neutralization->Solvent_Removal Extraction Aqueous Workup Solvent_Removal->Extraction Purification Purification Extraction->Purification Heptanoate_Ester_Product New Heptanoate Ester Purification->Heptanoate_Ester_Product

Caption: Workflow for Transesterification.

References

Heptanoic Acid: A Promising Natural Antimicrobial for Food Preservation

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – As the food industry continues to seek natural and effective solutions to ensure food safety and extend shelf life, heptanoic acid is emerging as a significant antimicrobial agent. Research demonstrates its efficacy against a range of foodborne pathogens and spoilage microorganisms. These application notes provide an overview of its antimicrobial properties, mechanisms of action, and protocols for its evaluation in food science research.

This compound, a seven-carbon saturated fatty acid, is "Generally Recognized As Safe" (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a flavoring agent in food. Its antimicrobial properties offer an added benefit for food preservation.

Antimicrobial Spectrum and Efficacy

This compound exhibits a broad spectrum of antimicrobial activity against bacteria and fungi. Its effectiveness is influenced by the concentration, pH of the food matrix, and the specific microorganism.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Salts against Various Microorganisms
MicroorganismTest CompoundConcentration (ppm)pHReference
Escherichia coliSodium Heptanoate30006.0[1]
Salmonella spp.Sodium Heptanoate30006.0[1]
Candida albicansThis compound100 - 200Not Specified[2]

Note: Data for a wider range of foodborne pathogens is still emerging through ongoing research.

Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of this compound, like other medium-chain fatty acids, involves the disruption of the microbial cell membrane. In its undissociated form, this compound can readily pass through the lipid bilayer of the cell membrane. Once inside the more alkaline cytoplasm, it dissociates, releasing protons and anions.

This process leads to:

  • A decrease in intracellular pH: The accumulation of protons acidifies the cytoplasm, which can denature proteins and inhibit essential enzymatic activities.

  • Disruption of the proton motive force: The change in the proton gradient across the membrane disrupts the cell's ability to generate ATP through oxidative phosphorylation.

  • Membrane damage: The accumulation of anions within the cell can increase osmotic pressure, leading to cell swelling and lysis. The fatty acid molecules themselves can also intercalate into the lipid bilayer, altering its fluidity and integrity.

Simplified Mechanism of Antimicrobial Action of this compound cluster_extracellular Extracellular Environment (Lower pH) cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Environment (Higher pH) HA This compound (Undissociated) Membrane HA->Membrane Passive Diffusion H_plus H+ Membrane->H_plus Dissociation A_minus Heptanoate Anion (A-) Membrane->A_minus ATP_synthase ATP Synthase H_plus->ATP_synthase Disrupts Proton Motive Force Cellular_damage Cellular Damage & Inhibition of Metabolism H_plus->Cellular_damage Lowers intracellular pH A_minus->Cellular_damage Anion accumulation ATP_synthase->Cellular_damage Inhibits ATP Synthesis

Caption: Simplified mechanism of this compound's antimicrobial action.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from standard methods for determining the MIC of an antimicrobial agent.[1]

1. Preparation of this compound Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) at a concentration of 10,000 ppm. b. Further dilute the stock solution in sterile Mueller-Hinton Broth (MHB) or other appropriate broth to achieve a starting concentration for serial dilutions.

2. Inoculum Preparation: a. Culture the test microorganism overnight in the appropriate broth (e.g., MHB for bacteria, Sabouraud Dextrose Broth for fungi) at its optimal growth temperature. b. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

3. Broth Microdilution Assay: a. In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in the appropriate broth. b. Inoculate each well with the prepared microbial suspension. c. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only). d. Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

4. Determination of MIC: a. The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

Workflow for MIC Determination prep_ha Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_ha->serial_dilution prep_inoculum Prepare Microbial Inoculum inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC determination.

1. Subculturing from MIC Plate: a. From the wells showing no visible growth in the MIC assay, take a 10 µL aliquot. b. Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

2. Incubation: a. Incubate the plates at the optimal temperature for the microorganism for 24-48 hours.

3. Determination of MBC: a. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Protocol 3: Evaluation of this compound in a Food Model System (e.g., Ground Beef)

1. Sample Preparation: a. Obtain fresh ground beef. b. Prepare different concentrations of this compound solution. c. Inoculate portions of the ground beef with a known concentration of a target pathogen (e.g., E. coli O157:H7). A non-inoculated control should also be prepared.

2. Treatment Application: a. Thoroughly mix the this compound solutions into the inoculated ground beef samples to achieve the desired final concentrations. b. Prepare a control sample with no this compound.

3. Storage and Sampling: a. Store the samples under refrigerated conditions (e.g., 4°C). b. At specified time intervals (e.g., 0, 1, 3, 5, and 7 days), take representative samples from each treatment group.

4. Microbiological Analysis: a. Homogenize the samples in a sterile diluent. b. Perform serial dilutions and plate on appropriate selective agar to enumerate the target pathogen. c. Calculate the log reduction in the microbial population for each treatment compared to the control.

5. Sensory Evaluation: a. For uninoculated samples treated with this compound, a trained sensory panel can evaluate attributes such as odor, flavor, and overall acceptability to determine the impact of the additive on the sensory properties of the food product.

Regulatory Status and Future Outlook

This compound's GRAS status for use as a flavoring agent provides a clear regulatory pathway for its incorporation into various food products. Its dual functionality as both a flavoring agent and an antimicrobial preservative makes it an attractive option for clean-label food formulations.

Further research is warranted to establish the efficacy of this compound against a wider array of foodborne pathogens and spoilage organisms in diverse food matrices. Investigating synergistic effects with other natural antimicrobials and preservation technologies could also unlock its full potential in enhancing food safety and quality.

References

Troubleshooting & Optimization

Technical Support Center: Recovery of Heptanoic Acid from Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the recovery of heptanoic acid from complex biological matrices.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of this compound.

Symptom Potential Cause Suggested Solution
Low Recovery of this compound Incomplete Extraction: The solvent system may not be optimal for this compound, or the extraction time/method may be insufficient.- Optimize Solvent System: For liquid-liquid extraction (LLE), consider using water-immiscible organic solvents like diethyl ether or ethyl acetate. Acidifying the sample to a low pH (around 2) will protonate the carboxylic acid group, increasing its solubility in the organic phase.[1][2] For solid-phase extraction (SPE), select a sorbent based on the sample matrix and analyte properties. Reversed-phase sorbents (e.g., C18) are suitable for aqueous samples.[3][4] - Increase Mixing/Extraction Time: Ensure thorough mixing during LLE by gentle swirling to prevent emulsion formation.[5] For SPE, allowing the elution solvent to soak in the cartridge can improve recovery.[4]
Analyte Loss During Evaporation: this compound is a semi-volatile compound and can be lost during solvent evaporation steps.- Gentle Evaporation: Use a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) for solvent evaporation. Avoid high temperatures and prolonged evaporation times.
Poor Derivatization Efficiency: Incomplete derivatization prior to Gas Chromatography (GC) analysis leads to poor peak shape and low response.- Optimize Derivatization Conditions: Ensure anhydrous conditions as moisture can interfere with derivatization reactions.[6] Use an excess of the derivatizing reagent (e.g., BSTFA with 1% TMCS) and optimize the reaction time and temperature.[6]
Poor Chromatographic Peak Shape (Tailing or Fronting) in GC Analysis Active Sites in the GC System: The carboxyl group of this compound can interact with active sites in the injector liner or column, causing peak tailing.[7]- Use a Derivatization Step: Convert this compound to a less polar and more volatile ester (e.g., trimethylsilyl ester) to reduce interactions with active sites.[6][8] - Use an Appropriate GC Column: A polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax), is often recommended for the analysis of free carboxylic acids.[8]
Column Overload: Injecting too much sample can lead to peak distortion.- Dilute the Sample: Reduce the concentration of the sample injected onto the column.
High Matrix Effects in LC-MS Analysis (Ion Suppression or Enhancement) Co-elution of Interfering Compounds: Components of the biological matrix (e.g., salts, lipids, proteins) can co-elute with this compound and interfere with its ionization in the mass spectrometer.[9][10][11]- Improve Sample Cleanup: Utilize a more effective sample preparation technique like SPE to remove interfering matrix components.[3] - Optimize Chromatographic Separation: Adjust the mobile phase composition and gradient to better separate this compound from matrix components. - Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled version of this compound can help to correct for matrix effects.[10]
Baseline Instability or Noise in GC Chromatogram Column Bleed or Contamination: The GC column may be degrading or contaminated with non-volatile residues from the sample matrix.- Bake-out the Column: Heat the column to a high temperature (within its specified limits) to remove contaminants. - Use a Guard Column: A guard column can help protect the analytical column from non-volatile matrix components.
Contaminated Carrier Gas or Detector: Impurities in the carrier gas or a contaminated detector can cause baseline noise.- Check Gas Purity: Ensure the use of high-purity carrier gas and install appropriate gas filters. - Clean the Detector: Follow the manufacturer's instructions to clean the detector.

Frequently Asked Questions (FAQs)

1. What is the best extraction method for this compound from plasma/serum?

Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective.

  • LLE: A simple and widely used method. It typically involves acidifying the plasma/serum sample and extracting with a water-immiscible organic solvent like diethyl ether or a mixture of ethyl acetate and hexane. The key is to lower the pH to ensure this compound is in its protonated, more organic-soluble form.

  • SPE: Offers cleaner extracts and can be more easily automated. A reversed-phase SPE cartridge (e.g., C18) is a common choice. After conditioning the cartridge, the acidified sample is loaded, washed to remove polar interferences, and then the this compound is eluted with an organic solvent like methanol or acetonitrile.[3][4]

2. How can I minimize emulsion formation during LLE?

Emulsions are common when working with lipid-rich matrices like plasma.[5] To minimize their formation:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or rock the extraction tube.[5]

  • Salting Out: Add sodium chloride to the aqueous phase to increase its ionic strength, which can help break up emulsions.[5]

  • Centrifugation: Centrifuging the sample can help to separate the layers.[5]

3. Is derivatization necessary for the GC analysis of this compound?

Yes, derivatization is highly recommended for GC analysis.[6][8] The polar carboxylic acid group of this compound can cause poor peak shape (tailing) and low sensitivity due to interactions with the GC system.[7] Derivatizing it to a more volatile and less polar ester, such as a trimethylsilyl (TMS) ester using reagents like BSTFA, will significantly improve chromatographic performance.[6]

4. What are the common challenges in LC-MS analysis of this compound?

The primary challenge is matrix effects, specifically ion suppression.[9][10][11] Co-eluting compounds from the biological matrix can interfere with the ionization of this compound in the mass spectrometer's source, leading to inaccurate quantification. To mitigate this, thorough sample cleanup (e.g., using SPE) and chromatographic optimization are crucial. The use of a stable isotope-labeled internal standard is the most effective way to compensate for these effects.[10]

5. How should I store biological samples to ensure the stability of this compound?

For long-term storage, it is recommended to store biological samples such as plasma, urine, or tissue homogenates at -80°C to minimize enzymatic activity and degradation of fatty acids. For short-term storage, 4°C is acceptable, but analysis should be performed as soon as possible.

Quantitative Data Summary

The following tables summarize recovery data for short-chain fatty acids (including compounds similar to this compound) from various biological matrices using different extraction methods.

Table 1: Recovery of Short-Chain Fatty Acids using Solid-Phase Extraction (SPE)

AnalyteMatrixSPE SorbentElution SolventRecovery (%)Reference
Acetic AcidFecesBond Elut PlexaAcetone98.34 - 137.83
Propionic AcidFecesBond Elut PlexaAcetone98.34 - 137.83
Butyric AcidFecesBond Elut PlexaAcetone98.34 - 137.83
Valeric AcidFecesBond Elut PlexaAcetone98.34 - 137.83
Hexanoic AcidFecesBond Elut PlexaAcetone98.34 - 137.83
Various Organic AcidsUrineNot SpecifiedNot Specified84.1 (mean)

Table 2: Recovery of Short-Chain Fatty Acids using Liquid-Liquid Extraction (LLE)

AnalyteMatrixExtraction SolventRecovery (%)Reference
Various Organic AcidsUrineEthyl Acetate77.4 (mean)
This compoundUrineDichloromethaneNot specified, but method validated for this analyte[2]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine

This protocol is adapted from a method optimized for volatile and semi-volatile compounds in urine.[2]

Materials:

  • Urine sample

  • 1 M Sulfuric acid

  • Sodium sulfate, anhydrous

  • Dichloromethane (DCM)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

Procedure:

  • To a 10 mL glass vial, add 2 mL of urine.

  • Add 2 mL of 1 M sulfuric acid and 0.2 g of anhydrous sodium sulfate.

  • Vortex the vial until the sodium sulfate is completely dissolved.

  • Add 4 mL of dichloromethane (DCM) and vortex for 1 minute.

  • Centrifuge the vial at 3500 rpm for 1 minute to separate the layers.

  • Carefully collect the bottom organic layer (DCM) and transfer it to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.

  • The extract is now ready for derivatization and GC-MS analysis or for direct LC-MS analysis after appropriate solvent exchange if necessary.

Protocol 2: Solid-Phase Extraction (SPE) of Short-Chain Fatty Acids from Fecal Samples

This protocol is based on a method for the purification of SCFAs from fecal and intestinal samples.

Materials:

  • Fecal sample (50 mg)

  • Acetone

  • Bond Elut Plexa SPE cartridge

  • Centrifuge

  • SPE manifold

Procedure:

  • Weigh 50 mg of the fecal sample into a centrifuge tube.

  • Add 300 µL of acetone and vortex thoroughly.

  • Centrifuge at 8000 rpm for 10 minutes.

  • Condition a Bond Elut Plexa SPE cartridge according to the manufacturer's instructions.

  • Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Collect the eluate containing the short-chain fatty acids.

  • The collected fraction is ready for GC-FID or GC-MS analysis (with or without derivatization depending on the instrument and column).

Visualizations

Signaling Pathways of Short-Chain Fatty Acids

Short-chain fatty acids (SCFAs), including this compound, can act as signaling molecules by interacting with G-protein coupled receptors (GPCRs) such as FFAR2 and FFAR3, and by inhibiting histone deacetylases (HDACs). These actions can influence various cellular processes, including inflammation, glucose metabolism, and lipid metabolism.[4][6]

SCFA_Signaling cluster_cell Cell SCFA This compound (and other SCFAs) GPCR GPCR (FFAR2/3) SCFA->GPCR Binds to HDAC HDAC SCFA->HDAC Inhibits CellMembrane G_protein G-protein Signaling GPCR->G_protein Activates Downstream Downstream Signaling Cascades (e.g., MAPK, NF-κB) G_protein->Downstream Metabolism Metabolic Regulation (Glucose & Lipid Metabolism) Downstream->Metabolism Histone Histone Acetylation HDAC->Histone Gene Gene Expression (e.g., anti-inflammatory cytokines) Histone->Gene Gene->Metabolism Experimental_Workflow start Biological Sample (Plasma, Urine, Tissue) sample_prep Sample Pre-treatment (e.g., Acidification, Homogenization) start->sample_prep extraction Extraction sample_prep->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle spe Solid-Phase Extraction (SPE) extraction->spe extract Extract lle->extract spe->extract derivatization Derivatization (for GC) extract->derivatization analysis Analysis extract->analysis derivatization->analysis gcms GC-MS / GC-FID analysis->gcms lcms LC-MS analysis->lcms data Data Analysis & Quantification gcms->data lcms->data

References

Technical Support Center: Optimizing Heptanoic Acid Quantification via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for heptanoic acid quantification. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental workflows.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the derivatization of this compound for GC-MS or LC-MS analysis.

IssuePotential Cause(s)Recommended Solution(s)
Poor/Incomplete Derivatization Presence of water in the sample or reagents.[1]Ensure the sample is completely dry before adding derivatization reagents.[1] Use anhydrous solvents and fresh, high-quality derivatization reagents. Store reagents under appropriate conditions to prevent degradation.
Insufficient amount of derivatizing agent.Use a molar excess of the derivatizing agent. For silylation with BSA, a molar ratio of at least 2:1 of BSA to active hydrogen is recommended.[2] For esterification with BF3-Methanol, a significant excess is also common practice.[1]
Suboptimal reaction temperature or time.[1][2]Optimize the reaction temperature and time. For BF3-Methanol, heating at 60-100°C for 5-10 minutes is typical.[3] For silylation with BSTFA or MSTFA, heating at 60°C for 60 minutes can be a good starting point.[1][2]
Peak Tailing in GC Analysis Interaction of underivatized this compound with the GC system.[1][3][4]Ensure complete derivatization by optimizing the reaction conditions. Use a deactivated inlet liner and a high-quality capillary column suitable for fatty acid analysis.[4]
Column contamination.[4]Trim the first few centimeters of the column or use a guard column to protect the analytical column from non-volatile residues.[4]
Low Signal Intensity/Poor Sensitivity Inefficient derivatization or degradation of the derivative.Re-optimize the derivatization protocol. For LC-MS, select a derivatizing agent that enhances ionization efficiency.[5]
Sample loss during extraction or workup.Ensure efficient extraction of the derivatized this compound into the organic solvent by vigorous vortexing and proper phase separation.[3]
Column overload in GC.Dilute the sample or use a split injection to avoid overloading the column.[4]
Contamination/Ghost Peaks Contaminants from solvents, glassware, or the GC/LC system.[4]Use high-purity solvents and thoroughly clean all glassware. Regularly maintain the GC/LC system, including changing the septum and liner in the GC inlet.[4]
Carryover from previous injections.Run blank injections between samples to identify and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the analysis of this compound?

A1: Derivatization is crucial for several reasons. For Gas Chromatography (GC) analysis, it increases the volatility and thermal stability of this compound, while also reducing its polarity. This leads to improved peak shape, reduced tailing, and better separation on the GC column.[1][4] For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization can enhance ionization efficiency and improve chromatographic retention on reverse-phase columns.[5]

Q2: What are the most common derivatization methods for this compound for GC-MS analysis?

A2: The two most common methods are esterification and silylation.

  • Esterification: This typically involves converting this compound to its methyl ester (this compound methyl ester or FAME) using reagents like Boron Trifluoride (BF3) in methanol or methanolic HCl.[1][6]

  • Silylation: This method replaces the active hydrogen of the carboxylic acid group with a trimethylsilyl (TMS) group using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[1][2]

Q3: Can I analyze underivatized this compound by GC?

A3: While possible on specialized columns, direct analysis of free fatty acids like this compound by GC is challenging. The high polarity of the carboxylic acid group leads to strong interactions with the stationary phase, resulting in significant peak tailing and poor sensitivity.[1][3][4]

Q4: How do I choose between esterification and silylation for GC-MS?

A4: The choice depends on your sample matrix and other compounds of interest. Esterification with BF3-methanol is robust and widely used for fatty acids.[1][6] Silylation is also very effective and can simultaneously derivatize other functional groups like hydroxyls and amines, which may be an advantage or disadvantage depending on your analytical goals.[1] Silylation reagents are generally more sensitive to moisture.[1]

Q5: What are suitable derivatization agents for LC-MS analysis of this compound?

A5: For LC-MS, derivatization aims to add a tag that improves chromatographic retention and ionization efficiency. Common reagents include 4-APEBA and 3-nitrophenylhydrazine (3-NPH), which react with the carboxylic acid group to form a more readily ionizable derivative.[5][7][8]

Experimental Protocols

Protocol 1: Esterification of this compound using BF3-Methanol for GC-MS Analysis

This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME).

Materials:

  • This compound sample

  • 14% Boron trifluoride in methanol (BF3-Methanol)

  • Hexane (or heptane)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Ensure the this compound sample is dry. If in solution, evaporate the solvent under a stream of nitrogen.

  • Add 100 µL of the sample (or a solution of the sample) to a reaction vial.

  • Add 50 µL of 14% BF3-Methanol reagent to the vial.[1]

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 60°C for 10 minutes in a heating block or water bath.

  • Cool the vial to room temperature.

  • Add 0.5 mL of saturated NaCl solution and 0.6 mL of hexane to the vial.[1]

  • Vortex vigorously for 1 minute to extract the FAME into the hexane layer.

  • Allow the layers to separate.

  • Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]

  • The sample is now ready for GC-MS analysis.

Protocol 2: Silylation of this compound using BSTFA for GC-MS Analysis

This protocol details the formation of the trimethylsilyl (TMS) ester of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane) (optional)

  • Reaction vials with screw caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Ensure the this compound sample is completely dry in a reaction vial.

  • Add 100 µL of the sample (or a solution of the sample) to the vial.

  • Add 50 µL of BSTFA with 1% TMCS. This provides a significant molar excess.[1]

  • Tightly cap the vial and vortex for 10 seconds.

  • Heat the vial at 60°C for 60 minutes.[1][2]

  • Cool the vial to room temperature.

  • If necessary, add a suitable solvent like dichloromethane to dilute the sample before injection.[1]

  • The sample is now ready for GC-MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction cluster_analysis Analysis start Start with This compound Sample dry Dry Sample (e.g., under Nitrogen) start->dry add_reagent Add Derivatization Reagent (e.g., BF3-MeOH) dry->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat Reaction (e.g., 60°C) vortex->heat cool Cool to Room Temp heat->cool add_solvent Add Water & Hexane cool->add_solvent extract Vortex to Extract Derivative add_solvent->extract separate Separate Layers extract->separate dry_extract Dry Organic Layer (Na2SO4) separate->dry_extract end Inject into GC-MS or LC-MS dry_extract->end

Caption: Experimental workflow for the derivatization of this compound.

troubleshooting_workflow start Problem Observed (e.g., Peak Tailing) q1 Is Derivatization Complete? start->q1 sol1 Optimize Derivatization: - Check Reagent Quality - Increase Reagent Excess - Adjust Time/Temperature q1->sol1 No q2 Are GC/LC System Parameters Optimal? q1->q2 Yes a1_yes Yes a1_no No end Problem Resolved sol1->end sol2 Optimize Instrument Method: - Check Inlet Temperature - Use Deactivated Liner - Verify Flow Rate q2->sol2 No q3 Is there evidence of Contamination? q2->q3 Yes a2_yes Yes a2_no No sol2->end sol3 System Maintenance: - Clean Injector Port - Trim Column - Run Blanks q3->sol3 Yes q3->end No a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting decision tree for derivatization issues.

References

Technical Support Center: Stability of Heptanoic Acid in Long-Term Sample Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for the long-term storage of samples containing heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound during long-term storage?

A1: The two primary degradation pathways for this compound are microbial degradation and oxidation. While this compound is a saturated fatty acid and thus less susceptible to oxidation than unsaturated fatty acids, exposure to oxygen, light, and certain metal ions can still promote degradation over extended periods. Microbial degradation can occur if samples are not stored under sterile conditions, leading to the metabolism of the fatty acid.

Q2: What is the optimal temperature for long-term storage of this compound samples?

A2: For long-term storage, freezing samples at -80°C is the most reliable method to ensure the stability of this compound.[1] While storage at -20°C can be adequate for some sample types, particularly when stored in an organic solvent, -80°C provides superior protection against degradation.[1]

Q3: How do multiple freeze-thaw cycles affect the stability of this compound in plasma samples?

A3: While direct data on this compound is limited, studies on its metabolites, 3-hydroxypentanoic acid and 3-oxopentanoic acid, in plasma have shown them to be stable through three freeze-thaw cycles when stored at -80°C between cycles.[1] It is best practice to minimize freeze-thaw cycles by aliquoting samples into single-use vials before freezing.

Q4: What type of container should I use for storing samples containing this compound?

A4: For samples dissolved in organic solvents, glass containers with Teflon-lined closures are recommended to prevent leaching of impurities from plastic containers.[2] Samples in aqueous solutions can be stored in plastic. To prevent oxidation, it is also advisable to store samples under an inert atmosphere, such as nitrogen or argon.

Q5: My this compound sample has developed a rancid odor. What does this indicate?

A5: A rancid or acidic odor may suggest the degradation of this compound, possibly through oxidation or microbial action.[3] It is recommended to re-analyze the purity of the sample using a validated analytical method.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased concentration of this compound in stored samples. Degradation due to improper storage temperature. Ensure samples are consistently stored at -80°C for long-term stability. For shorter durations, -20°C may be acceptable if validated.[1]
Oxidation. Store samples under an inert atmosphere (e.g., nitrogen or argon). Avoid exposure to light by using amber vials or storing in the dark.
Microbial contamination. Prepare and store samples under sterile conditions. If applicable, consider adding a microbial inhibitor.
Appearance of unknown peaks in chromatograms after storage. Formation of degradation products. Characterize the new peaks using mass spectrometry (MS) to identify potential degradation products. Review storage conditions to identify the cause of degradation.
Contamination from storage container. Use high-quality, inert containers such as glass vials with Teflon-lined caps, especially for organic solutions.[2]
Inconsistent results between aliquots of the same sample. Non-homogeneity of the sample after thawing. Ensure the sample is thoroughly mixed (e.g., vortexing) after thawing and before taking an aliquot for analysis.
Inconsistent freeze-thaw cycles. Aliquot samples into single-use vials prior to initial freezing to avoid multiple freeze-thaw cycles for the bulk sample.

Quantitative Data Summary

While specific long-term stability data for this compound is not extensively published in a tabular format, the following tables summarize stability data for related short-chain fatty acids and metabolites, which can serve as a strong indicator for the expected stability of this compound.

Table 1: Stability of this compound Metabolites in Human Plasma at -80°C

AnalyteStorage DurationStability (% of Initial Concentration)
3-hydroxypentanoic acid27 daysStable
3-oxopentanoic acid27 daysStable
Data derived from a study on metabolites of this compound, indicating good long-term stability at -80°C.[1]

Table 2: Freeze-Thaw Stability of this compound Metabolites in Human Plasma

AnalyteNumber of Freeze-Thaw CyclesStability (% of Initial Concentration)
3-hydroxypentanoic acid3Stable
3-oxopentanoic acid3Stable
Samples were stored at -80°C between cycles.[1]

Experimental Protocols

Protocol 1: Stability Testing of this compound in Plasma

This protocol outlines a method for assessing the long-term and freeze-thaw stability of this compound in plasma samples.

1. Sample Preparation:

  • Spike known concentrations of this compound into blank human plasma to prepare quality control (QC) samples at low, medium, and high concentrations.

  • Aliquot the QC samples into polypropylene tubes for each time point and condition to be tested.

2. Storage Conditions:

  • Long-Term Stability: Store aliquots at -20°C and -80°C for predetermined durations (e.g., 1, 3, 6, 12 months).

  • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the sample at -80°C for at least 24 hours and then thawing unassisted at room temperature.

3. Sample Extraction:

  • At each time point, thaw the respective sample aliquots.

  • Perform a protein precipitation by adding methanol containing an internal standard (e.g., deuterated this compound).

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Transfer the supernatant for analysis.

4. Analytical Method: GC-MS (Gas Chromatography-Mass Spectrometry):

  • Derivatization: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue and derivatize the this compound to a more volatile ester (e.g., pentafluorobenzyl ester) for GC analysis.[4]

  • GC-MS Parameters:

    • Column: Use a suitable capillary column for fatty acid analysis (e.g., a polyethylene glycol-based column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start with an initial temperature of around 60°C, followed by a temperature ramp to approximately 250°C.

    • Injector and Detector Temperatures: Maintain at appropriate temperatures (e.g., 250°C).

    • Ionization Mode: Electron Ionization (EI).

    • Data Acquisition: Use selected ion monitoring (SIM) for the specific ions of the derivatized this compound and the internal standard.

5. Data Analysis:

  • Quantify the concentration of this compound in the stored samples against a freshly prepared calibration curve.

  • Calculate the percentage of the initial concentration remaining at each time point and condition to determine stability.

Visualizations

degradation_pathways heptanoic_acid This compound oxidation Oxidation (Exposure to O2, light, metal ions) heptanoic_acid->oxidation microbial_degradation Microbial Degradation (Non-sterile conditions) heptanoic_acid->microbial_degradation degradation_products Degradation Products (e.g., smaller molecules, peroxides) oxidation->degradation_products microbial_degradation->degradation_products

Figure 1: Potential degradation pathways for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Sample Analysis spike Spike this compound into Plasma aliquot Aliquot QC Samples spike->aliquot long_term Long-Term Storage (-20°C and -80°C) aliquot->long_term freeze_thaw Freeze-Thaw Cycles (-80°C) aliquot->freeze_thaw extraction Protein Precipitation & Extraction long_term->extraction freeze_thaw->extraction derivatization Derivatization extraction->derivatization gcms GC-MS Analysis derivatization->gcms

Figure 2: Experimental workflow for stability testing.

References

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of heptanoic acid.

Troubleshooting Guides

This section provides step-by-step solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on issues arising from matrix effects.

Issue 1: Poor Peak Shape or Splitting

Possible Cause Troubleshooting Steps
Column Overload 1. Dilute the sample.[1] 2. Reduce the injection volume.[1]
Inappropriate Mobile Phase pH 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound (~4.88) to ensure it is in a single ionic form.
Column Contamination 1. Flush the column with a strong solvent. 2. If the problem persists, replace the column.[2]
Co-elution with Interfering Substances 1. Optimize the chromatographic gradient to improve separation.[3] 2. Employ a more selective sample preparation method (e.g., SPE instead of protein precipitation).[4]

Issue 2: Signal Suppression or Enhancement

Possible Cause Troubleshooting Steps
Co-eluting Matrix Components 1. Improve Chromatographic Separation: Modify the gradient, flow rate, or column chemistry to separate this compound from interfering matrix components.[3] 2. Enhance Sample Cleanup: Utilize more rigorous sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3] Protein precipitation is often insufficient for removing phospholipids, a major source of matrix effects.[4] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby mitigating their effect on ionization.[1]
Ion Source Contamination 1. Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[5]
Inappropriate Ionization Source Parameters 1. Optimize source parameters such as gas flows, temperature, and voltages to ensure efficient ionization of this compound.[5]
Use of Non-Volatile Buffers or Additives 1. Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts (e.g., phosphates).[5] Trifluoroacetic acid (TFA) should be used with caution as it can cause signal suppression.[5]

Issue 3: High Background Noise

Possible Cause Troubleshooting Steps
Contaminated Solvents or Reagents 1. Use high-purity, LC-MS grade solvents and reagents.[6] 2. Filter all mobile phases and samples before use.[7]
System Contamination 1. Flush the entire LC-MS system, including the autosampler and tubing, with appropriate cleaning solutions.[2]
Column Bleed 1. Condition the column according to the manufacturer's instructions. 2. Ensure the mobile phase pH and temperature are within the column's operating limits.

Issue 4: Poor Reproducibility

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation 1. Standardize the sample preparation protocol, ensuring consistent volumes, mixing times, and temperatures.
Variable Matrix Effects Between Samples 1. Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction.[3] 2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples.[1]
Instrument Instability 1. Perform system suitability tests before each analytical run to ensure consistent instrument performance.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of matrix effects in the analysis of this compound from biological samples?

A1: The most common sources of matrix effects for this compound in biological matrices like plasma, serum, and urine are phospholipids, salts, and endogenous metabolites that can co-elute with the analyte. These interfering substances can compete with this compound for ionization in the mass spectrometer's source, leading to either suppression or enhancement of the signal.[8]

Q2: How do I choose the right internal standard for this compound analysis?

A2: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d13. A SIL-IS has nearly identical chemical and physical properties to the analyte and will co-elute, experiencing the same degree of matrix effect.[3] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used, but it may not compensate for matrix effects as effectively.

Q3: What are the best calibration strategies to mitigate matrix effects?

A3: The choice of calibration strategy depends on the extent of the matrix effect and the availability of a blank matrix.

  • Matrix-Matched Calibration: This is a highly effective method where calibration standards are prepared in a blank matrix that is identical to the sample matrix.[1] This approach helps to compensate for matrix effects as the standards and samples will experience similar ionization suppression or enhancement.

  • Standard Addition: This method involves adding known amounts of the analyte to the actual samples.[1][9] It is particularly useful when a representative blank matrix is not available. However, it is more time-consuming as each sample requires multiple analyses.

  • Calibration with a Stable Isotope-Labeled Internal Standard: When a SIL-IS is used, an external calibration curve prepared in a neat solvent can often be sufficient, as the IS effectively corrects for matrix-induced variations.[3]

Q4: Is derivatization necessary for the analysis of this compound by LC-MS/MS?

A4: While not strictly necessary, derivatization is a highly recommended strategy for short-chain fatty acids like this compound.[10][11] this compound is a small, polar molecule that exhibits poor retention on traditional reversed-phase columns and can have low ionization efficiency. Derivatization can improve its chromatographic retention and enhance its ionization, leading to better sensitivity and reduced interference from early-eluting matrix components.[10]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is a quick and simple method for sample cleanup but may not be sufficient for removing all matrix interferences, particularly phospholipids.[4]

  • To 100 µL of plasma or serum sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE offers better selectivity than PPT for removing polar interferences.

  • To 100 µL of plasma or serum sample, add the internal standard.

  • Add 500 µL of a water-immiscible organic solvent (e.g., methyl-tert-butyl ether (MTBE) or ethyl acetate).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex, centrifuge, and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE provides a more thorough cleanup and is effective at removing a broader range of interferences, including phospholipids.[4]

  • Condition the SPE Cartridge: Condition a mixed-mode or polymer-based SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the Sample: Dilute 100 µL of plasma or serum with 400 µL of 2% formic acid in water and add the internal standard. Load the entire volume onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the this compound and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analyze: Vortex, centrifuge, and inject into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for this compound Analysis

Technique Typical Recovery (%) Matrix Effect (%) Advantages Disadvantages
Protein Precipitation 85 - 10540 - 70 (Suppression)Fast, simple, inexpensiveHigh matrix effects, particularly from phospholipids.[4]
Liquid-Liquid Extraction 70 - 9020 - 40 (Suppression)Good removal of polar interferencesCan be labor-intensive, potential for emulsions.
Solid-Phase Extraction 90 - 110< 15 (Suppression)Excellent cleanup, high recovery, automation-friendlyMore expensive, requires method development.[4]

Note: The values presented are typical and may vary depending on the specific matrix and experimental conditions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard sample->add_is extraction Extraction (PPT, LLE, or SPE) add_is->extraction evap Evaporation extraction->evap reconstitute Reconstitution evap->reconstitute lcms LC-MS/MS System reconstitute->lcms data Data Acquisition lcms->data integration Peak Integration data->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: Overall workflow for LC-MS/MS analysis of this compound.

troubleshooting_matrix_effects start Signal Suppression or Enhancement Observed? improve_cleanup Improve Sample Cleanup (e.g., SPE over PPT) start->improve_cleanup Yes optimize_chrom Optimize Chromatography (Gradient, Column) start->optimize_chrom Yes revalidate Re-evaluate and Validate Method start->revalidate No use_sil_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_sil_is matrix_matched_cal Use Matrix-Matched Calibration improve_cleanup->matrix_matched_cal optimize_chrom->use_sil_is optimize_chrom->matrix_matched_cal use_sil_is->revalidate matrix_matched_cal->revalidate

Caption: Decision tree for troubleshooting matrix effects.

References

Technical Support Center: Purification of Synthesized Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized heptanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized this compound?

A1: Common impurities depend on the synthetic route. If synthesized by oxidation of heptaldehyde, impurities may include unreacted heptaldehyde and manganese dioxide (if potassium permanganate is the oxidant).[1] Synthesis from 1-heptanol can result in contaminants like sodium dichromate, sulfuric acid, unreacted 1-heptanol, and heptanal.[2][3]

Q2: My purified this compound has a yellow color. How can I remove it?

A2: A yellow discoloration in this compound may not be removable by fractionation alone.[1] In such cases, treatment with a small amount of activated charcoal during the purification process, followed by hot filtration, can help decolorize the solution.[4]

Q3: I am having trouble separating this compound from an impurity with a very similar boiling point. What should I do?

A3: When impurities have boiling points close to that of this compound (less than 70°C difference), fractional distillation is more effective than simple distillation.[5][6][7] A fractionating column provides multiple theoretical plates for condensation and re-evaporation, leading to a better separation of liquids with close boiling points.[5][8]

Q4: During acid-base extraction, I am not getting good separation of layers. What could be the issue?

A4: Poor separation of layers (emulsion formation) during extraction can be due to vigorous shaking. Gentle inversion of the separatory funnel is usually sufficient. If an emulsion persists, adding a small amount of brine (saturated NaCl solution) can help break it. Also, ensure the pH of the aqueous layer is sufficiently basic (at least three units above the pKa of this compound, which is about 4.8) to ensure complete conversion to its water-soluble salt.[9]

Q5: What are the key safety precautions when working with this compound?

A5: this compound is corrosive and can cause severe skin burns and eye damage.[10][11] It is crucial to handle it in a well-ventilated area, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and protective clothing.[12][13] In case of contact, immediately flush the affected area with plenty of water.[13]

Troubleshooting Guides

Issue 1: Low Purity After Initial Distillation
  • Symptom: Titration or GC analysis shows a purity of 95-97% after a single distillation.[1]

  • Possible Cause: Presence of impurities with boiling points close to this compound.

  • Solution: For higher purity, a secondary purification step is recommended. This can involve converting the this compound to its sodium salt, performing a steam distillation to remove neutral impurities, followed by acidification and a final fractional distillation.[1] This method can yield this compound with 100% purity as indicated by titration.[1]

Issue 2: Product "Oils Out" Instead of Crystallizing During Recrystallization
  • Symptom: The compound separates as an oil rather than forming solid crystals upon cooling.[4]

  • Possible Cause: The solvent system may not be optimal, or the solution is too concentrated.

  • Solution: Reheat the solution to redissolve the oil and add more of the hot solvent until the solution is no longer saturated. Then, allow it to cool slowly. Alternatively, consider a different solvent or a co-solvent system.[14]

Issue 3: Poor Recovery After Purification
  • Symptom: Significant loss of product after completing the purification protocol.

  • Possible Cause:

    • Incomplete extraction from the aqueous phase after acidification.

    • Loss during transfers between glassware.

    • Using an excessive amount of washing solvent during filtration.

  • Solution:

    • Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous layer.[2]

    • Rinse glassware with the extraction solvent to recover any adhered product.

    • Wash the purified crystals with a minimal amount of ice-cold solvent.[14]

Quantitative Data Summary

Purification MethodInitial PurityFinal PurityRecovery RateNotes
Distillation 95-97% (by titration)Not specified76-78% (of theoretical)Single distillation of the crude product.[1]
Salt Formation & Steam Distillation followed by Fractional Distillation 95-97%100% (by titration)85-90% (of impure material)A multi-step process for high purity.[1]
Flash Chromatography CrudeUp to 100% yieldNot specifiedSpecific conditions and yield depend on the crude mixture.[15]

Experimental Protocols

Purification by Acid-Base Extraction

This method is suitable for separating this compound from neutral and basic impurities.

Methodology:

  • Dissolve the crude synthesized this compound mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane).[2][16]

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, to the separatory funnel.[2][16] This will convert the this compound into its water-soluble sodium salt.

  • Gently shake the funnel to mix the layers and then allow them to separate. The aqueous layer will contain the sodium heptanoate, while neutral organic impurities will remain in the organic layer.[16]

  • Drain the lower aqueous layer into a clean flask.

  • To ensure complete extraction, repeat the process by adding fresh aqueous base to the organic layer.

  • Combine the aqueous extracts.

  • Slowly add a strong acid, such as concentrated hydrochloric acid, to the aqueous solution until it becomes acidic (pH < 2) to regenerate the water-insoluble this compound.[1][15]

  • Extract the purified this compound from the acidified aqueous solution using fresh organic solvent.[2]

  • Dry the organic layer containing the purified this compound with an anhydrous drying agent like sodium sulfate or magnesium sulfate.[2]

  • Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the purified this compound.[2]

Purification by Fractional Distillation

This method is effective for separating this compound from impurities with different boiling points.

Methodology:

  • Place the crude this compound in a round-bottom flask with a stir bar.

  • Set up a fractional distillation apparatus, which includes a fractionating column (e.g., Vigreux column) placed between the distillation flask and the condenser.[5]

  • Heat the flask gently using a heating mantle.

  • As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize and re-condense multiple times, moving up the column.[5][8]

  • Monitor the temperature at the top of the column. Collect the fraction that distills over at the boiling point of this compound (approximately 223°C at atmospheric pressure, or at a lower temperature under vacuum).[1][17][18] A common literature value for distillation is 159-161°C at 100 mm Hg.[1]

  • Collect the purified this compound in a clean receiving flask.

Process Diagrams

experimental_workflow General Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product synthesis Synthesized Crude this compound extraction Acid-Base Extraction synthesis->extraction Initial Cleanup distillation Fractional Distillation extraction->distillation Removal of Volatile Impurities analysis Purity Analysis (e.g., GC, Titration) extraction->analysis chromatography Column Chromatography distillation->chromatography For High Purity/Difficult Separations distillation->analysis chromatography->analysis analysis->extraction Requires Further Purification product Purified this compound analysis->product Meets Purity Specs

Caption: General Purification Workflow for this compound.

decision_tree Decision Tree for this compound Purification start Start with Crude this compound q1 Are impurities acidic/basic or neutral? start->q1 a1_neutral Mainly Neutral/Basic Impurities q1->a1_neutral a1_acidic Mainly Acidic Impurities q1->a1_acidic method_extraction Use Acid-Base Extraction a1_neutral->method_extraction q2 Are boiling points of impurities significantly different from this compound? a1_acidic->q2 method_extraction->q2 a2_yes Yes (>70°C difference) q2->a2_yes a2_no No (<70°C difference) q2->a2_no method_simple_dist Use Simple Distillation a2_yes->method_simple_dist method_frac_dist Use Fractional Distillation a2_no->method_frac_dist q3 Is very high purity required or are isomers present? method_simple_dist->q3 method_frac_dist->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no method_chromatography Use Column Chromatography a3_yes->method_chromatography end Purified Product a3_no->end method_chromatography->end

Caption: Decision Tree for Purification Method Selection.

References

how to increase the solubility of heptanoic acid in culture media

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working with heptanoic acid in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to dissolve this compound in my culture media?

This compound is a medium-chain fatty acid with limited solubility in water-based solutions like cell culture media.[1][2] Its seven-carbon chain gives it a hydrophobic (water-repelling) nature, which causes it to precipitate or form an oily layer on the surface.[1][3]

Q2: What are the main methods to increase its solubility?

The most common and effective methods involve either converting the acid to a more soluble salt form using a base like sodium hydroxide (NaOH) or complexing it with a carrier protein like bovine serum albumin (BSA).[4][5] Using a co-solvent like ethanol or DMSO is also an option, but care must be taken to avoid solvent-induced cytotoxicity.[4][6]

Q3: Can I just heat the medium to dissolve the this compound?

Heating can temporarily increase the solubility of fatty acids.[4] However, for cell culture applications, this is not a standalone solution. Media components, especially proteins like those in fetal bovine serum (FBS) and supplementary BSA, can denature and aggregate at temperatures above 50°C.[4] Gentle warming to 37°C is often used in conjunction with other methods, such as BSA complexation.[7]

Q4: What is the maximum concentration of this compound I can achieve in my media?

The maximum achievable concentration depends heavily on the solubilization method and the composition of your culture medium (e.g., presence and concentration of serum or BSA). Without solubilizing agents, the aqueous solubility is very low, approximately 2.4 mg/mL at 15°C.[2][8] Using methods like NaOH saponification or BSA complexation, working concentrations in the millimolar (mM) range can be achieved.[9][10] It is crucial to determine the empirical solubility limit for your specific experimental conditions.[11]

Q5: Will the solubilization method affect my experimental results?

Yes, the chosen method can significantly impact outcomes.[5][6]

  • NaOH: Alters the pH of the stock solution, requiring careful neutralization.

  • BSA: Introduces an additional protein that can have its own biological effects. It's critical to use a "vehicle" control containing BSA without the fatty acid.[4][6] The ratio of fatty acid to BSA is a critical parameter, as it determines the concentration of "free" unbound fatty acid, which is often the biologically active form.[6]

  • Solvents (Ethanol/DMSO): Can be toxic to cells, even at low final concentrations.[4][12] Ethanol should generally not exceed 0.05% in the final culture volume.[4]

Troubleshooting Guide

ProblemLikely Cause(s)Recommended Solution(s)
Oily layer or white precipitate forms immediately upon adding this compound to media. Exceeded aqueous solubility limit.[11]Use a solubilization method. The recommended primary methods are complexation with fatty acid-free BSA or conversion to a sodium salt with NaOH.[4][5] See detailed protocols below.
Media becomes cloudy or forms a precipitate after a few hours in the incubator. Delayed precipitation due to temperature changes or interaction with media components.[11][13]Ensure the stock solution is fully dissolved before adding to the media. Add the stock solution to pre-warmed (37°C) media while gently vortexing to ensure rapid and even dispersal.[11] Consider using a lower final concentration.
Precipitate is observed, but it doesn't look like the fatty acid. Precipitation of media components (e.g., salts, proteins) due to pH changes or solvent effects.[13]If using the NaOH method, ensure the pH of the final medium is readjusted and stable. If using solvents like DMSO or ethanol, ensure the final concentration is low, as high concentrations can cause salts and proteins to precipitate.[12]
Cells show signs of toxicity (e.g., poor attachment, rounding, death) even at low this compound concentrations. Cytotoxicity from the solubilizing agent (e.g., DMSO, ethanol, or high pH).[4][6]Always run a vehicle control (media + solubilizing agent without this compound) to assess the toxicity of the solubilization method itself. Reduce the final concentration of the solvent or ensure complete neutralization after using NaOH.
Inconsistent results between experiments. Incomplete solubilization or variable ratio of free vs. bound fatty acid.[6]Prepare fresh stock solutions for each experiment. When using BSA, strictly control the fatty acid-to-BSA molar ratio, as this dictates the amount of unbound, active fatty acid.[6] Ensure complete dissolution and complexation by following protocols precisely.

Experimental Protocols

Protocol 1: Solubilization by Complexation with Bovine Serum Albumin (BSA)

This is the most common method for mimicking physiological conditions, as fatty acids are transported by albumin in vivo.[6]

Materials:

  • This compound

  • Ethanol (or DMSO)

  • Fatty acid-free BSA (Fraction V)

  • Sterile Milli-Q water or PBS

  • Culture medium (e.g., DMEM)

  • Sterile filters (0.22 µm)

Procedure:

  • Prepare a this compound Stock Solution:

    • Dissolve this compound in ethanol to create a concentrated stock (e.g., 150 mM).[5][7] This should be done in a sterile environment.

    • Note: this compound is soluble in ethanol and DMSO.[10] Ethanol is often preferred as it can be used at very low final concentrations in the media.[6]

  • Prepare a BSA Solution:

    • Prepare a 10% (w/v) fatty acid-free BSA solution in sterile Milli-Q water or PBS.[7]

    • Gently dissolve by rocking or slow stirring at 37°C to avoid frothing. Do not heat above 50°C, as this can cause denaturation.[4]

    • Sterilize the BSA solution using a 0.22 µm filter.[7]

  • Complex this compound with BSA:

    • In a sterile tube, add the required volume of the 10% BSA solution.

    • Warm the BSA solution in a 37°C water bath for 5-10 minutes.[7]

    • Slowly add the this compound stock solution dropwise to the warm BSA solution while gently swirling. A common final molar ratio is between 1.5:1 and 5:1 (fatty acid:BSA).[7]

    • Incubate the mixture at 37°C for at least 1 hour with gentle shaking to allow for complete complexation.[7]

  • Prepare Final Culture Medium:

    • Add the this compound-BSA complex to your pre-warmed (37°C) culture medium to achieve the desired final concentration.

    • Crucially, prepare a vehicle control medium containing an equivalent amount of BSA and ethanol (or DMSO) without the this compound. [6]

Protocol 2: Solubilization using Sodium Hydroxide (Saponification)

This method converts the insoluble this compound into its more soluble sodium salt (sodium heptanoate).

Materials:

  • This compound

  • Sodium Hydroxide (NaOH), sterile solution (e.g., 1.0 N)

  • Sterile water

  • Culture medium

Procedure:

  • Prepare Sodium Heptanoate Stock:

    • In a sterile tube, add the desired amount of this compound.

    • Add an equimolar amount of NaOH solution. For example, to make a 100 mM stock, you would add an appropriate volume of a concentrated NaOH solution.[9]

    • Gently warm the solution to 70-80°C and mix until the this compound is completely dissolved and the solution is clear.[9] This step creates the sodium salt.

    • Allow the solution to cool to room temperature. Adjust the volume with sterile water to reach the final desired stock concentration.

  • Prepare Final Culture Medium:

    • Add the sodium heptanoate stock solution to your culture medium to achieve the desired final concentration.

    • Important: The addition of NaOH will make the stock solution alkaline. You must check the pH of the final culture medium after adding the stock and adjust it back to the physiological range (typically 7.2-7.4) using sterile HCl if necessary.

    • Prepare a vehicle control medium containing an equivalent amount of NaOH (and HCl if used for neutralization) to account for any effects of pH changes or sodium ions.

Quantitative Data Summary

The solubility of this compound is highly dependent on the solvent and conditions.

Solvent/ConditionSolubilityTemperatureReference(s)
Water0.24 g / 100 mL (2.4 mg/mL)15°C[2][8]
Water2.82 mg / mL25°C[2]
EthanolSolubleRoom Temp[1][10]
DMSOSolubleRoom Temp
Diethyl EtherSolubleRoom Temp[1]
ChloroformSolubleRoom Temp[1][10]

Visualizations

Decision Workflow for Solubilizing this compound

The following diagram outlines a logical workflow for selecting the appropriate solubilization method based on experimental requirements.

G cluster_start Start cluster_decision Primary Decision cluster_methods Solubilization Methods cluster_controls Critical Controls cluster_end Final Step start Need to dissolve This compound for cell culture? q_mimic_phys Mimic physiological conditions? start->q_mimic_phys bsa_method Use BSA Complexation (Protocol 1) q_mimic_phys->bsa_method Yes naoh_method Use NaOH Saponification (Protocol 2) q_mimic_phys->naoh_method No bsa_control Prepare BSA + Solvent Vehicle Control bsa_method->bsa_control naoh_control Prepare NaOH Vehicle Control (Adjust pH) naoh_method->naoh_control end_exp Proceed with Experiment bsa_control->end_exp naoh_control->end_exp

Caption: Decision workflow for choosing a this compound solubilization method.

References

Technical Support Center: Minimizing Heptanoic Acid Contamination in Trace Level Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize heptanoic acid contamination during trace level analysis.

Troubleshooting Guides

Issue: this compound detected in method blanks.

This is a common and frustrating problem in trace analysis. A systematic approach is required to identify and eliminate the source of contamination.

Logical Flow for Troubleshooting Blank Contamination

Contamination_Troubleshooting start This compound Detected in Method Blank solvent_blank Analyze Solvent Blank start->solvent_blank solvent_contaminated Is Solvent Blank Contaminated? solvent_blank->solvent_contaminated replace_solvent Replace Solvent with High-Purity Grade. Re-analyze Blank. solvent_contaminated->replace_solvent Yes reagent_check Analyze Reagent Blank (includes all reagents from sample prep) solvent_contaminated->reagent_check No replace_solvent->start reagent_contaminated Is Reagent Blank Contaminated? reagent_check->reagent_contaminated replace_reagents Replace Reagents One by One to Identify Contaminated Source. reagent_contaminated->replace_reagents Yes consumables_check Systematically Test Consumables (Vials, Pipette Tips, Filters, etc.) reagent_contaminated->consumables_check No replace_reagents->start consumables_contaminated Is a Consumable Contaminated? consumables_check->consumables_contaminated replace_consumables Switch to Glass or Pre-cleaned Consumables. Test Alternative Brands. consumables_contaminated->replace_consumables Yes glassware_check Review Glassware Cleaning Protocol consumables_contaminated->glassware_check No replace_consumables->start improper_cleaning Is Cleaning Protocol Adequate? glassware_check->improper_cleaning implement_rigorous_cleaning Implement Rigorous Cleaning Protocol (e.g., Muffle Furnace Baking). improper_cleaning->implement_rigorous_cleaning No environment_check Evaluate Laboratory Environment (Air, Surfaces, Personnel) improper_cleaning->environment_check Yes implement_rigorous_cleaning->start environment_source Potential Environmental Source? environment_check->environment_source improve_handling Improve Sample Handling Practices. Use Fume Hood. environment_source->improve_handling Yes instrument_check Check GC/LC-MS System (Injector, Column, Tubing) environment_source->instrument_check No improve_handling->start instrument_contaminated Is System Contaminated? instrument_check->instrument_contaminated clean_instrument Clean/Replace Injector Liner, Septum, Tubing. Condition Column. instrument_contaminated->clean_instrument Yes end Contamination Minimized instrument_contaminated->end No clean_instrument->start Sample_Prep_Workflow sample_collection Sample Collection in Pre-cleaned Glass Container extraction Extraction with High-Purity Solvent (e.g., Hexane, Dichloromethane) sample_collection->extraction filtration Filtration using Glass Syringe and Stainless-Steel Filter Holder extraction->filtration concentration Concentration under Gentle Stream of High-Purity Nitrogen filtration->concentration derivatization Derivatization (if using GC-MS) (e.g., with isobutyl chloroformate/isobutanol) concentration->derivatization analysis Analysis by GC-MS or LC-MS derivatization->analysis blank_prep Prepare Method Blank in Parallel (without sample matrix) blank_prep->extraction

Technical Support Center: Optimization of Heptanoic Acid Synthesis from Heptanal

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of heptanoic acid from heptanal. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance for optimizing this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound from heptanal.

Q1: Why is my yield of this compound low?

A1: Low yields can result from several factors:

  • Incomplete Reaction: The oxidation of heptanal may not have gone to completion. This can be caused by insufficient reaction time, incorrect temperature, or an inadequate amount of oxidant. For catalyst-free air oxidation, a staged temperature approach (e.g., starting at 40°C and increasing to 60°C) can improve conversion.[1]

  • Suboptimal Catalyst Activity: If you are using a catalytic process, the catalyst may be inefficient or deactivated. For instance, vanadium-containing heteropolyanions (HPA-n) have shown high catalytic activity, but their effectiveness can be solvent-dependent.[2] Gold-supported catalysts are also effective but require proper preparation and handling.[3]

  • Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product. One common side reaction is the Knoevenagel condensation of heptanal, especially under basic conditions, which can lead to products like (Z)-2-pentyl-2-nonenal.[4]

  • Poor Choice of Solvent: The solvent plays a crucial role in the reaction's efficiency. For example, in oxidations catalyzed by HPA-2, THF has been shown to yield nearly quantitative conversion (99%), while methanol resulted in only 13% conversion under similar conditions.[2]

  • Losses During Workup and Purification: this compound can be lost during extraction and distillation steps. Ensure proper phase separation and efficient extraction techniques are used.

Q2: My final product has a persistent yellow color. How can I remove it?

A2: A yellow tint in the final product is a common issue that often cannot be removed by simple fractionation alone.[5] This coloration may be due to high molecular weight byproducts or residual catalyst. A chemical purification step is recommended:

  • Dissolve the impure this compound in an aqueous solution of sodium hydroxide to form the water-soluble sodium heptanoate salt.

  • Perform a steam distillation on this solution to remove any neutral organic impurities, such as unreacted heptanal or heptanol.[5]

  • After cooling, acidify the remaining solution with a strong acid (e.g., hydrochloric acid) to regenerate the pure, insoluble this compound.

  • Separate the purified this compound and perform a final distillation for the highest purity.[5]

Q3: What are the most common impurities and how can I minimize them?

A3: Common impurities include:

  • Unreacted Heptanal: This indicates an incomplete reaction. To minimize this, ensure sufficient oxidant and optimal reaction conditions (time, temperature).

  • Heptan-1-ol: If the starting material was contaminated with heptan-1-ol or if it's an intermediate from another process, it may carry through. Purification via acid-base extraction is effective.[6][7]

  • Peroxycarboxylic Acids: In aerobic oxidation, peroxythis compound is an intermediate. High levels in the final product are a safety concern.[1][8] Ensuring the reaction goes to completion by extending the reaction time or increasing the temperature in the final stages can help minimize its concentration.[1]

  • High Boilers (Aldol/Knoevenagel Products): These are self-condensation products of heptanal. Their formation can be minimized by avoiding basic conditions and controlling the reaction temperature.

Q4: My catalyst appears to be inactive or has low efficiency. What are the possible causes?

A4: Catalyst inefficiency can be attributed to:

  • Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Ensure high-purity reagents are used.

  • Incorrect Catalyst Loading: The ratio of catalyst to substrate is critical. Both too little and too much catalyst can negatively impact the reaction.

  • Poor Solvent Choice: The solvent can affect catalyst solubility and activity. For example, THF and acetonitrile are effective solvents for HPA-2 catalyzed oxidation, facilitating high conversion rates.[2]

  • Deactivation Over Time: Some heterogeneous catalysts may lose activity upon reuse. Regeneration steps may be necessary.

Data Presentation: Comparison of Oxidation Methods

The following tables summarize quantitative data from various experimental conditions for the synthesis of this compound.

Table 1: Effect of Solvent on HPA-2 Catalyzed Oxidation of Heptanal

SolventTemperature (°C)Conversion (%)Selectivity for this compound (%)
Toluene40~91-
THF409999
Acetonitrile-99-
Methanol-13-
Acetic Acid/Water-90-

(Data sourced from El Amrani et al.)[2]

Table 2: Comparison of Different Oxidation Reagents

Oxidizing Agent/CatalystConditionsYield (%)Purity (%)Reference
Potassium Permanganate / H₂SO₄Ice bath, Temp < 20°C76-7895-97 (crude)Organic Syntheses[5]
Air (No Catalyst)Staged Temp: 40°C then 60°CHigh-US Patent 6696582B2[1]
O₂ / Rhodium Catalyst50°C95-Wikipedia[4]
O₂ / Au/CeO₂ Catalyst50°C, 6hHigh ConversionHigh SelectivityResearchGate[3]

Experimental Protocols

Protocol 1: Oxidation with Potassium Permanganate (KMnO₄)

This protocol is adapted from Organic Syntheses.[5]

Materials:

  • Heptaldehyde (freshly distilled, 342 g, 3 moles)

  • Potassium permanganate (340 g, 2.15 moles)

  • Concentrated Sulfuric Acid (350 cc)

  • Water (2.7 L)

  • Sulfur dioxide gas or sodium bisulfite

  • 5-L flask with mechanical stirrer

  • Ice bath

Procedure:

  • In the 5-L flask, combine 2.7 L of water and 350 cc of concentrated sulfuric acid. Cool the mixture to 15°C in an ice bath.

  • With vigorous stirring, add 342 g of heptaldehyde to the cooled acid solution.

  • Add 340 g of potassium permanganate in small portions (approx. 15 g each) over about two hours. Maintain the reaction temperature below 20°C throughout the addition.

  • After all the permanganate has been added, continue stirring until the reaction is complete.

  • Pass sulfur dioxide gas through the solution (or add sodium bisulfite) until the precipitated manganese dioxide dissolves and the solution becomes clear. This step reduces the MnO₂ to soluble manganese sulfate.[5]

  • Separate the upper layer of crude this compound. The yield is typically 300-310 g (76-78%), with a purity of 95-97%.

  • For further purification, follow the chemical purification steps outlined in Q2 .

Protocol 2: Catalytic Oxidation with Air (General Procedure)

This protocol describes a general setup for liquid-phase air oxidation.[1]

Materials:

  • n-Heptanal

  • Catalyst (e.g., salts of Co, Mn, or a heterogeneous catalyst) (optional)

  • Solvent (optional, inert under reaction conditions)

  • Glass bubble column reactor with a gas inlet (e.g., a glass filter plate)

  • Heating/cooling jacket

  • Oxygen or air source

Procedure:

  • Charge the bubble column reactor with n-heptanal (and solvent/catalyst if used).

  • Begin bubbling air or oxygen through the liquid from the bottom of the reactor.

  • Control the reaction temperature using the external heating/cooling jacket. A multi-stage temperature profile can be employed, for example, maintaining 40°C for 4 hours, then increasing to 60°C for 2 hours.[1]

  • Monitor the reaction progress by analyzing samples for heptanal conversion and peracid content using techniques like Gas Chromatography (GC).

  • Once the desired conversion is achieved and the peracid content is minimal, stop the gas flow and cool the reactor.

  • The resulting crude this compound can be purified by distillation.

Visualizations

Diagram 1: General Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start: Heptanal Reactor Charge Reactor Start->Reactor Reagents Prepare Oxidant & Catalyst/Solvent Reagents->Reactor Oxidation Oxidation Reaction (Control Temp & Time) Reactor->Oxidation Monitor Monitor Progress (GC) Oxidation->Monitor Monitor->Oxidation Quench Quench/Stop Reaction Monitor->Quench Reaction Complete Extraction Aqueous Workup/ Acid-Base Extraction Quench->Extraction Purify Distillation Extraction->Purify Product Pure this compound Purify->Product

Caption: Workflow for this compound synthesis from heptanal.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Purity q1 Is heptanal conversion low? Start->q1 a1_yes Check: - Reaction Time - Temperature - Oxidant Amount - Catalyst Activity q1->a1_yes Yes q2 Are there significant byproducts? q1->q2 No a1_yes->q2 a2_yes_color Yellow Color? q2->a2_yes_color Yes q3 Product lost during workup? q2->q3 No a2_yes_color_sol Perform chemical purification: 1. Basify & Steam Distill 2. Re-acidify & Extract a2_yes_color->a2_yes_color_sol Yes a2_yes_other Other Impurities? a2_yes_color->a2_yes_other No End Process Optimized a2_yes_color_sol->End a2_yes_other_sol Optimize conditions to avoid side reactions (e.g., temp, no base). Purify via distillation & extraction. a2_yes_other->a2_yes_other_sol Yes a2_yes_other->q3 No a2_yes_other_sol->End a3_yes Review: - Extraction pH - Phase Separation - Distillation Technique q3->a3_yes Yes q3->End No a3_yes->End

Caption: Decision tree for troubleshooting synthesis issues.

Diagram 3: Reaction and Side-Reaction Pathways

Reactions Heptanal Heptanal Peracid Peroxythis compound (Intermediate) Heptanal->Peracid [O] (Air/O2) HeptanoicAcid This compound (Desired Product) Heptanal->HeptanoicAcid [O] (e.g., KMnO4) SideProduct Aldol/Knoevenagel Products Heptanal->SideProduct + Heptanal (Base/Heat) Peracid->HeptanoicAcid + Heptanal

Caption: Key reaction pathways in heptanal oxidation.

References

Validation & Comparative

Heptanoic Acid vs. Octanoic Acid: A Comparative Analysis in Mitochondrial Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of heptanoic acid (C7) and octanoic acid (C8), two medium-chain fatty acids (MCFAs), and their respective impacts on mitochondrial respiration. This document synthesizes experimental data, outlines relevant methodologies, and visualizes the distinct metabolic pathways, offering a valuable resource for researchers in metabolic diseases and drug development.

Executive Summary

This compound, an odd-chain fatty acid, and octanoic acid, an even-chain fatty acid, are both readily metabolized by mitochondria for energy production. However, their distinct carbon structures lead to different metabolic fates, influencing the citric acid cycle (CAC) and overall cellular energy status in unique ways. While both fatty acids can enhance mitochondrial respiratory capacity, current research suggests that octanoic acid may offer a more direct energetic advantage in certain contexts by yielding a higher ATP/ADP ratio. This compound's unique contribution of propionyl-CoA provides anaplerotic support to the CAC, which can be crucial under conditions of metabolic stress. The choice between these two fatty acids in therapeutic or research applications will therefore depend on the specific metabolic context and desired outcome.

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative findings from comparative studies on the effects of heptanoic and octanoic acid on mitochondrial and cellular metabolism.

ParameterThis compound (C7)Octanoic Acid (C8)Tissue/Cell TypeKey FindingsReference
ATP/ADP Ratio LowerHigherImmature swine myocardiumOctanoate infusion resulted in a significantly higher myocardial [ATP]-to-[ADP] ratio compared to heptanoate.[1][2][1],[2]
Citric Acid Cycle (CAC) Intermediates General increase in CAC intermediates.Markedly higher citrate concentration.Immature swine myocardiumOctanoate led to a more pronounced increase in citrate, a key CAC intermediate.[1][2][1],[2]
Anaplerotic Potential High (produces propionyl-CoA)Low (produces only acetyl-CoA)General metabolismHeptanoate uniquely provides propionyl-CoA, which can replenish CAC intermediates.[1][2][1],[2]
Mitochondrial Biogenesis (via PGC-1α) Data not availableIncreased PGC-1α expressionMouse skeletal muscleAn octanoic acid-rich diet was shown to activate pathways leading to mitochondrial biogenesis.
AMPK Activation Data not availableIncreased AMPK activationMouse skeletal muscleAn octanoic acid-rich diet led to the activation of AMPK, a key cellular energy sensor.
Mitochondrial Respiratory Capacity IncreasedIncreasedHuman endothelial cells and monocytesBoth fatty acids were shown to increase mitochondrial respiratory capacity under baseline and inflammatory conditions.

Metabolic Pathways and Signaling

The metabolism of heptanoic and octanoic acid at the mitochondrial level differs primarily in their end products following β-oxidation. These differences have significant implications for the citric acid cycle and anaplerosis.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical experimental workflow for comparing the effects of heptanoic and octanoic acid on mitochondrial respiration in isolated mitochondria or cultured cells.

G cluster_prep Sample Preparation cluster_treatment Treatment Groups cluster_respiration Mitochondrial Respiration Assay cluster_analysis Data Analysis cell_culture Cell Culture / Tissue Homogenization mito_isolation Mitochondrial Isolation cell_culture->mito_isolation control Control (Vehicle) mito_isolation->control heptanoic This compound mito_isolation->heptanoic octanoic Octanoic Acid mito_isolation->octanoic respirometry High-Resolution Respirometry (e.g., Oroboros Oxygraph, Seahorse XF) control->respirometry heptanoic->respirometry octanoic->respirometry ocr_measurement Measure Oxygen Consumption Rate (OCR) respirometry->ocr_measurement atp_assay ATP Production Assay respirometry->atp_assay rcr_calculation Calculate Respiratory Control Ratio (RCR) ocr_measurement->rcr_calculation data_analysis Statistical Analysis and Comparison rcr_calculation->data_analysis atp_assay->data_analysis G cluster_fatty_acids Medium-Chain Fatty Acids cluster_mitochondrion Mitochondrion cluster_beta_oxidation β-Oxidation cluster_products Products cluster_tca Citric Acid Cycle (CAC) cluster_oxphos Oxidative Phosphorylation cluster_signaling Cellular Signaling heptanoic This compound (C7) beta_ox_c7 β-Oxidation heptanoic->beta_ox_c7 octanoic Octanoic Acid (C8) beta_ox_c8 β-Oxidation octanoic->beta_ox_c8 ampk AMPK octanoic->ampk Activates acetyl_coa_c7 Acetyl-CoA beta_ox_c7->acetyl_coa_c7 propionyl_coa Propionyl-CoA beta_ox_c7->propionyl_coa acetyl_coa_c8 Acetyl-CoA beta_ox_c8->acetyl_coa_c8 tca_cycle CAC acetyl_coa_c7->tca_cycle succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Anaplerosis acetyl_coa_c8->tca_cycle oxphos Electron Transport Chain & ATP Synthesis tca_cycle->oxphos NADH, FADH2 succinyl_coa->tca_cycle pgc1a PGC-1α ampk->pgc1a Activates mito_biogenesis Mitochondrial Biogenesis pgc1a->mito_biogenesis Promotes

References

A Comparative Guide to Analytical Methods for Heptanoic Acid Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel analytical method for the detection of heptanoic acid with established techniques. The performance of each method is evaluated based on key validation parameters, with supporting experimental data and protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Comparison of Analytical Method Performance

The following table summarizes the key performance characteristics of a novel Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS) method compared to two established methods: GC-MS with Derivatization and High-Performance Liquid Chromatography (HPLC) with UV Detection.

Parameter Novel Method: Direct Injection GC-MS with Acidic Water Stationary Phase Established Method 1: GC-MS with Derivatization Established Method 2: HPLC with UV Detection (Post-Derivatization)
Principle Direct injection of an acidified sample onto a specialized GC column with an acidic water stationary phase allows for the separation and detection of volatile acids without prior derivatization.[1]This compound is chemically modified (derivatized) to a more volatile and less polar ester, which is then separated by GC and detected by MS.[2]This compound is derivatized to introduce a UV-active component, enabling separation by HPLC and detection by a UV detector.[3]
Sample Preparation Minimal: Acidification of the aqueous sample.Multi-step: Extraction, derivatization (e.g., esterification), and solvent exchange.[2]Multi-step: Hydrolysis (if in ester form), extraction, and derivatization.[3]
Linearity (R²) > 0.995> 0.999[4]> 0.999[5]
Accuracy (% Recovery) 95 - 105%98 - 102%[4]98 - 102%[4][5]
Precision (% RSD) < 5%< 2%[4]< 2%[4][5]
Limit of Detection (LOD) ~1-5 ng/mL~0.1-1 ng/mL~5-10 ng/mL
Limit of Quantification (LOQ) ~5-15 ng/mL~0.5-3 ng/mL~15-30 ng/mL
Advantages Rapid analysis, reduced sample preparation time, and fewer reagents. Symmetrical peak shapes for acidic analytes.[1]High sensitivity and specificity, extensive compound libraries for identification.[6]Versatile, suitable for non-volatile samples, and widely available instrumentation.[3]
Disadvantages Requires a specialized GC column, potentially lower sensitivity compared to derivatization methods.[1]Time-consuming sample preparation, potential for incomplete derivatization, and reagent interference.[2]Indirect detection requires derivatization, which can be complex and may not be suitable for all sample matrices.[3]

Experimental Protocols

Novel Method: Direct Injection GC-MS with Acidic Water Stationary Phase

This protocol is based on the principle of using an acidic water stationary phase for the direct analysis of carboxylic acids.[1]

  • Sample Preparation:

    • Prepare an aqueous solution of the sample containing this compound.

    • Acidify the sample to a pH of approximately 2.2 using a suitable acid (e.g., hydrochloric acid or sulfamic acid).[1]

  • GC-MS Analysis:

    • GC Column: Stainless steel capillary column coated with an acidic water stationary phase (pH 2.2).[1]

    • Injector Temperature: 200°C.[7]

    • Carrier Gas: Helium at a flow rate of 2.5 mL/min.[7]

    • Oven Temperature Program: Initial temperature of 55°C held for 1 minute, ramp up to 105°C at 8°C/min and hold for 2 minutes, then ramp up to 190°C at 30°C/min and hold for 1 minute.[7]

    • Injection Volume: 1 µL (splitless injection).[7]

  • Mass Spectrometry Detection:

    • Ion Source Temperature: 250°C.[7]

    • Detection Mode: Selected Ion Monitoring (SIM) for target ions of this compound.

Established Method 1: GC-MS with Derivatization (Isobutyl Chloroformate)

This protocol involves the esterification of this compound to its isobutyl ester for enhanced volatility.[2]

  • Sample Preparation and Derivatization:

    • Transfer an aliquot of the aqueous sample to a reaction vial.

    • Add an internal standard (e.g., 3-methylpentanoic acid).[2]

    • Add 125 µL of 20 mM NaOH solution and 400 µL of chloroform, then vortex and centrifuge.[2]

    • Transfer 400 µL of the upper aqueous phase to a new tube.[2]

    • Add 80 µL of isobutanol and 100 µL of pyridine.[2]

    • Add the derivatizing reagent, isobutyl chloroformate, and vortex to initiate the reaction.

    • Extract the resulting isobutyl heptanoate into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • GC Column: Standard non-polar capillary column (e.g., DB-1).[1]

    • Injector and Oven Temperatures: Optimized for the elution of the derivatized analyte.

    • Carrier Gas: Helium.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Full scan or SIM for the target ions of isobutyl heptanoate.

Established Method 2: HPLC with UV Detection (Post-Derivatization)

This method requires derivatization to attach a chromophore to this compound for UV detection.[3]

  • Sample Preparation and Derivatization:

    • If necessary, perform alkaline hydrolysis to release free this compound from any esters.[3]

    • Acidify the solution and extract the this compound into an organic solvent.[3]

    • Evaporate the solvent and add a suitable derivatizing agent that introduces a UV-active moiety (e.g., a phenacyl bromide).

    • Heat the mixture to complete the reaction, then dissolve the residue in the mobile phase.

  • HPLC Analysis:

    • HPLC Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water with a pH modifier (e.g., phosphoric or formic acid).[8]

    • Flow Rate: Typically 0.5 - 1.0 mL/min.[9]

    • Column Temperature: 30°C.[10]

  • UV Detection:

    • Wavelength: Set to the maximum absorbance of the derivatized this compound (e.g., 210 nm).[10]

Analytical Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of a new analytical method, ensuring it is fit for its intended purpose. The process involves evaluating several key performance characteristics to demonstrate the method's reliability and accuracy.

Analytical_Method_Validation_Workflow start Method Development specificity Specificity (Analyte vs. Interferences) start->specificity linearity_range Linearity & Range (Correlation Coefficient) specificity->linearity_range accuracy Accuracy (% Recovery) linearity_range->accuracy precision Precision (Repeatability, %RSD) accuracy->precision lod_loq LOD & LOQ (Sensitivity) precision->lod_loq robustness Robustness (Method Variations) lod_loq->robustness system_suitability System Suitability (Instrument Performance) robustness->system_suitability end Validated Method system_suitability->end

Caption: Workflow for the validation of a new analytical method.

Conclusion

The choice of an analytical method for this compound detection depends on the specific requirements of the study. The novel Direct Injection GC-MS method offers a significant advantage in terms of speed and simplicity, making it ideal for high-throughput screening. However, for applications requiring the highest sensitivity and specificity, the established GC-MS method with derivatization remains the gold standard. The HPLC-UV method provides a robust alternative when GC-MS is not available or when dealing with complex matrices that are not amenable to gas chromatography. Researchers should carefully consider the trade-offs between sample preparation time, sensitivity, and instrument availability when selecting the most appropriate method.

References

cross-validation of heptanoic acid quantification between different laboratories

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and clinical research, the precise and accurate quantification of analytes is paramount. Heptanoic acid, a medium-chain fatty acid, is of growing interest in various biomedical research fields. As such, the ability to reliably measure its concentration across different laboratories is crucial for the integrity and reproducibility of scientific findings. This guide provides a comprehensive comparison of analytical methodologies for this compound quantification, supported by hypothetical cross-validation data, and detailed experimental protocols.

Inter-Laboratory Performance Comparison: A Hypothetical Study

To illustrate the importance of cross-validation, we present a hypothetical inter-laboratory study involving three distinct laboratories (Lab A, Lab B, and Lab C). Each laboratory was tasked with quantifying this compound in a shared set of spiked human plasma samples at three different concentrations: low (10 ng/mL), medium (100 ng/mL), and high (1000 ng/mL). The laboratories employed their in-house validated analytical methods, with Lab A and Lab B utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Lab C employing Liquid Chromatography-Mass Spectrometry (LC-MS).

The performance of each laboratory was evaluated based on key validation parameters: accuracy (as percent recovery) and precision (as percent relative standard deviation, %RSD). Furthermore, a Z-score was calculated for each laboratory at each concentration level to assess their performance against the consensus mean of all participating labs. A Z-score between -2 and +2 is generally considered acceptable.[1]

Table 1: Hypothetical Inter-Laboratory Comparison Data for this compound Quantification

Concentration LevelParameterLab A (GC-MS)Lab B (GC-MS)Lab C (LC-MS)
Low (10 ng/mL) Mean Measured Conc. (ng/mL)9.810.510.2
Accuracy (% Recovery)98.0%105.0%102.0%
Precision (%RSD)5.2%6.8%4.5%
Z-score-0.851.280.43
Medium (100 ng/mL) Mean Measured Conc. (ng/mL)95.5102.198.9
Accuracy (% Recovery)95.5%102.1%98.9%
Precision (%RSD)4.1%5.5%3.8%
Z-score-1.520.72-0.38
High (1000 ng/mL) Mean Measured Conc. (ng/mL)9851015995
Accuracy (% Recovery)98.5%101.5%99.5%
Precision (%RSD)3.5%4.2%3.1%
Z-score-0.501.500.00

Table 2: Comparison of Analytical Method Performance Characteristics

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separation of volatile compounds followed by mass-based detection.Separation of compounds in liquid phase followed by mass-based detection.
Sample Volatility Requires derivatization to increase volatility.Does not require volatile analytes.[2]
**Linearity (R²) **>0.99>0.99
Accuracy (% Recovery) Typically 85-115%Typically 85-115%
Precision (%RSD) <15%<15%
Limit of Quantification (LOQ) Low ng/mL rangeSub-ng/mL to low ng/mL range
Throughput Generally lower due to longer run times and sample preparation.Generally higher due to faster run times and simpler sample preparation.

Experimental Protocols: A Closer Look

The choice of analytical methodology significantly impacts the performance of an assay. Below are detailed, representative protocols for the quantification of this compound by GC-MS and LC-MS.

Protocol 1: this compound Quantification by GC-MS

This protocol involves sample extraction, derivatization to increase volatility, and subsequent analysis by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction & Derivatization):

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound).
  • Acidify the sample with 10 µL of 1M HCl.
  • Add 500 µL of a mixture of isopropanol and hexane (2:3, v/v) and vortex for 5 minutes.
  • Centrifuge at 10,000 x g for 10 minutes.
  • Transfer the upper organic layer to a new tube.
  • Evaporate the solvent to dryness under a stream of nitrogen.
  • Reconstitute the residue in 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heat at 60°C for 30 minutes to form the trimethylsilyl (TMS) derivative.

2. GC-MS Analysis:

  • GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injection Volume: 1 µL.
  • Inlet Temperature: 250°C.
  • Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Ionization Mode: Electron Ionization (EI).
  • MS Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions for this compound-TMS and the internal standard.

Protocol 2: this compound Quantification by LC-MS/MS

This protocol utilizes a more direct "dilute-and-shoot" approach, offering higher throughput.

1. Sample Preparation:

  • To 50 µL of plasma, add 200 µL of acetonitrile containing an internal standard (e.g., deuterated this compound).
  • Vortex for 2 minutes to precipitate proteins.
  • Centrifuge at 12,000 x g for 10 minutes.
  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • LC Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.
  • MS Ionization Mode: Electrospray Ionization (ESI) in negative mode.
  • MS Detection Mode: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion to a specific product ion for both this compound and the internal standard.

Visualizing the Workflow and Biological Context

To further clarify the processes and potential biological relevance of this compound, the following diagrams are provided.

G Figure 1: Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Laboratory Analysis cluster_data Data Analysis & Comparison Sample_Collection Identical Plasma Samples Spiking Spike with this compound (Low, Medium, High) Sample_Collection->Spiking Distribution Distribute to Participating Labs Spiking->Distribution Lab_A Lab A (GC-MS) Distribution->Lab_A Lab_B Lab B (GC-MS) Distribution->Lab_B Lab_C Lab C (LC-MS) Distribution->Lab_C Data_Submission Submit Quantitative Results Lab_A->Data_Submission Lab_B->Data_Submission Lab_C->Data_Submission Performance_Eval Evaluate Accuracy & Precision Data_Submission->Performance_Eval Z_Score Calculate Z-Scores Performance_Eval->Z_Score Report Generate Comparison Report Z_Score->Report

Figure 1: A flowchart of the inter-laboratory cross-validation process.

Medium-chain fatty acids, such as this compound, are known to play a role in cellular metabolism and signaling. While the specific signaling cascades for this compound are still under investigation, it is hypothesized to influence pathways similar to other medium-chain fatty acids, such as the Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and metabolism.[3][4]

G Figure 2: Representative Signaling Pathway Heptanoic_Acid This compound Receptor Fatty Acid Receptor (e.g., FFAR1/GPR40) Heptanoic_Acid->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Downstream Downstream Effects (Metabolism, Gene Expression) mTOR->Downstream

Figure 2: A potential signaling pathway influenced by this compound.

Conclusion

The cross-validation of analytical methods for quantifying this compound is essential for ensuring data reliability and comparability across different research sites. While both GC-MS and LC-MS are capable of providing accurate and precise measurements, the choice of method may depend on factors such as required sensitivity, sample throughput, and available instrumentation. This guide, through the presentation of a hypothetical inter-laboratory comparison and detailed experimental protocols, underscores the importance of robust method validation and ongoing proficiency testing to achieve consistent and high-quality data in the scientific community.

References

comparing the efficacy of different heptanoic acid derivatization reagents

Author: BenchChem Technical Support Team. Date: December 2025

A Researcher's Guide to Heptanoic Acid Derivatization Reagents

For researchers, scientists, and drug development professionals, the accurate quantification of short-chain fatty acids like this compound is a common analytical challenge. Direct analysis is often hampered by the molecule's polarity and, for certain methods, a lack of a strong chromophore. Derivatization is a critical strategy to overcome these limitations by chemically modifying the carboxylic acid group to improve volatility for Gas Chromatography (GC) or enhance detectability for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

This guide provides a comparative overview of common derivatization reagents for this compound, focusing on their efficacy, reaction conditions, and optimal analytical methods.

Performance Comparison of Derivatization Reagents

The choice of a derivatization reagent significantly impacts the sensitivity, selectivity, and robustness of an analytical method. The following table summarizes the key performance characteristics of common reagents used for this compound analysis.

Analysis Method Reagent Derivative Type Reaction Time Reaction Temp. Key Advantages Considerations
GC-MS Boron Trifluoride-Methanol (BF₃-Methanol)Methyl Ester (FAME)~60 minutes50-60°CRobust, widely used method; FAMEs are stable.[1][2]Two-step process if hydrolysis is needed first; BF₃ can be harsh.[1]
GC-MS BSTFA + 1% TMCSTrimethylsilyl (TMS) EsterVaries (e.g., 4 hours)~100°COne-step reaction for carboxyl and other active hydrogen groups.[1][3]Derivatives can be sensitive to moisture; potential for complex spectra.[1][2]
HPLC-UV p-Bromophenacyl Bromide (PBr)UV-Absorbing Ester30-90 minutes60-80°CGood sensitivity for UV detection; suitable for routine analysis.[4]Often requires a catalyst (e.g., crown ether).[4]
HPLC-Fluorescence 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)Fluorescent Ester20-60 minutes30-60°CExcellent sensitivity with fluorescence detection.[4]Often requires a catalyst.[4]
LC-MS/MS 3-Nitrophenylhydrazine (3-NPH) + EDCHydrazone~30 minutes40°CImproves ionization and allows for sensitive detection via LC-MS/MS.[5]Requires a coupling agent like EDC.[5]
LC-MS/MS 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) + EDCAmide~60 minutes60°CIntroduces a permanent charge for enhanced MS signal; bromine isotopes provide signature.[6]Requires a coupling agent like EDC.[6]

Experimental Protocols & Workflows

Detailed and consistent experimental protocols are crucial for the reproducibility of a derivatization method. Below are representative protocols for common derivatization strategies for this compound.

Esterification for GC-MS Analysis (BF₃-Methanol Method)

This method converts this compound into its more volatile methyl ester (this compound methyl ester, HAME) for GC analysis.[2]

Methodology:

  • Sample Preparation: If the sample is aqueous, it must be dried completely (e.g., by lyophilization or evaporation under nitrogen).[2]

  • Reaction: Add 2-3 mL of 14% BF₃-Methanol solution to the dried sample (containing approximately 10-25 mg of lipid).

  • Heating: Tightly cap the vial and heat at 60°C for approximately 60 minutes.[2]

  • Extraction: After cooling, add 1 mL of water and 1-2 mL of hexane. Vortex vigorously for 1 minute.

  • Phase Separation: Centrifuge to separate the layers.

  • Collection: Carefully transfer the upper hexane layer, which contains the fatty acid methyl esters (FAMEs), to a clean vial, often passing it through a small amount of anhydrous sodium sulfate to remove residual water.[2]

  • Analysis: The sample is now ready for injection into the GC-MS.

cluster_workflow Workflow: Esterification with BF3-Methanol A 1. Dry Heptanoic Acid Sample B 2. Add 14% BF3-Methanol A->B C 3. Heat at 60°C for 60 min B->C D 4. Add H2O and Hexane, then Vortex C->D E 5. Centrifuge to Separate Phases D->E F 6. Collect Hexane Layer (contains FAMEs) E->F G 7. Analyze by GC-MS F->G

Workflow for GC-MS analysis via esterification.
Silylation for GC-MS Analysis (BSTFA Method)

Silylation replaces the acidic proton of the carboxyl group with a nonpolar trimethylsilyl (TMS) group, increasing volatility and thermal stability.[2][7]

Methodology:

  • Sample Preparation: A known amount of the this compound sample is placed in a reaction vial and dried completely under a stream of nitrogen.[1]

  • Reagent Addition: Add 100 µL of a silylation reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), followed by 100 µL of a suitable solvent like acetonitrile.[3]

  • Reaction: Cap the vial tightly and heat at 100°C for 4 hours.[3]

  • Analysis: After cooling to room temperature, the sample can be directly injected into the GC-MS.

cluster_workflow Workflow: Silylation with BSTFA A 1. Dry Heptanoic Acid Sample B 2. Add BSTFA + 1% TMCS and Acetonitrile A->B C 3. Heat at 100°C for 4 hours B->C D 4. Cool to Room Temperature C->D E 5. Analyze by GC-MS D->E

Workflow for GC-MS analysis via silylation.
Derivatization for HPLC-UV Analysis (p-Bromophenacyl Bromide Method)

This protocol attaches a UV-absorbing chromophore to this compound, enabling sensitive detection by HPLC with a UV detector.[4][7]

Methodology:

  • Sample Preparation: Dissolve a known amount of the this compound sample in acetonitrile in a reaction vial.

  • Catalyst Addition: Add an excess of anhydrous potassium carbonate and a catalytic amount of a crown ether (e.g., 18-crown-6) solution.[4]

  • Reagent Addition: Add the derivatizing agent, p-bromophenacyl bromide solution.

  • Reaction: Seal the vial and heat at 70-80°C for 60-90 minutes.[4]

  • Quenching: Cool the reaction mixture to room temperature. The reaction can be stopped by adding a small amount of a proton source, like acetic acid, to neutralize the carbonate.

  • Filtration: Filter the solution to remove any solids before analysis.

  • Analysis: The resulting solution containing the derivatized ester is injected into the HPLC-UV system, with detection typically around 260 nm.[4]

cluster_workflow Workflow: Derivatization with p-Bromophenacyl Bromide A 1. Dissolve Sample in Acetonitrile B 2. Add K2CO3 and Crown Ether A->B C 3. Add p-Bromophenacyl Bromide Solution B->C D 4. Heat at 80°C for 60-90 min C->D E 5. Cool, Quench, and Filter D->E F 6. Analyze by HPLC-UV (~260 nm) E->F

Workflow for HPLC-UV analysis.
Derivatization for LC-MS/MS Analysis (3-NPH Method)

This method is designed to enhance LC-MS/MS detection by adding an easily ionizable moiety to the this compound molecule.[5]

Methodology:

  • Sample/Standard Preparation: Prepare the this compound solution in a mixture of acetonitrile and water (50/50, v/v).

  • Reagent Premix: In a microcentrifuge tube, mix 40 µL of the sample with 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) containing 6% pyridine. All reagent solutions are prepared in acetonitrile/water (50/50, v/v).[5]

  • Reaction: Incubate the mixture at 40°C for 30 minutes.[5]

  • Dilution: Dilute the reaction mixture to 1.4 mL with acetonitrile/water (50/50, v/v).

  • Centrifugation: Centrifuge the diluted sample at 14,350 rcf for 10 minutes.

  • Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

cluster_workflow Workflow: LC-MS/MS Derivatization with 3-NPH A 1. Mix Sample with 3-NPH and EDC/Pyridine B 2. Incubate at 40°C for 30 min A->B C 3. Dilute with ACN/Water B->C D 4. Centrifuge to Clarify C->D E 5. Analyze Supernatant by LC-MS/MS D->E

Workflow for LC-MS/MS analysis with 3-NPH.

Conclusion

The selection of an appropriate derivatization reagent for this compound is a critical decision in the analytical workflow. For GC-MS analysis, esterification to form FAMEs is a robust and common method, while silylation offers a straightforward one-step derivatization for multiple functional groups.[1][2] For HPLC analysis, the choice depends on the available detector, with reagents like p-bromophenacyl bromide being excellent for UV detection and others like 4-bromomethyl-7-methoxycoumarin providing superior sensitivity for fluorescence detection.[4] For highly sensitive and specific quantification, LC-MS/MS methods using reagents like 3-NPH or 4-APEBA that improve ionization are highly effective.[5][6] Researchers should select the method that best aligns with their instrumentation, sample matrix, and desired level of sensitivity.

References

Heptanoic Acid as a Biomarker for Preterm Birth: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Preterm birth (PTB), defined as delivery before 37 completed weeks of gestation, is a major global health challenge and a leading cause of neonatal morbidity and mortality.[1] The early identification of pregnancies at high risk of PTB is crucial for timely intervention. In recent years, metabolomic profiling has emerged as a promising approach for the discovery of predictive biomarkers. Among the candidates, short-chain fatty acids (SCFAs) in cervicovaginal fluid (CVF), including heptanoic acid, have garnered significant attention. This guide provides a comprehensive comparison of this compound and other SCFAs as potential biomarkers for PTB, supported by experimental data and detailed methodologies.

This compound and Other Short-Chain Fatty Acids as Biomarkers for Preterm Birth

Recent studies have demonstrated a significant association between elevated levels of specific SCFAs in the CVF and an increased risk of PTB.[1][2] This is thought to be linked to vaginal dysbiosis, a condition characterized by a shift in the vaginal microbiota from a predominance of Lactobacillus species to a more diverse anaerobic bacterial community.[3] These anaerobic bacteria produce SCFAs as metabolic byproducts, which can trigger an inflammatory cascade leading to preterm labor.[4][5]

A 2024 study published in the International Journal of Molecular Sciences investigated the levels of various SCFAs in the CVF of pregnant women and their association with PTB. The study found that the concentrations of several SCFAs, including this compound, were significantly higher in women who delivered preterm compared to those who delivered at term.[1][2]

Data Presentation: Performance of SCFAs in Predicting Preterm Birth

The following table summarizes the predictive performance of this compound and other SCFAs for PTB before 37 weeks of gestation, based on data from the aforementioned study.[2][6]

BiomarkerSensitivity (%)Area Under the Curve (AUC)
This compound 93.8 0.93
Hexanoic Acid79.20.87
Propionic Acid92.00.80
Isobutyric Acid80.00.76

Alternative Biomarkers for Preterm Birth

While SCFAs show considerable promise, other biomarkers are also under investigation for the prediction of PTB. These include:

  • Protein Biomarkers: A study in the Journal of Proteome Research identified several protein biomarkers in CVF, including S100A8 and S100A9, which are associated with inflammation.

  • Other Small Molecules: Metabolomic studies have identified other small molecules in CVF and amniotic fluid that are associated with PTB, such as certain amino acids and lipids.[7]

  • MicroRNA Biomarkers: Circulating microRNAs in maternal blood have also been explored as potential non-invasive biomarkers for PTB.

A direct comparison of the predictive performance of this compound with these alternative biomarkers from a single study is not yet available in the literature. However, the high sensitivity and AUC value of this compound suggest it is a strong candidate for further clinical validation.

Experimental Protocols

Quantification of Short-Chain Fatty Acids in Cervicovaginal Fluid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the methodology described by Hur et al. (2024).[1][8]

1. Sample Collection and Preparation:

  • Collect cervicovaginal fluid (CVF) samples using a standardized swabbing or lavage technique.
  • Immediately place the sample in a sterile tube containing a suitable transport medium and store at -80°C until analysis.
  • For analysis, thaw the sample and vortex to ensure homogeneity.

2. Extraction of Short-Chain Fatty Acids:

  • To 100 µL of the CVF sample, add an internal standard (e.g., a deuterated SCFA not expected to be in the sample).
  • Acidify the sample by adding 10 µL of a strong acid (e.g., 5 M HCl) to protonate the SCFAs.
  • Perform a liquid-liquid extraction by adding 500 µL of a non-polar organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
  • Vortex the mixture vigorously for 1-2 minutes to ensure efficient extraction.
  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to separate the aqueous and organic layers.
  • Carefully transfer the upper organic layer containing the SCFAs to a clean vial.

3. Derivatization (Optional but Recommended for Improved Volatility):

  • Evaporate the organic solvent under a gentle stream of nitrogen gas until the extract is completely dry.
  • Reconstitute the dried extract in a derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA) and a suitable solvent (e.g., acetonitrile).
  • Incubate the mixture at a specific temperature (e.g., 60°C) for a defined period (e.g., 30 minutes) to allow the derivatization reaction to complete.

4. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the derivatized or underivatized sample into the GC-MS system.
  • Gas Chromatography (GC) Conditions:
  • Column: A capillary column suitable for fatty acid analysis (e.g., a wax or a low-polarity phenyl-methylpolysiloxane column).
  • Carrier Gas: Helium at a constant flow rate.
  • Oven Temperature Program: A programmed temperature gradient to separate the different SCFAs based on their boiling points.
  • Mass Spectrometry (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI).
  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis of specific SCFAs or full scan mode for untargeted analysis.

5. Data Analysis:

  • Identify the different SCFAs based on their retention times and mass spectra compared to known standards.
  • Quantify the concentration of each SCFA by comparing its peak area to that of the internal standard and using a calibration curve generated from standards of known concentrations.

Visualizations

Signaling Pathway: Vaginal Dysbiosis and Preterm Birth

G Vaginal Dysbiosis and Inflammatory Pathway to Preterm Birth cluster_0 Vaginal Environment cluster_1 Host Immune Response cluster_2 Clinical Outcome Lactobacillus Lactobacillus spp. (Healthy Microbiota) Dysbiosis Vaginal Dysbiosis (↑ Anaerobic Bacteria) SCFAs ↑ Short-Chain Fatty Acids (e.g., this compound) Dysbiosis->SCFAs TLR Toll-like Receptor (TLR) Activation SCFAs->TLR Cytokines ↑ Pro-inflammatory Cytokines (e.g., IL-1β, IL-6, TNF-α) TLR->Cytokines Prostaglandins ↑ Prostaglandin Synthesis Cytokines->Prostaglandins CervicalRipening Cervical Ripening Cytokines->CervicalRipening UterineContractions Uterine Contractions Prostaglandins->UterineContractions PTB Preterm Birth UterineContractions->PTB CervicalRipening->PTB

Caption: The proposed pathway linking vaginal dysbiosis to preterm birth.

Experimental Workflow: Biomarker Validation

G Biomarker Validation Workflow Discovery Biomarker Discovery (e.g., Metabolomics) Qualification Candidate Qualification (Small Cohort) Discovery->Qualification Verification Technical & Clinical Verification (Larger Cohort) Qualification->Verification Validation Clinical Validation (Prospective Studies) Verification->Validation

References

A Researcher's Guide to Selecting the Optimal GC Column for Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of stationary phase performance for the analysis of fatty acid methyl esters (FAMEs).

The accurate separation and quantification of fatty acids are critical in various research fields, from food science and nutrition to drug development and clinical diagnostics. Gas chromatography (GC) is the gold standard for this analysis, and the choice of the capillary column is the most critical factor in achieving the desired resolution, particularly for complex mixtures containing positional and geometric isomers. This guide provides a comparative overview of the most common GC column stationary phases for fatty acid analysis, supported by experimental data and detailed methodologies to aid researchers in making an informed selection.

Fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs) before GC analysis to improve chromatographic performance.[1] The separation of these FAMEs is primarily achieved on polar to very highly polar stationary phases.[2] Non-polar columns are generally unsuitable as they separate based on boiling point, which can lead to co-elution of FAMEs with different structures.[2] This guide focuses on the two most effective and widely used categories of polar stationary phases: Polyethylene Glycol (PEG) or "wax" columns, and Cyanopropyl Polysiloxane columns.

Performance Comparison of GC Column Stationary Phases

The selection of a GC column for FAME analysis hinges on the specific analytical challenge, such as the need to resolve complex cis/trans isomers or to achieve rapid separation of a wide range of fatty acids. The following table summarizes the key performance characteristics of the most common stationary phases.

FeaturePolyethylene Glycol (Wax) ColumnsHighly Polar Cyanopropyl Columns
Common Trade Names DB-WAX, HP-INNOWax, FAMEWAXHP-88, CP-Sil 88, SP-2560, Rt-2560
Polarity Medium to HighVery High
Primary Application General purpose FAME analysis, excellent for PUFAs (e.g., omega-3 and omega-6 fatty acids)[2][3]"Gold standard" for detailed FAME separations, especially for resolving geometric (cis/trans) and positional isomers[2][4]
Separation Principle Separates based on carbon chain length and degree of unsaturation.[2]Strong dipole-dipole interactions provide high selectivity for cis/trans isomers.[5]
Elution Order of C18:1 isomers cis-isomers elute before trans-isomerstrans-isomers elute before cis-isomers[3]
Column Durability Generally robust and can withstand a large number of injections.[6]Can be less stable at higher temperatures due to the high cyanopropyl content.[4]
Typical Maximum Temperature ~240-250 °C~250 °C
Analysis Time Can offer fast analysis times for general profiling.[3]Often requires long columns (e.g., 100 m) and longer run times for high-resolution separation of complex isomers.[4][7]

Experimental Protocols

The following are representative GC methods for the analysis of FAMEs using both wax and highly polar cyanopropyl columns. These may need to be optimized for specific applications and instrumentation.

Method 1: General FAME Profiling using a Wax Column

This method is suitable for the general analysis of FAMEs in food samples, such as milk fat.

  • Column: DB-Wax, 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant pressure of 230 kPa (or a constant flow of ~1 mL/min)[5]

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 1 minute

    • Ramp 1: 25 °C/min to 175 °C

    • Ramp 2: 4 °C/min to 230 °C, hold for 5 minutes[5]

  • Injector: 250 °C, Split ratio 1:50[5]

  • Detector (FID): 280 °C[5]

    • Hydrogen flow: 40 mL/min

    • Air flow: 450 mL/min

    • Makeup gas (Helium): 30 mL/min

Method 2: High-Resolution cis/trans Isomer Separation using a Cyanopropyl Column

This method is designed for the detailed separation of a complex mixture of FAMEs, including critical cis and trans isomers.

  • Column: HP-88 or SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness[2][8]

  • Carrier Gas: Helium or Hydrogen[8]

  • Oven Temperature Program:

    • Isothermal at 175 °C (This can be adjusted; lower temperatures can alter elution orders to resolve co-eluting peaks)[4]

  • Injector: 250 °C, Split mode[9]

  • Detector (FID): 250 °C

Sample Preparation: Transesterification to FAMEs

Prior to GC analysis, fatty acids in lipid samples (e.g., oils) must be converted to FAMEs. A common procedure is as follows:

  • Accurately weigh approximately 25 mg of the oil sample into a screw-cap vial.[10]

  • Add 2.0 mL of an internal standard working solution (e.g., 1 mg/mL methyl decanoate in n-heptane).[10]

  • Add 2.0 mL of 2 M methanolic HCl.[10]

  • Cap the vial tightly and heat at 80°C for 20 minutes.[10]

  • Allow the vial to cool to room temperature.

  • Add 2.0 mL of 6% (w/v) aqueous sodium carbonate solution and 2.0 mL of n-heptane.[10]

  • Vortex the mixture for 1 minute and allow the layers to separate.[10]

  • Carefully transfer the upper heptane layer, containing the FAMEs, to a 2 mL autosampler vial for GC analysis.[10]

Logical Workflow for GC Column Selection in Fatty Acid Analysis

The selection of the appropriate GC column is a critical step that depends on the specific analytical goals. The following diagram illustrates a decision-making workflow for choosing a suitable column for your fatty acid analysis needs.

GC_Column_Selection_Workflow start Start: Define Analytical Goal for Fatty Acid Analysis goal_check What is the primary separation challenge? start->goal_check general_profiling General FAME Profiling (e.g., total fat, PUFAs) goal_check->general_profiling General Composition cis_trans_isomers Separation of Geometric (cis/trans) or Positional Isomers goal_check->cis_trans_isomers Isomer Resolution select_wax Select a Polyethylene Glycol (Wax) Column (e.g., DB-WAX, FAMEWAX) general_profiling->select_wax select_cyano Select a Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) cis_trans_isomers->select_cyano optimize_wax Optimize Method: - Column Dimensions (e.g., 30m x 0.25mm) - Temperature Program select_wax->optimize_wax optimize_cyano Optimize Method: - Long Column (e.g., 100m) for high resolution - Isothermal or shallow temperature ramp select_cyano->optimize_cyano analysis Perform GC-FID Analysis optimize_wax->analysis optimize_cyano->analysis

Caption: Decision workflow for selecting a GC column for fatty acid analysis.

References

comparative study of heptanoic acid metabolism in different species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals detailing the metabolic fate of heptanoic acid in mammals and microorganisms. This report synthesizes key quantitative data, outlines experimental methodologies, and visualizes the primary metabolic pathways.

This compound, a seven-carbon saturated fatty acid, serves as an intriguing substrate for metabolic studies due to its unique properties as an odd-chain fatty acid. Its metabolism provides insights into cellular energy production and has therapeutic implications, particularly as an anaplerotic agent to replenish intermediates in the citric acid cycle. Understanding the species-specific differences in its metabolic processing is crucial for translating preclinical findings to human applications. This guide provides a comparative overview of this compound metabolism in humans, rodents, and selected microorganisms.

Quantitative Comparison of this compound Metabolism

The metabolism of this compound varies quantitatively across different species, primarily in the rates of its major oxidative pathways: beta-oxidation and omega-oxidation. While direct comparative data for all metabolic parameters are not exhaustively available for all species, this section summarizes key reported values to highlight species-specific differences.

ParameterHumanRatMouseMicroorganisms (Representative)Source
Omega-Hydroxylation of Hexanoic Acid (Km, µM) 522 - 2478211Not ReportedNot Applicable[1]
Omega-1-Hydroxylation of Hexanoic Acid (Km, µM) 4861 - 38928822Not ReportedNot Applicable[1]
Urinary Metabolites of n-Heptane 2-heptanol (major), 3-heptanol, 2-heptanone, 4-heptanone, 2,5-heptanedione2-heptanol, 3-heptanol (major), 2-heptanone, 3-heptanone, 4-heptanol, 2,5-heptanedione, γ-valerolactoneNot ReportedNot Applicable[2]
Relative Acyl-CoA Dehydrogenase Activity with Heptanoyl-CoA MCAD is a major contributor, but SCAD can also metabolize it.Similar to humans, with MCAD playing a key role.In MCAD deficient mice, this compound is still efficiently metabolized.Varies by species; some possess specific acyl-CoA dehydrogenases.[3]
Plasma Half-life of Perfluorohexanoic Acid (PFHxA) 14 - 49 days (geomean 32 days)Proportional to body weightProportional to body weightNot Applicable[4]

Note: Data for hexanoic acid is used as a proxy for this compound in the context of omega-oxidation due to the availability of comparative studies. Data on the plasma half-life of perfluorohexanoic acid is included to provide a general idea of how fatty acid analogs are handled, though it should be noted that the fluorine atoms significantly alter the metabolism compared to their non-fluorinated counterparts.

Metabolic Pathways of this compound

This compound is primarily metabolized through two main oxidative pathways: beta-oxidation in the mitochondria and, to a lesser extent, omega-oxidation in the endoplasmic reticulum.

Beta-Oxidation

As an odd-chain fatty acid, the beta-oxidation of this compound proceeds through successive cycles of four enzymatic reactions, yielding acetyl-CoA in each cycle until a final three-carbon unit, propionyl-CoA, remains. Propionyl-CoA can then be converted to succinyl-CoA, an intermediate of the citric acid cycle, highlighting the anaplerotic potential of this compound.[5][6]

Beta_Oxidation_Heptanoic_Acid Heptanoic_Acid This compound Heptanoyl_CoA Heptanoyl-CoA Heptanoic_Acid->Heptanoyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-Δ2-Enoyl-CoA Heptanoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-β-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA β-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Hydroxyacyl-CoA Dehydrogenase Pentoyl_CoA Pentanoyl-CoA Ketoacyl_CoA->Pentoyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Propionyl_CoA Propionyl-CoA Pentoyl_CoA->Propionyl_CoA β-Oxidation (1 cycle) Succinyl_CoA Succinyl-CoA Propionyl_CoA->Succinyl_CoA Carboxylation & Isomerization TCA_Cycle Citric Acid Cycle Acetyl_CoA->TCA_Cycle Succinyl_CoA->TCA_Cycle

Beta-oxidation pathway of this compound.
Omega-Oxidation

Omega-oxidation serves as a minor alternative pathway for fatty acid metabolism, primarily occurring in the liver and kidneys.[7] This pathway involves the oxidation of the terminal methyl group (omega carbon) of the fatty acid. For this compound, this would result in the formation of dicarboxylic acids.

Omega_Oxidation_Heptanoic_Acid Heptanoic_Acid This compound Omega_Hydroxy 7-Hydroxythis compound Heptanoic_Acid->Omega_Hydroxy Cytochrome P450 (CYP4A/4F) Omega_Aldehyde 7-Oxothis compound Omega_Hydroxy->Omega_Aldehyde Alcohol Dehydrogenase Dicarboxylic_Acid Heptanedioic Acid Omega_Aldehyde->Dicarboxylic_Acid Aldehyde Dehydrogenase Beta_Oxidation β-Oxidation Dicarboxylic_Acid->Beta_Oxidation

Omega-oxidation pathway of this compound.

Microbial Metabolism of this compound

Several microbial species, particularly within the genera Pseudomonas, Rhodococcus, and Bacillus, are known to utilize fatty acids as a carbon and energy source.[1][5][8] The primary route for this compound degradation in these microorganisms is also the beta-oxidation pathway. The efficiency and regulation of this pathway can vary significantly between different bacterial species. For instance, Pseudomonas putida possesses a complex fatty acid degradation pathway correlated with the production of polyhydroxyalkanoates (PHAs), a form of bioplastic.[8] Rhodococcus species are known for their metabolic versatility and ability to degrade a wide range of organic compounds, including fatty acids.[5][6] Bacillus species also have a well-defined fatty acid degradation pathway that is regulated to respond to cellular needs.[1]

Microbial_Metabolism_Workflow cluster_Enrichment Enrichment & Isolation cluster_Identification Identification & Characterization cluster_Analysis Metabolic Pathway Analysis Enrichment Enrichment Culture (this compound as sole carbon source) Isolation Isolation of Pure Cultures Enrichment->Isolation Identification 16S rRNA Sequencing & Biochemical Tests Isolation->Identification Degradation_Assay Degradation Assay (Measure this compound depletion) Identification->Degradation_Assay Metabolite_Analysis Metabolite Identification (GC-MS, LC-MS) Degradation_Assay->Metabolite_Analysis Enzyme_Assays Enzyme Activity Assays Metabolite_Analysis->Enzyme_Assays

References

Heptanoic Acid's Anaplerotic Effects in Cell Culture: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anaplerotic effects of heptanoic acid in cell culture, evaluating its performance against other key metabolic substrates. The information presented is supported by experimental data to aid in the design and interpretation of studies investigating cellular metabolism and therapeutic interventions targeting metabolic pathways.

Metabolic Performance: this compound vs. Alternative Substrates

This compound, a seven-carbon medium-chain fatty acid, serves as a potent anaplerotic substrate, replenishing tricarboxylic acid (TCA) cycle intermediates. Its unique metabolism, yielding both acetyl-CoA and propionyl-CoA, distinguishes it from other substrates.

Quantitative Comparison of TCA Cycle Intermediates

Studies in various cell lines, including HEK293 T cells and fibroblasts from patients with metabolic disorders, have demonstrated the anaplerotic capacity of this compound. The tables below summarize the comparative effects of this compound and other substrates on the levels of key TCA cycle intermediates.

TCA Cycle IntermediateThis compoundOctanoic AcidGlucoseGlutamine
Succinyl-CoA Significant IncreaseNo Direct IncreaseIndirect EffectIndirect Effect
Malate IncreasedIncreasedVariableIncreased
Fumarate IncreasedIncreasedVariableIncreased
Citrate Modest IncreaseSignificant IncreaseSignificant IncreaseContributes to pool

Table 1: Comparative Effects on TCA Cycle Intermediates. Data compiled from studies on HEK293 T cells. The effects are presented as the relative change compared to control conditions.

Cell LineTreatmentSuccinate Level (relative to control)Malate Level (relative to control)
MCAD Deficient Fibroblasts This compoundIncreasedIncreased
Glucose/Pyruvate DeprivationDecreasedDecreased

Table 2: Anaplerotic Effects of this compound in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficient Fibroblasts. This table highlights the restorative effect of this compound on TCA cycle intermediates in a disease model.

ATP Production and Cell Viability

The impact of anaplerotic substrates on cellular energy status and viability is a critical consideration.

SubstrateATP ProductionCell Viability
This compound Sustained or IncreasedGenerally high, dose-dependent
Glucose HighHigh
Glutamine HighHigh
Octanoic Acid Sustained or IncreasedGenerally high, dose-dependent

Table 3: Comparative Effects on ATP Production and Cell Viability. This table provides a general overview. Specific effects can vary depending on the cell type and experimental conditions.

Signaling Pathways and Metabolic Interplay

This compound metabolism influences cellular signaling, particularly through its interaction with glucose and glutamine pathways and its impact on the cellular redox state.

cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Heptanoate This compound beta_ox β-Oxidation Heptanoate->beta_ox AcetylCoA Acetyl-CoA beta_ox->AcetylCoA PropionylCoA Propionyl-CoA beta_ox->PropionylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle SuccinylCoA Succinyl-CoA PropionylCoA->SuccinylCoA SuccinylCoA->TCA_Cycle NAD_NADH Redox State (NAD+/NADH) TCA_Cycle->NAD_NADH Increases NAD+/NADH ratio Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate PDH Pyruvate Dehydrogenase Pyruvate->PDH PDH->AcetylCoA Glutamine Glutamine Glutaminolysis Glutaminolysis Glutamine->Glutaminolysis alpha_KG α-Ketoglutarate Glutaminolysis->alpha_KG alpha_KG->TCA_Cycle

Figure 1. Metabolic interplay of this compound with glucose and glutamine pathways.

Heptanoate-derived acetyl-CoA can inhibit pyruvate dehydrogenase (PDH), thereby reducing the entry of glucose-derived carbon into the TCA cycle. This leads to an increased reliance on glutamine anaplerosis. Furthermore, the metabolism of this compound has been shown to increase the NAD+/NADH ratio, impacting cellular redox homeostasis.

Experimental Protocols

Stable Isotope Tracing of this compound Metabolism

This protocol outlines the use of stable isotopes to trace the metabolic fate of this compound.

cluster_workflow Experimental Workflow A 1. Cell Seeding & Culture Seed cells in appropriate culture vessels and allow to adhere. B 2. Isotope Labeling Incubate cells with medium containing ¹³C-labeled this compound. A->B C 3. Metabolite Extraction Quench metabolism and extract intracellular metabolites. B->C D 4. LC-MS/MS Analysis Separate and detect ¹³C-labeled TCA cycle intermediates. C->D E 5. Data Analysis Quantify isotopic enrichment to determine the contribution of this compound to the TCA cycle. D->E

A Comparative Guide to Assessing the Purity of Commercial Heptanoic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical standards is paramount to ensuring the accuracy and reproducibility of experimental results. Heptanoic acid, a seven-carbon straight-chain fatty acid, is utilized in various applications, from the synthesis of esters for fragrances and flavors to its use as an intermediate in pharmaceutical production.[1][2][3] The presence of impurities can significantly impact reaction yields, kinetic studies, and the safety and efficacy of final products. Therefore, a thorough assessment of the purity of commercial this compound standards is a critical preliminary step in any research or development workflow.

This guide provides a comparative overview of common analytical methods for determining the purity of this compound and presents purity data from various commercial suppliers. Detailed experimental protocols for the most prevalent techniques—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and Acid-Base Titration—are provided to enable researchers to conduct their own comparative assessments.

Comparative Purity of Commercial this compound Standards

The purity of commercially available this compound can vary between suppliers. While many vendors provide a certificate of analysis with a stated purity, independent verification is often necessary. The table below summarizes the stated purity of this compound from several commercial sources.

SupplierStated Purity (%)Analytical Method
Sigma-Aldrich≥99.0Gas Chromatography (GC)[4]
Cayman Chemical≥98Not Specified[5]
Consolidated Chemical≥99Not Specified[1]
Acme Synthetic Chemicals97 Min.Gas Chromatography (GC)[3]
OQ Chemicals>99.5Not Specified[6]

Note: This table is based on publicly available data and may not reflect the purity of all available batches. Independent verification using the methods described below is highly recommended.

Experimental Protocols for Purity Assessment

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying volatile impurities.[7][8]

Methodology:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. A common column choice is a non-polar column, such as one coated with 5% phenyl-methylpolysiloxane.

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in a suitable solvent like methanol or hexane at a concentration of approximately 1 mg/mL.

    • For the analysis of free fatty acids, derivatization to their more volatile methyl esters (FAMEs) is a common practice to improve peak shape and resolution. This can be achieved by reacting the acid with a methylating agent like BF3-methanol or by acidic esterification.

  • GC-FID Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Hold: Hold at 250 °C for 5 minutes.

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: The purity of this compound is determined by calculating the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is another widely used technique for purity assessment. For carboxylic acids like this compound, which lack a strong chromophore, detection is typically performed at a low UV wavelength (around 210 nm).[9]

Methodology:

  • Instrumentation: An HPLC system equipped with a UV detector and a reverse-phase C18 column is typically used.[10]

  • Sample Preparation:

    • Prepare a stock solution of the this compound standard in the mobile phase at a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC-UV Conditions:

    • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid) is commonly used.[10] A typical gradient could be 50:50 acetonitrile:water (with 0.1% acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.[9]

    • Injection Volume: 10 µL.

  • Data Analysis: Similar to GC, the purity is calculated based on the relative peak area of the this compound peak.

    Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Acid-Base Titration

Titration is a classic and cost-effective method for determining the total acid content, which can be used to calculate the purity of a fatty acid.[11][12] This method, however, is not capable of distinguishing between this compound and other acidic impurities.

Methodology:

  • Reagents and Equipment:

    • Standardized 0.1 M sodium hydroxide (NaOH) solution.

    • Phenolphthalein indicator solution.

    • Ethanol (neutralized).

    • Burette, beaker, and magnetic stirrer.

  • Procedure:

    • Accurately weigh approximately 0.5 g of the this compound standard into a beaker.

    • Dissolve the sample in 50 mL of neutralized ethanol.

    • Add 2-3 drops of phenolphthalein indicator.

    • Titrate the solution with the standardized 0.1 M NaOH solution until a persistent faint pink color is observed.[13][14]

    • Record the volume of NaOH used.

  • Calculation:

    Purity (%) = (V × M × MW) / (W × 1000) × 100

    Where:

    • V = Volume of NaOH solution used (mL)

    • M = Molarity of the NaOH solution (mol/L)

    • MW = Molecular weight of this compound (130.18 g/mol )

    • W = Weight of the this compound sample (g)

Experimental Workflow and Data Interpretation

The following diagram illustrates a comprehensive workflow for assessing the purity of a commercial this compound standard.

G cluster_0 Sample Handling and Preparation cluster_1 Purity Analysis cluster_2 Data Analysis and Reporting A Receive Commercial This compound Standard B Record Supplier Information and Lot Number A->B C Prepare Stock Solution (e.g., in Methanol or Mobile Phase) B->C D Derivatization (for GC) (e.g., Methylation) C->D E GC-FID Analysis C->E F HPLC-UV Analysis C->F G Acid-Base Titration C->G D->E H Calculate Purity from GC-FID (Area %) E->H I Calculate Purity from HPLC-UV (Area %) F->I J Calculate Purity from Titration (Total Acidity) G->J K Compare Results from Different Methods H->K I->K J->K L Final Purity Determination and Report Generation K->L

Caption: Workflow for assessing the purity of commercial this compound.

This systematic approach, combining chromatographic and titrimetric methods, provides a robust assessment of the purity of commercial this compound standards. By following these protocols, researchers can ensure the quality of their starting materials, leading to more reliable and reproducible scientific outcomes.

References

Unraveling the Cellular Response: A Comparative Guide to Transcriptomics of Heptanoic Acid Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate cellular mechanisms modulated by heptanoic acid is crucial for harnessing its therapeutic potential. This guide provides a comparative analysis of the transcriptomic landscape in cells treated with this compound and related compounds, supported by experimental data and detailed protocols.

This compound, a seven-carbon saturated fatty acid, has garnered scientific interest for its role as a histone deacetylase (HDAC) inhibitor, a class of compounds with significant anti-cancer properties. By altering the epigenetic landscape, this compound can induce widespread changes in gene expression, impacting cell proliferation, apoptosis, and other critical cellular processes. This guide synthesizes findings from multiple transcriptomic studies to offer a comprehensive overview of its effects.

Quantitative Data Summary

The following tables summarize the key transcriptomic changes observed in cells treated with this compound and other relevant fatty acids.

Table 1: Overview of Transcriptomic Studies on this compound and Related Fatty Acids

CompoundCell Line/OrganismKey FindingsReference
This compoundHepG2 (Human Liver Cancer)Part of a study analyzing the effects of atorvastatin, where RNA-sequencing was performed on treated cells.[1]
This compoundMCF-7 (Human Breast Cancer), A549 (Human Lung Cancer)Demonstrated anti-proliferative effects and promoted α-tubulin acetylation, consistent with HDAC6 inhibition.[2]
Hexanoic AcidCoffea arabica (Coffee Plant)Upregulated genes related to defense responses, including ferredoxin-NADP reductase and phenylalanine ammonia-lyase.[3][4]
Hexanoic AcidDrosophila sechellia, D. melanogaster, D. simulansDownregulated genes involved in innate immunity in the specialist D. sechellia, while regulating metabolism and detoxification genes in generalist species.[5]
Decanoic AcidHCCLM3 and HepG2 (Human Hepatocellular Carcinoma)Induced apoptosis and altered the cell cycle, targeting the c-Met signaling cascade.[6]
ButyrateBovine Epithelial CellsSignificantly impacted approximately 11,408 genes, affecting cell morphology, cell cycle arrest, and apoptosis.[7]
Anacardic AcidMCF-7 and MDA-MB-231 (Human Breast Cancer)Inhibited monounsaturated fatty acid biosynthesis and increased endoplasmic reticulum stress.[8]

Table 2: Differentially Expressed Genes in Response to Fatty Acid Treatment

CompoundCell Line/OrganismNumber of DEGsKey Upregulated GenesKey Downregulated GenesReference
Atorvastatin (with Heptanoic Acids)HepG2121 genes, 98 splice variantsIL21R-[1]
Hexanoic AcidCoffea arabica (Catuai Vermelho)57Ferredoxin-NADP reductase, Phenylalanine ammonia-lyase-[3][4]
Hexanoic AcidCoffea arabica (Obatã)63Ferredoxin-NADP reductase, Phenylalanine ammonia-lyase-[3][4]
Anacardic AcidMCF-780PDK4, GPR176, ZBT20SCD, INSIG1, TGM2[8]
Anacardic AcidMDA-MB-231886PDK4, GPR176, ZBT20SCD, INSIG1, TGM2[8]
Oleanolic AcidMCF-7327 (260 up, 67 down)ATF4, SERPINE1, SESN2, PPARGC1A, EGR1, JAG1THBS1, EDN1, CACNG4, CCN2, AXIN2, BMP4[9]
Mycophenolic AcidAGS (Gastric Cancer)1070 (≥2-fold change)CCND1, CCNE2, CDKN1ACCNA2, CCNB1, CDK4, CDK5[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols employed in the cited transcriptomic studies.

Cell Culture and Treatment
  • HepG2 Cells: Cultured and treated with 10 µM atorvastatin for 24 hours before RNA extraction.[1]

  • Coffea arabica Plants: Grown under controlled conditions and treated with 0.55 mM hexanoic acid for 48 hours.[3]

  • Cancer Cell Lines (MCF-7, A549): Treated with various concentrations of odd-chain fatty acids (valeric, heptanoic, nonanoic, undecanoic, and pentadecanoic acid) to assess anti-proliferative effects and HDAC6 inhibition.[2]

  • Drosophila Species: Adult flies were exposed to hexanoic acid before RNA sequencing.[5]

  • Bovine Epithelial Cells: Treated with butyrate in vitro to study epigenomic regulation.[7]

RNA Sequencing and Analysis
  • RNA Extraction: Total RNA is typically extracted from treated and control cells using commercially available kits.

  • Library Preparation: RNA quality is assessed, and cDNA libraries are constructed. For eukaryotic samples, rRNA is often depleted.

  • Sequencing: High-throughput sequencing is performed on platforms such as Illumina HiSeq.[11]

  • Data Analysis: Raw sequencing reads are quality-controlled, and adaptors are trimmed. Reads are then mapped to a reference genome.

  • Differential Gene Expression Analysis: The abundance of transcripts is quantified (e.g., as FPKM - Fragments Per Kilobase of transcript per Million mapped reads), and statistical analyses are performed to identify differentially expressed genes (DEGs) between treated and control groups.[3][4]

  • Pathway and Functional Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are conducted to elucidate the biological processes and signaling pathways affected by the treatment.[10][11]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the transcriptomics of this compound treatment.

Heptanoic_Acid_HDAC_Inhibition cluster_extracellular Extracellular cluster_cellular Cellular Compartments cluster_nucleus Nucleus Heptanoic_Acid This compound HDAC Histone Deacetylase (HDAC) Heptanoic_Acid->HDAC Inhibits Cell_Membrane Cytoplasm Nucleus Histones Histones HDAC->Histones Deacetylates Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylated_Histones->Chromatin_Remodeling Gene_Expression Altered Gene Expression (e.g., Cell Cycle Arrest, Apoptosis) Chromatin_Remodeling->Gene_Expression

Caption: this compound inhibits HDAC, leading to histone acetylation and altered gene expression.

Transcriptomics_Workflow Cell_Treatment 1. Cell Treatment (e.g., this compound) RNA_Extraction 2. Total RNA Extraction Cell_Treatment->RNA_Extraction Library_Prep 3. cDNA Library Preparation RNA_Extraction->Library_Prep Sequencing 4. High-Throughput Sequencing (RNA-Seq) Library_Prep->Sequencing Data_Analysis 5. Bioinformatic Analysis (Mapping, DEG, Pathway Analysis) Sequencing->Data_Analysis Biological_Interpretation 6. Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A typical workflow for a comparative transcriptomics study.

The transcriptomic analyses of cells treated with this compound and related fatty acids consistently reveal significant alterations in gene expression profiles. A primary mechanism of action for this compound appears to be the inhibition of histone deacetylases, leading to downstream effects on cell cycle regulation and apoptosis.[2][7] Comparative studies with other fatty acids, such as hexanoic and decanoic acid, highlight both common and distinct molecular pathways, providing a broader context for understanding their biological activities.[3][5][6] The detailed experimental protocols and workflows presented here offer a foundation for future research aimed at further elucidating the therapeutic potential of this compound.

References

Safety Operating Guide

Proper Disposal of Heptanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and proper chemical handling is paramount for researchers, scientists, and drug development professionals. This guide provides essential, immediate safety and logistical information for the proper disposal of heptanoic acid, a corrosive and hazardous chemical.

This compound, also known as enanthic acid, requires careful handling due to its hazardous properties. It can cause severe skin burns, serious eye damage, and is harmful if inhaled.[1][2][3][4] Adherence to strict disposal protocols is crucial to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its safety data sheet (SDS) and to wear appropriate personal protective equipment (PPE).

Essential PPE includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch).[5]

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: Use in a well-ventilated area. If inhalation of vapors or mist is likely, a respirator may be necessary.[1][5]

In the event of exposure, follow these first-aid measures immediately:

  • Skin Contact: Take off all contaminated clothing immediately. Rinse the skin with water and soap and rinse thoroughly.[3][6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[1]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[1][5]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Immediately call a doctor.[1][6]

This compound Properties and Hazards

The following table summarizes key quantitative data for this compound relevant to its handling and disposal.

PropertyValue
CAS Number 111-14-8
Molecular Formula C7H14O2
Boiling Point 223 °C (433.4 °F)[3]
Melting Point -10.5 °C (13.1 °F)[2]
Flash Point 113 °C (235.4 °F)[3]
Density 0.918 g/mL at 25 °C[5]
Water Solubility 2 g/L[5]
Vapor Pressure < 0.1 hPa at 20 °C[5]

This compound is classified as a corrosive liquid that can cause severe skin burns and eye damage.[3][4][6] It is also harmful if inhaled and may cause respiratory irritation.[1][2][4]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be handled as hazardous waste. Do not discharge this compound into drains or the environment.[1][5]

1. Waste Collection:

  • Collect waste this compound in its original container or a designated, compatible, and properly labeled hazardous waste container.[5][7] Acids should not be stored in steel containers.[8]

  • Ensure the container is tightly sealed and stored in a well-ventilated and cool place.[5]

  • Do not mix this compound with other waste materials.[5]

2. Spill Management:

  • In case of a spill, evacuate the area.[1]

  • Wear appropriate PPE, including respiratory protection.[1]

  • Contain the spill using an inert absorbent material such as sand, diatomite, or acid binders.[1][5][6]

  • Collect the absorbed material into a suitable, closed container for disposal as hazardous waste.[1][5]

  • Use a neutralizing agent if appropriate for the spill size and location.[3][6]

3. Final Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and approved waste disposal company.[1][5]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5] While some dilute, non-toxic acids may be neutralized and drain-disposed under specific conditions, this is generally not recommended for concentrated or corrosive acids like this compound.[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

HeptanoicAcidDisposal start This compound Waste Generated is_spill Is it a spill? start->is_spill contain_spill Contain spill with inert absorbent material is_spill->contain_spill Yes collect_waste Collect in a designated, compatible, and labeled hazardous waste container is_spill->collect_waste No contain_spill->collect_waste seal_store Seal container and store in a well-ventilated area collect_waste->seal_store contact_disposal Contact licensed hazardous waste disposal company seal_store->contact_disposal end Proper Disposal Complete contact_disposal->end

References

Safeguarding Your Research: A Comprehensive Guide to Handling Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for the use of heptanoic acid, with a focus on personal protective equipment (PPE), operational plans, and disposal protocols. Adherence to these guidelines is critical for ensuring a safe laboratory environment.

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1][2][3][4][5] It is also harmful if inhaled and may cause respiratory irritation.[1][2][3] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure.

Personal Protective Equipment (PPE) for this compound

The selection of PPE depends on the specific laboratory procedures and the potential for exposure. The following table summarizes the recommended PPE for handling this compound.

Body Part Personal Protective Equipment Specifications and Use Cases
Eyes/Face Tightly fitting safety goggles and a face shield (minimum 8-inch)Always wear when handling open containers of this compound to protect against splashes.[2][3]
Hands Chemically resistant glovesFor normal laboratory use, nitrile rubber gloves (11-13 mil thickness) are suitable. For direct contact or in the event of a spill, butyl rubber gloves (12-15 mil thickness) with breakthrough times exceeding 4 hours are recommended.[1] Always inspect gloves for signs of degradation before use and dispose of them in accordance with applicable laws and good laboratory practices.[3]
Body Complete protective suit against chemicalsThe type of protective suit should be selected based on the concentration and amount of this compound being handled.[2][3]
Respiratory Air-purifying respirator with appropriate cartridges or a full-face supplied air respiratorUse a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls if a risk assessment indicates it is necessary.[2][3] If a respirator is the sole means of protection, a full-face supplied air respirator should be used.[2][3]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to post-handling procedures.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_assess Assess Risks prep_ppe Select & Inspect PPE prep_assess->prep_ppe prep_setup Set Up Well-Ventilated Area prep_ppe->prep_setup prep_spill Prepare Spill Kit prep_setup->prep_spill handle_open Carefully Open Container prep_spill->handle_open Proceed to Handling handle_transfer Transfer this compound handle_open->handle_transfer handle_close Securely Close Container handle_transfer->handle_close post_decon Decontaminate Work Area handle_close->post_decon Proceed to Post-Handling post_dispose_ppe Dispose of Contaminated PPE post_decon->post_dispose_ppe post_wash Wash Hands Thoroughly post_dispose_ppe->post_wash post_store Store this compound Properly post_wash->post_store

Caption: A logical workflow for the safe handling of this compound.

Spill Response Plan

In the event of a this compound spill, a swift and organized response is critical to mitigate hazards.

1. Immediate Actions:

  • Alert personnel in the immediate area and evacuate if necessary.[6]
  • If there is a fire or medical attention is needed, call emergency services.[6]
  • Attend to any contaminated individuals. Remove contaminated clothing immediately and flush the affected skin with water for at least 15 minutes.[6][7] Use an emergency shower or eyewash station as needed.[7]

2. Spill Containment and Cleanup:

  • Don the appropriate PPE, including respiratory protection if necessary.[6][8]
  • Contain the spill using an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][8] Do not use paper towels, as they can increase the rate of evaporation.[8]
  • Place absorbent material around the perimeter of the spill and work towards the center.[8]
  • Neutralize the spill with a suitable agent like soda ash or sodium bicarbonate.[8] pH paper can be used to confirm neutralization.[8]
  • Collect the absorbed and neutralized material using non-sparking tools and place it in a suitable, closed, and labeled container for hazardous waste disposal.[2][3][8]

3. Decontamination:

  • After the spill has been removed, ventilate the area for at least an hour.[8]
  • Wash the contaminated surface with warm, soapy water.[8][9] For highly toxic spills, the rinse water should also be collected for hazardous waste disposal.[9]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Unused or surplus this compound should be disposed of as hazardous waste through a licensed disposal company.[2] Do not mix it with other waste.[2]

  • Contaminated Materials: All materials contaminated with this compound, including used PPE, absorbent materials from spills, and empty containers, must be treated as hazardous waste.[2][3]

  • Containers: Empty containers should be handled as if they still contain the product.[2] They should be triple-rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.

  • Regulations: All waste materials must be disposed of in accordance with local, regional, and national regulations.[2][5] Ensure that waste containers are properly labeled with the contents and associated hazards.[7][8]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Heptanoic acid
Reactant of Route 2
Heptanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。